Product packaging for 2,3-difluoropyridine-4-carboxylic Acid(Cat. No.:CAS No. 851386-31-7)

2,3-difluoropyridine-4-carboxylic Acid

Numéro de catalogue: B1313753
Numéro CAS: 851386-31-7
Poids moléculaire: 159.09 g/mol
Clé InChI: FFGHMEKFPCGYEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-difluoropyridine-4-carboxylic Acid is a useful research compound. Its molecular formula is C6H3F2NO2 and its molecular weight is 159.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Difluoroisonicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F2NO2 B1313753 2,3-difluoropyridine-4-carboxylic Acid CAS No. 851386-31-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,3-difluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGHMEKFPCGYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459724
Record name 2,3-difluoroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851386-31-7
Record name 2,3-difluoroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIFLUOROPYRIDINE-4-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 851386-31-7

Synonyms: 2,3-Difluoro-4-carboxypyridine, 2,3-Difluoroisonicotinic acid

Introduction

2,3-Difluoropyridine-4-carboxylic acid is a fluorinated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its unique electronic properties, imparted by the two fluorine atoms on the pyridine ring, make it a valuable intermediate, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its properties, a hypothetical synthesis route, and general characterization workflows for researchers, scientists, and drug development professionals.

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound. The data is compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₆H₃F₂NO₂[1]
Molecular Weight 159.09 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 159-160 °C[1]
Boiling Point 377.4 °C at 760 mmHg[1]
Density 1.535 g/cm³[1]
Flash Point 182.1 °C[1]
Storage Temperature 2-8°C[3]

Spectral Data

Spectroscopy Expected Peaks/Signals
¹H NMR Aromatic protons on the pyridine ring, carboxylic acid proton (broad singlet).
¹³C NMR Carbons of the pyridine ring (with C-F couplings), carboxylic acid carbonyl carbon.
IR (Infrared) O-H stretch (broad), C=O stretch (carboxylic acid), C-F stretches, aromatic C-H and C=C stretches.
MS (Mass Spec.) Molecular ion peak (M+), fragmentation pattern corresponding to the loss of COOH, F, etc.

Hypothetical Synthesis Pathway

A detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be conceptualized starting from 2,3-difluoropyridine. This proposed pathway involves the lithiation of the pyridine ring followed by carboxylation.

Synthesis_Pathway Start 2,3-Difluoropyridine Reagent1 n-Butyllithium THF, -78 °C Start->Reagent1 Intermediate Lithium 2,3-difluoropyridin-4-ide Reagent2 CO₂ (gas) Intermediate->Reagent2 Reagent1->Intermediate Lithiation Quench Aqueous Workup (H₃O⁺) Reagent2->Quench Carboxylation Product This compound Quench->Product Protonation

Caption: Hypothetical synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Lithiation: Dissolve 2,3-difluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium dropwise while maintaining the temperature. Stir the reaction mixture at -78 °C for a specified period to ensure complete formation of the lithium 2,3-difluoropyridin-4-ide intermediate.

  • Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture at -78 °C. The reaction is typically exothermic, so the addition rate should be controlled to maintain the temperature.

  • Workup and Isolation: After the addition of carbon dioxide is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent system.

General Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of synthesized this compound to confirm its identity and purity.

Characterization_Workflow Start Synthesized Product Purification Purification (e.g., Recrystallization) Start->Purification Purity_Check Purity Assessment (e.g., HPLC, Titration) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR FTIR Spectroscopy Structure_Confirmation->IR Final Confirmed this compound NMR->Final MS->Final IR->Final

Caption: General workflow for product characterization.

Applications

The primary application of this compound is as a key intermediate in the pharmaceutical industry.[1] Its structure is incorporated into various active pharmaceutical ingredients (APIs). The presence of the difluoropyridine moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic stability, binding affinity, and bioavailability.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area. The following table summarizes its hazard classifications.

Hazard Description
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound. In case of contact or inhalation, appropriate first-aid measures should be taken.

Conclusion

This compound is a valuable building block for the synthesis of advanced molecules, particularly in the pharmaceutical sector. This guide has provided an overview of its known properties and a hypothetical framework for its synthesis and characterization. Further research into its synthesis and reactivity will undoubtedly expand its applications in drug discovery and materials science.

References

An In-depth Technical Guide to 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoropyridine-4-carboxylic acid, identified by CAS Number 851386-31-7, is a fluorinated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural combination of a pyridine ring, a carboxylic acid functional group, and two fluorine atoms makes it a valuable building block, particularly in the fields of pharmaceutical and agrochemical research. The strategic incorporation of fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines relevant experimental protocols, and illustrates its role in the drug development workflow.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction optimization, and integration into synthetic pathways.

PropertyValueReference(s)
Molecular Formula C₆H₃F₂NO₂N/A
Molecular Weight 159.09 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 159-160 °CN/A
Boiling Point 377.4 ± 37.0 °C at 760 mmHg (Predicted)N/A
Density 1.535 g/cm³N/A
pKa 2.10 ± 0.10 (Predicted)N/A
Solubility Soluble in MethanolN/A
Flash Point 182.1 °CN/A
Refractive Index 1.515N/A

Role in Drug Discovery and Development

Fluorinated pyridine derivatives are pivotal structures in modern drug discovery. The inclusion of fluorine can enhance drug potency, selectivity, and metabolic stability. This compound is primarily utilized as a key intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). Its difluoro-substituted pyridine ring offers unique reactivity, enabling the construction of complex molecular architectures for next-generation drugs.

The following diagram illustrates the logical workflow where an intermediate like this compound is used in the drug discovery and development process.

G cluster_0 Chemical Synthesis cluster_1 Drug Development Pipeline Intermediate 2,3-Difluoropyridine-4- carboxylic acid Synthesis Multi-step Synthesis (e.g., amidation, cross-coupling) Intermediate->Synthesis API Active Pharmaceutical Ingredient (API) Synthesis->API Formulation Formulation Development API->Formulation Preclinical Preclinical Studies (In vitro & In vivo) Formulation->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: Role of an Intermediate in the Drug Discovery Pipeline.

Experimental Protocols

Illustrative Synthesis: Preparation of 2,6-Pyridinedicarboxylic Acid

This protocol is adapted from a patented method for synthesizing a related pyridine dicarboxylic acid and serves to illustrate the general steps involved in such a synthesis.

Reaction: Oxidation of 2,6-dimethyl-pyridine.

Materials:

  • 2,6-dimethyl-pyridine (Lutidine)

  • Sulphuric acid (50-80% by weight)

  • Sodium bichromate solution (40-65% by weight as CrO₃)

  • Water

Procedure:

  • Reactant Preparation: Prepare a solution of 2,6-dimethyl-pyridine in 60-70% sulphuric acid. Separately, prepare an aqueous solution of sodium bichromate.

  • Reaction: In a suitable reactor, heat the sulphuric acid solution. Over a period of 2.5 hours, simultaneously introduce the 2,6-dimethyl-pyridine solution and the sodium bichromate solution while maintaining the temperature between 90-105 °C. The bichromate is used in stoichiometric excess (20-50%).

  • Digestion: After the addition is complete, continue the reaction for an additional hour at the same temperature to ensure complete oxidation.

  • Crystallization: Cool the reaction mixture with stirring to approximately 25 °C to induce precipitation of the product.

  • Isolation: Filter the resulting crystalline solid from the reaction mixture.

  • Purification: Wash the collected product with cold water to remove residual acid and chromium salts.

  • Drying: Dry the purified white crystalline product (2,6-pyridinedicarboxylic acid) under vacuum.

General Protocol for Physicochemical Characterization

Once a compound like this compound is synthesized, a standard workflow is followed to confirm its identity, purity, and structure.

The following diagram outlines a typical experimental workflow for the characterization of a synthesized organic compound.

G Start Synthesized Crude Product Purification Purification (e.g., Recrystallization, Column Chromatography) Start->Purification Purity Purity Assessment (HPLC, LC-MS) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR Primary MS Mass Spectrometry (HRMS for Exact Mass) Structure->MS Confirmation IR IR Spectroscopy Structure->IR Functional Groups Data Data Analysis & Structure Confirmation NMR->Data MS->Data IR->Data

Caption: General Workflow for Compound Synthesis and Characterization.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Analysis: The ¹H NMR spectrum for a carboxylic acid will typically show a broad singlet for the acidic proton at a downfield chemical shift (10-12 ppm)[1]. The aromatic protons will appear in the 7-9 ppm region with splitting patterns dictated by the fluorine substituents. ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atoms.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in the appropriate mode (positive or negative ion).

    • Analysis: Determine the accurate mass of the molecular ion. This value is used to confirm the elemental composition (molecular formula) of the compound with high precision (typically within 5 ppm)[2].

  • Infrared (IR) Spectroscopy:

    • Prepare the sample, typically as a KBr pellet or a thin film.

    • Acquire the IR spectrum.

    • Analysis: Identify characteristic absorption bands. For a carboxylic acid, expect a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹[1]. Vibrations corresponding to the C-F bonds and the pyridine ring will also be present.

Conclusion

This compound is a specialized chemical intermediate with significant value in the synthesis of novel pharmaceuticals and other advanced materials. Its well-defined physicochemical properties make it a reliable building block for complex synthetic endeavors. The experimental workflows provided herein offer a foundational understanding of the synthesis and characterization protocols relevant to this class of compounds, enabling researchers to effectively integrate it into their research and development programs.

References

An In-depth Technical Guide to 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-difluoropyridine-4-carboxylic acid, a key building block in modern medicinal and agrochemical research. This document outlines its fundamental chemical properties, plausible synthetic routes, and its strategic role in the drug discovery and development pipeline.

Core Chemical and Physical Properties

This compound, also known as 2,3-difluoroisonicotinic acid, is a stable, white crystalline powder. Its unique electronic properties, stemming from the two fluorine atoms on the pyridine ring, make it a valuable intermediate for creating complex molecular architectures with enhanced biological activity.[1]

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₃F₂NO₂[2]
Molecular Weight 159.09 g/mol [2]
CAS Number 851386-31-7[2]
Appearance White to off-white crystalline powder
Melting Point 159-160 °C[2]
Boiling Point 377.4 °C at 760 mmHg[2]
Density 1.535 g/cm³[2]
Flash Point 182.1 °C[2]
Synonyms 2,3-Difluoroisonicotinic acid, 4-Carboxy-2,3-difluoropyridine[1][2]

Application in Drug Discovery and Development

The primary application of this compound is as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The difluoro-substituted pyridine ring offers unique reactivity and can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, such as metabolic stability and binding affinity. Its role as a foundational building block is visualized in the drug discovery workflow below.

G cluster_0 Intermediate Synthesis cluster_1 Drug Discovery Pipeline A 2,3-Difluoropyridine- 4-carboxylic Acid B Synthesis of Novel Compounds A->B Building Block C Screening & Lead Identification B->C D Lead Optimization C->D E Preclinical Development D->E F Clinical Trials E->F G A 2,3,4-Trichloropyridine B 2,3-Difluoro-4-chloropyridine A->B Fluorination (e.g., KF/CsF) C 2,3-Difluoro-4-cyanopyridine B->C Cyanation (e.g., CuCN) D This compound C->D Acid or Base Hydrolysis

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectra of 2,3-difluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-difluoropyridine-4-carboxylic acid. Due to the limited availability of specific, publicly accessible experimental NMR data for this compound, this guide focuses on the predicted spectral characteristics based on established principles of NMR spectroscopy and data from analogous structures.

Molecular Structure and Atom Numbering

The foundation of interpreting NMR spectra lies in understanding the chemical environment of each atom within the molecule. The structure of this compound with systematic numbering for NMR analysis is presented below.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the two aromatic protons (H5 and H6) and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
COOH10.0 - 13.0broad singlet-
H6~8.5doublet of doubletsJ(H6-H5), J(H6-F)
H5~7.5doublet of doubletsJ(H5-H6), J(H5-F)
  • Carboxylic Acid Proton (COOH): This proton is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum (10-13 ppm).[1][2][3] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (H5 and H6): The chemical shifts of H5 and H6 are influenced by the electron-withdrawing effects of the nitrogen atom and the fluorine substituents. H6 is expected to be further downfield than H5 due to its proximity to the electronegative nitrogen atom. Both protons will likely appear as doublets of doublets due to coupling with each other (ortho-coupling) and long-range coupling with one of the fluorine atoms.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six signals for the six carbon atoms in the molecule, each with a distinct chemical shift due to its unique electronic environment.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C=O165 - 180singlet
C2145 - 160doublet (large ¹JCF)
C3140 - 155doublet (large ¹JCF)
C4120 - 135triplet or doublet of doublets (²JCF, ³JCF)
C5115 - 130doublet
C6140 - 150singlet
  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to resonate in the typical range for such functional groups, between 165 and 180 ppm.[3]

  • Fluorinated Carbons (C2 and C3): These carbons will be significantly downfield and will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF).

  • Other Aromatic Carbons (C4, C5, C6): The chemical shifts of these carbons are influenced by the substituents on the pyridine ring. C4 will likely show complex splitting due to two- and three-bond couplings to the fluorine atoms. C5 is expected to be a doublet due to coupling with the adjacent fluorine on C3. C6 is predicted to be a singlet or a very finely split multiplet.

Experimental Protocols

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh ~5-10 mg of This compound Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent Tube Transfer solution to a 5 mm NMR tube Solvent->Tube Spectrometer Place NMR tube in spectrometer (e.g., 400 MHz) Tube->Spectrometer Lock Lock on solvent deuterium signal Spectrometer->Lock Shim Shim the magnetic field Lock->Shim Acquire Acquire 1H and 13C spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference spectra (e.g., to TMS) Baseline->Reference Integration Integration of 1H signals Reference->Integration PeakPicking Peak picking for chemical shifts Integration->PeakPicking Coupling Measurement of coupling constants PeakPicking->Coupling Assignment Assign signals to specific atoms Coupling->Assignment

References

An In-depth Technical Guide on the Infrared (IR) and Mass Spectrometry (MS) Data for 2,3-difluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected infrared (IR) and mass spectrometry (MS) data for 2,3-difluoropyridine-4-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectral characteristics based on its functional groups and provides standardized experimental protocols for obtaining such data. This information is crucial for the characterization and quality control of this important pharmaceutical intermediate.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₆H₃F₂NO₂
Molecular Weight 159.09 g/mol
CAS Number 851386-31-7
Melting Point 159-160 °C
Boiling Point 377.4 °C at 760 mmHg
Appearance White to off-white crystalline powder

Predicted Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group, the pyridine ring, and the carbon-fluorine bonds. The data presented below is a prediction based on typical frequencies for these functional groups.

Wavenumber (cm⁻¹)Predicted IntensityAssignment of Vibrational Mode
3300-2500Strong, BroadO-H stretch (from carboxylic acid dimer)
~3100-3000MediumC-H stretch (aromatic)
~1710-1680StrongC=O stretch (carbonyl of carboxylic acid)
~1600-1580Medium-StrongC=C and C=N stretching (pyridine ring)
~1450-1400MediumC-C stretching (pyridine ring)
~1300-1200StrongC-F stretch
~1250MediumC-O stretch (carboxylic acid)
~900Medium, BroadO-H bend (out-of-plane)

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak and several characteristic fragment ions. The predicted data is based on common fragmentation patterns of carboxylic acids and aromatic compounds.

m/z (Mass-to-Charge Ratio)Predicted Relative AbundanceAssignment of Ion Fragment
159Medium[M]⁺ (Molecular ion)
142Medium[M - OH]⁺
114Strong[M - COOH]⁺
86Medium[C₄H₂FN]⁺ (Fragment from ring cleavage)

Experimental Protocols

The following are detailed methodologies for obtaining the IR and MS data for this compound.

4.1. Infrared (IR) Spectroscopy

  • Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the spectrum.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the spectrometer.

    • Collect the spectrum.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

4.2. Mass Spectrometry (MS)

  • Method: Electron Ionization (EI) Mass Spectrometry.

  • Instrumentation: A mass spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).

  • Sample Introduction:

    • The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • Electron Energy: 70 eV

  • Mass Analysis:

    • Mass Range: m/z 40-400

    • Scan Speed: 1000 amu/s

  • Data Acquisition: The instrument will record the abundance of each ion at a specific mass-to-charge ratio to generate the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

IR_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Sample Solid Sample ATR ATR Method Sample->ATR KBr KBr Pellet Method Sample->KBr Spectrometer FTIR Spectrometer ATR->Spectrometer KBr->Spectrometer Spectrum IR Spectrum Spectrometer->Spectrum Data Peak Analysis Spectrum->Data Structure Structural Confirmation Data->Structure

Caption: Workflow for Infrared (IR) Spectroscopic Analysis.

MS_Analysis_Workflow cluster_sample Sample Introduction cluster_analysis Mass Spectrometry cluster_interpretation Data Analysis Sample Analyte Inlet Direct Probe or GC Sample->Inlet Ionization Electron Ionization (70 eV) Inlet->Ionization Analyzer Mass Analyzer Ionization->Analyzer Detector Detector Analyzer->Detector MassSpec Mass Spectrum Detector->MassSpec Fragmentation Fragmentation Pattern Analysis MassSpec->Fragmentation

Caption: Workflow for Mass Spectrometry (MS) Analysis.

Determining the Crystal Structure of 2,3-Difluoropyridine-4-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Properties and Characterization

A thorough understanding of the known properties of 2,3-difluoropyridine-4-carboxylic acid is the foundation for developing a successful crystallization strategy. The compound is a white to off-white crystalline powder.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H3F2NO2[1]
Molecular Weight159.09 g/mol [1]
Melting Point159-160 °C[1]
Boiling Point377.4 °C at 760 mmHg[1]
Density1.535 g/cm³[1]
AppearanceWhite crystalline powder[1]
Purity≥97%[2][3][4]
CAS Number851386-31-7[1]

Experimental Protocol: From Synthesis to Structure Solution

The following sections detail a hypothetical, yet standard, experimental workflow for determining the crystal structure of this compound.

Material Sourcing and Purity Confirmation

High-purity starting material is essential for growing high-quality single crystals. This compound can be procured from various chemical suppliers with a reported purity of 97% or higher.[2][3][4] Upon receipt, it is crucial to confirm the purity and identity of the compound using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Crystallization Methodologies

The selection of an appropriate solvent and crystallization technique is critical. Given that the compound is a carboxylic acid with fluorine substituents, solvents with varying polarities should be screened.

Suggested Solvents for Screening:

  • Protic Solvents: Ethanol, Methanol, Isopropanol, Water

  • Aprotic Polar Solvents: Acetone, Acetonitrile, Ethyl Acetate

  • Nonpolar Solvents: Toluene, Hexane (as anti-solvents)

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent at room temperature. The container is loosely covered to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled to room temperature or below.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the following steps are undertaken for data collection and structure solution:

  • Crystal Mounting: A well-formed single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data is collected at a controlled temperature (typically 100 K to reduce thermal motion).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares methods.

Logical Workflow for Crystal Structure Determination

The overall process for determining the crystal structure of this compound can be visualized as a logical workflow.

G cluster_start 1. Material Preparation cluster_cryst 2. Crystallization cluster_analysis 3. X-ray Diffraction Analysis cluster_end 4. Final Output A Procure 2,3-Difluoropyridine- 4-Carboxylic Acid B Purity Verification (NMR, MS, HPLC) A->B C Solvent Screening B->C High Purity Material D Select Crystallization Method (Slow Evaporation, Vapor Diffusion, etc.) C->D E Grow Single Crystals D->E F Mount Single Crystal E->F Suitable Crystal Selected G Collect Diffraction Data (SC-XRD) F->G H Solve and Refine Crystal Structure G->H I Crystallographic Information File (CIF) H->I Structure Solved

References

Solubility of 2,3-Difluoropyridine-4-Carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-difluoropyridine-4-carboxylic acid, a key intermediate in the pharmaceutical industry. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a framework for its solubility determination. This includes qualitative solubility information, comparative data for a structurally related compound, a detailed experimental protocol for solubility measurement, and a discussion of the key factors influencing the solubility of pyridine carboxylic acids.

Introduction to this compound

This compound (CAS No. 851386-31-7) is a fluorinated pyridine derivative with a molecular formula of C₆H₃F₂NO₂ and a molecular weight of 159.09 g/mol . Its structure, featuring a pyridine ring, a carboxylic acid group, and two fluorine atoms, imparts unique electronic properties and reactivity, making it a valuable building block in the synthesis of complex pharmaceutical compounds. Understanding its solubility in various organic solvents is crucial for process development, formulation, and purification in drug discovery and manufacturing.

Solubility Profile

Qualitative Solubility of this compound
Comparative Solubility Data: Picolinic Acid

To provide a quantitative context, the following table summarizes the solubility of a non-fluorinated analogue, picolinic acid (pyridine-2-carboxylic acid), in different polar solvents at various temperatures.[1][2] This data can serve as a useful, albeit approximate, reference for estimating the potential solubility behavior of this compound, keeping in mind that the fluorine substituents will alter the polarity and intermolecular interactions.

SolventTemperature (K)Solubility (g/kg of solvent)Mole Fraction (x)
Water~293~862.5-
Ethanol~293~57.1-
Acetonitrile~293~17.0-

Data for Picolinic Acid (Pyridine-2-carboxylic acid)[1][2]

Factors Influencing Solubility

The solubility of pyridine carboxylic acids like this compound is governed by a combination of factors related to both the solute and the solvent.

  • Polarity: The pyridine ring and the carboxylic acid group make the molecule polar, favoring solubility in polar solvents.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are generally good solvents for these compounds.

  • Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature.

  • pH: In aqueous or protic organic solvents, the pH can significantly influence solubility. The carboxylic acid group can be deprotonated to form a more soluble carboxylate salt under basic conditions.

  • Crystal Lattice Energy: The energy of the crystal lattice of the solid compound must be overcome by the solvation energy for dissolution to occur.

The interplay of these factors is illustrated in the diagram below.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4] The following is a detailed protocol that can be adapted for this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe fitted with a filter to remove any undissolved particles.

    • Accurately dilute the filtered aliquot with a suitable solvent (often the same solvent or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • HPLC Method:

      • Develop and validate an HPLC method for the quantification of this compound.

      • Prepare a series of standard solutions of known concentrations and generate a calibration curve.

      • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

    • UV-Vis Spectrophotometry (if applicable):

      • If the compound has a suitable chromophore and the solvent is UV-transparent, prepare a calibration curve using standard solutions.

      • Measure the absorbance of the diluted sample and determine its concentration.

  • Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

The workflow for this experimental protocol is visualized below.

start Start prep Add excess solute to known volume of solvent start->prep equilibrate Equilibrate at constant temperature with agitation prep->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter dilute Dilute a known volume of filtrate filter->dilute analyze Analyze concentration (e.g., by HPLC) dilute->analyze calculate Calculate original solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be extensively published, this guide provides a foundational understanding for researchers and drug development professionals. By considering the physicochemical properties of the molecule, comparing it to analogues like picolinic acid, and employing standardized experimental protocols such as the shake-flask method, the solubility of this important pharmaceutical intermediate can be reliably determined. This information is critical for optimizing synthetic routes, developing robust purification methods, and designing effective drug delivery systems.

References

Theoretical and Computational Insights into 2,3-Difluoropyridine-4-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoropyridine-4-carboxylic acid, a halogenated derivative of pyridine, is a significant building block in the synthesis of advanced pharmaceutical intermediates.[1] Its unique molecular structure, characterized by the presence of electron-withdrawing fluorine atoms and a carboxylic acid group on the pyridine ring, imparts specific physicochemical properties that are of great interest in drug design and development. Understanding the three-dimensional geometry, electronic properties, and spectroscopic characteristics of this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity.

Theoretical and computational chemistry provides a powerful avenue for elucidating the molecular properties of this compound at an atomic level. Through methods like Density Functional Theory (DFT), it is possible to predict its optimized geometry, vibrational frequencies (FT-IR), and Nuclear Magnetic Resonance (NMR) chemical shifts. These computational insights, when correlated with experimental data, offer a comprehensive understanding of the molecule's behavior and can guide its application in medicinal chemistry.

This technical guide provides an in-depth overview of the theoretical and computational approaches used to study this compound. It details the common computational methodologies, presents illustrative data in a structured format, and outlines the workflow of such computational studies.

Computational Methodology: A Detailed Protocol

The computational investigation of this compound typically employs Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. The choice of functional and basis set is crucial for obtaining accurate results.

A widely used and effective combination for molecules of this nature is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with the 6-311++G(d,p) basis set. The B3LYP functional provides a good balance between accuracy and computational cost for a broad range of chemical systems. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This allows for a more accurate description of the electron distribution, which is particularly important for systems with heteroatoms and potential hydrogen bonding.

The general computational protocol involves the following steps:

  • Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a crucial step as all subsequent calculations are performed on the optimized geometry. The optimization is typically carried out in the gas phase or with a solvent model to simulate a more realistic environment.

  • Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

  • NMR Chemical Shift Calculations: Using the optimized geometry, the NMR chemical shifts (e.g., for ¹H and ¹³C) are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts are typically referenced to a standard compound like Tetramethylsilane (TMS).

Data Presentation: Illustrative Computational Results

Table 1: Illustrative Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.385C3-C2-N1123.5
C3-C41.410C2-C3-C4118.0
C4-C51.408C3-C4-C5120.5
C5-C61.380C4-C5-C6119.0
C6-N11.335C5-C6-N1123.0
C2-N11.340C6-N1-C2116.0
C2-F1.345F-C2-C3118.5
C3-F1.350F-C3-C2119.5
C4-C(O)OH1.500C3-C4-C(O)121.0
C=O1.210O=C-O125.0
C-O1.350C-O-H109.0

Table 2: Illustrative Calculated Vibrational Frequencies (FT-IR) for this compound

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3500O-H stretch (carboxylic acid dimer)
~3100C-H stretch (aromatic)
~1710C=O stretch (carboxylic acid)
~1600C=C/C=N ring stretch
~1450C-C ring stretch
~1250C-F stretch
~1100C-F stretch
~900O-H bend (out-of-plane)
~750C-H bend (out-of-plane)

Table 3: Illustrative Calculated NMR Chemical Shifts (ppm) for this compound (Referenced to TMS)

Atom¹H Chemical ShiftAtom¹³C Chemical Shift
H (on C5)~8.2C2~150 (d)
H (on C6)~8.8C3~145 (d)
H (on COOH)~12.5C4~140
C5~125
C6~155
COOH~165

(d) indicates a doublet due to C-F coupling.

Visualizing Computational Workflows

The following diagrams, created using the DOT language, illustrate the typical workflows and logical relationships in the computational study of this compound.

computational_workflow start Define Research Question mol_build Build Initial Molecular Structure (this compound) start->mol_build method_select Select Computational Method (e.g., DFT: B3LYP/6-311++G(d,p)) mol_build->method_select geom_opt Perform Geometry Optimization method_select->geom_opt freq_calc Perform Frequency Calculation geom_opt->freq_calc nmr_calc Perform NMR Chemical Shift Calculation geom_opt->nmr_calc analysis Analyze Results (Geometries, Frequencies, NMR Shifts) freq_calc->analysis nmr_calc->analysis comparison Compare with Experimental Data (if available) analysis->comparison conclusion Draw Conclusions comparison->conclusion

A typical workflow for the computational analysis of a molecule.

logical_dependencies cluster_input Initial Input cluster_core_calculation Core Calculation cluster_property_calculations Property Calculations (Dependent on Optimized Geometry) mol_structure Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt comp_method Computational Method (Functional & Basis Set) comp_method->geom_opt freq_calc Vibrational Frequency (FT-IR Spectrum) geom_opt->freq_calc nmr_calc NMR Chemical Shift (NMR Spectrum) geom_opt->nmr_calc electronic_props Electronic Properties (HOMO-LUMO, etc.) geom_opt->electronic_props

References

An In-depth Technical Guide to the pKa and Acidity of 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 2,3-difluoropyridine-4-carboxylic acid, a key intermediate in the pharmaceutical industry.[1] This document outlines the physicochemical properties, factors influencing its acidity, and detailed experimental protocols for pKa determination.

Physicochemical and Acidity Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
IUPAC Name This compound
Synonyms 2,3-Difluoro-4-carboxypyridine, 2,3-difluoroisonicotinic acid
CAS Number 851386-31-7[1]
Molecular Formula C6H3F2NO2[1]
Molecular Weight 159.09 g/mol [1]
pKa 2.10 ± 0.10[2]
Melting Point 159-160 °C[1]
Boiling Point 377.4 °C at 760 mmHg[1]
Appearance White to off-white crystalline powder[1]

Understanding the Acidity of this compound

The acidity of a carboxylic acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka).[3] A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton.[3] The relatively low pKa of this compound (2.10 ± 0.10) indicates that it is a moderately strong organic acid. This enhanced acidity is a result of the combined electron-withdrawing effects of the pyridine ring nitrogen and the two fluorine substituents.

Electron-withdrawing groups increase the acidity of carboxylic acids by stabilizing the resulting carboxylate anion through the dispersal of the negative charge.[4] In the case of this compound, the following factors are at play:

  • Inductive Effect of Fluorine Atoms: Fluorine is the most electronegative element, and its presence on the pyridine ring at the 2 and 3 positions exerts a strong negative inductive effect (-I effect). This effect withdraws electron density from the ring and, consequently, from the carboxylic acid group, stabilizing the conjugate base and increasing acidity.

  • Effect of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than a carbon atom and also exerts an electron-withdrawing inductive effect. This further contributes to the stabilization of the carboxylate anion.

The interplay of these electronic effects is crucial for understanding the chemical reactivity and potential applications of this molecule in drug synthesis.

G cluster_molecule This compound cluster_substituents Electron-Withdrawing Groups cluster_effects Electronic Effects cluster_consequences Consequences mol F1 Fluorine (Position 2) Inductive Strong Inductive Effect (-I) F1->Inductive F2 Fluorine (Position 3) F2->Inductive N Pyridine Nitrogen N->Inductive Stabilization Stabilization of Conjugate Base (Carboxylate Anion) Inductive->Stabilization Acidity Increased Acidity (Lower pKa) Stabilization->Acidity

Caption: Factors influencing the acidity of this compound.

Experimental Protocols for pKa Determination

The pKa value of an acidic compound can be determined through various experimental techniques. The most common and accessible methods for a compound like this compound are potentiometric titration and NMR spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[3] It involves monitoring the pH of a solution of the acid as a strong base is incrementally added.

Methodology:

  • Preparation of the Analyte Solution: A precisely weighed sample of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is an issue. The concentration should be accurately known.

  • Titration Setup: The solution is placed in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C). A calibrated pH electrode and a burette containing a standardized strong base (e.g., 0.1 M NaOH) are positioned in the solution.

  • Titration Procedure: The strong base is added in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

  • Data Analysis: The recorded pH values are plotted against the volume of the titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. This point can be identified as the midpoint of the steepest portion of the titration curve or by analyzing the first or second derivative of the curve.

G start Prepare Analyte Solution setup Set up Titration Apparatus (pH meter, burette, stirrer) start->setup titrate Add Standardized Base Incrementally setup->titrate record Record pH after Each Addition titrate->record record->titrate Repeat until past equivalence point plot Plot pH vs. Volume of Titrant record->plot analyze Determine Equivalence Point plot->analyze pka Calculate pKa (pH at half-equivalence point) analyze->pka

Caption: Workflow for pKa determination by potentiometric titration.

¹H NMR Spectroscopy

The chemical shifts of protons on the pyridine ring are sensitive to the protonation state of the carboxylic acid and the pyridine nitrogen. This pH-dependent change in chemical shift can be utilized to determine the pKa.[5]

Methodology:

  • Sample Preparation: A series of solutions containing a constant concentration of this compound are prepared in a suitable solvent (e.g., D₂O) across a range of pH (or pD) values. The pH of each sample is carefully measured.

  • NMR Data Acquisition: ¹H NMR spectra are acquired for each sample.

  • Data Analysis: The chemical shift of a specific proton on the pyridine ring that shows a significant change upon deprotonation is monitored. The chemical shift (δ) is plotted against the pH.

  • pKa Calculation: The resulting data points will form a sigmoidal curve. This curve can be fitted to the Henderson-Hasselbalch equation (or a modified version for NMR data) to determine the pKa, which corresponds to the inflection point of the curve.

Applications in Drug Development

As a pharmaceutical intermediate, the acidic nature of this compound is a critical property.[1] Its pKa influences its reactivity, solubility, and how it interacts with other molecules during the synthesis of active pharmaceutical ingredients (APIs).[3] Understanding and controlling the protonation state of this molecule is essential for optimizing reaction conditions, purification processes, and the formulation of the final drug product.

References

Unveiling the Genesis of a Key Pharmaceutical Building Block: The Discovery and First Synthesis of 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A foundational synthesis that paved the way for the utilization of 2,3-difluoropyridine-4-carboxylic acid, a critical intermediate in modern drug development, has been identified and is detailed in this technical guide. This document provides researchers, scientists, and drug development professionals with an in-depth look at the pioneering synthetic route, including detailed experimental protocols and key quantitative data, to foster a deeper understanding and broader application of this versatile molecule.

First reported in 2005 by Manfred Schlosser and his team, the synthesis of this compound was achieved through a strategic approach of directed ortho-metalation. This method allows for the regioselective functionalization of the pyridine ring, a crucial step in accessing this specific isomer. The discovery and development of this synthetic pathway have had significant implications for the pharmaceutical industry, enabling the creation of novel therapeutics.

Physicochemical Properties

This compound (CAS No. 851386-31-7) is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₃F₂NO₂[2]
Molecular Weight159.09 g/mol [2]
Melting Point159-160 °C[2]
Boiling Point377.4 °C at 760 mmHg[2]
Density1.535 g/cm³[2]
AppearanceWhite to off-white powder/crystal[1]

The First Synthesis: A Directed Metalation Approach

The initial synthesis of this compound was achieved through a directed metalation and subsequent carboxylation of a protected 2,3-difluoropyridine derivative. This strategic approach, outlined in the workflow below, allows for precise control over the position of the carboxylic acid group on the fluorinated pyridine ring.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_protection Directed Metalation cluster_carboxylation Carboxylation cluster_final Final Product 2,3-Difluoropyridine 2,3-Difluoropyridine Protection Protection of Position 5 2,3-Difluoropyridine->Protection Introduction of a directing group Metalation Lithiation at Position 4 Protection->Metalation Use of a strong base (e.g., LDA) Carboxylation_Step Reaction with CO2 Metalation->Carboxylation_Step Quenching with solid CO2 Workup Acidic Workup Carboxylation_Step->Workup Protonation Final_Product 2,3-Difluoropyridine- 4-carboxylic Acid Workup->Final_Product

Caption: Synthetic workflow for the first synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the first synthesis of this compound, based on the seminal work in the field.

Materials:

  • 2,3-Difluoropyridine

  • Suitable protecting group reagent (e.g., for silylation)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Strong lithium base (e.g., Lithium diisopropylamide - LDA)

  • Solid carbon dioxide (dry ice)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., Diethyl ether)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • Protection of 2,3-Difluoropyridine: A suitable protecting group is introduced at the 5-position of 2,3-difluoropyridine to direct the subsequent metalation to the desired 4-position. The specific protecting group strategy is a key aspect of this regioselective synthesis.

  • Directed ortho-Metalation: The protected 2,3-difluoropyridine is dissolved in a dry, aprotic solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C). A strong lithium base, such as LDA, is then added dropwise to effect deprotonation at the 4-position, forming a lithiated intermediate.

  • Carboxylation: The reaction mixture is then quenched by the addition of an excess of solid carbon dioxide (dry ice). The lithiated intermediate reacts with CO₂ to form a lithium carboxylate salt.

  • Workup and Isolation: The reaction is allowed to warm to room temperature, and then acidified with a dilute acid (e.g., HCl). This protonates the carboxylate salt, yielding the desired this compound. The product is then extracted with an organic solvent, the organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final, high-purity this compound.

Quantitative Data

While the seminal paper established the synthetic route, detailed quantitative data such as percentage yields and comprehensive spectroscopic analysis for this specific isomer are often reported in subsequent publications or patents that utilize this method. For commercially available this compound, a purity of ≥97% is typically reported.[1][3] Spectroscopic data from commercial suppliers confirms the structure.[1]

Data TypeObservation
¹H NMR Consistent with the structure of this compound.
Purity (Titration with NaOH) ≥96.0% to ≤104.0%
Infrared Spectrum Conforms to the structure.

Logical Relationship in the Discovery Process

The discovery of a viable synthetic route to this compound was not a serendipitous event but rather the result of a logical progression of synthetic organic chemistry principles.

Discovery_Logic Need_for_Isomer Need for Regioisomerically Pure Fluorinated Pyridine Carboxylic Acids in Drug Discovery Existing_Methods Limitations of Existing Functionalization Methods (Lack of Regioselectivity) Need_for_Isomer->Existing_Methods Directed_Metalation_Concept Concept of Directed ortho-Metalation (DoM) Existing_Methods->Directed_Metalation_Concept Application_to_Pyridine Application of DoM to Pyridine Systems Directed_Metalation_Concept->Application_to_Pyridine Protecting_Group_Strategy Development of a Protecting Group Strategy to Direct Metalation to C-4 Application_to_Pyridine->Protecting_Group_Strategy First_Synthesis First Successful Synthesis of This compound Protecting_Group_Strategy->First_Synthesis

Caption: Logical flow leading to the first synthesis of the target molecule.

The strategic implementation of directed metalation, a powerful tool in modern organic synthesis, was key to overcoming the challenge of regioselectivity in the functionalization of the electron-deficient and highly substituted pyridine ring. This pioneering work has provided a reliable and adaptable method for the synthesis of this compound, thereby accelerating the discovery and development of new pharmaceuticals.

References

In-depth Technical Guide to 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoropyridine-4-carboxylic acid, also known by synonyms such as 2,3-difluoroisonicotinic acid and 4-Pyridinecarboxylic acid, 2,3-difluoro-, is a fluorinated pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules.[1] Its unique structural features, including the presence of two fluorine atoms on the pyridine ring, impart distinct chemical properties that are highly valued in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a high degree of purity, typically ≥99.0%.[1] Its key physicochemical properties are summarized in the table below, providing essential data for researchers and chemical engineers working with this compound.

PropertyValueReference
CAS Number 851386-31-7[1]
Molecular Formula C₆H₃F₂NO₂[1]
Molecular Weight 159.09 g/mol [1]
Melting Point 159-160 °C[1]
Boiling Point 377.4 °C at 760 mmHg[1]
Density 1.535 g/cm³[1]
Flash Point 182.1 °C[1]
Appearance White to off-white powder[1]
Purity ≥99.0%

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step chemical processes. While specific proprietary methods may vary between manufacturers, a general synthetic approach can be derived from patent literature for similar difluoropyridine compounds.

A plausible synthetic pathway involves the fluorination of a corresponding chlorinated pyridine precursor. A general method for preparing difluoropyridine compounds involves contacting a beta-halo-alpha- or gamma-fluoropyridine compound with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at an elevated temperature.[2]

General Experimental Protocol for Fluorination:

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature. However, based on general principles of aromatic nucleophilic substitution, a hypothetical protocol can be outlined. It's important to note that this is a generalized procedure and would require optimization and safety assessment in a laboratory setting.

  • Starting Material: A suitable starting material could be 2,3-dichloro-4-cyanopyridine or a similar precursor with leaving groups at the 2 and 3 positions.

  • Fluorinating Agent: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) would be used as the fluorine source.

  • Solvent: A high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane is typically employed.[3][4]

  • Phase-Transfer Catalyst: A phase-transfer catalyst like tetraphenylphosphonium bromide may be used to enhance the reaction rate.[3]

  • Reaction Conditions: The reaction mixture would be heated to a high temperature, potentially in a sealed reactor, for a prolonged period to facilitate the double nucleophilic substitution of the chlorine atoms with fluorine.

  • Hydrolysis: Following the fluorination, the cyano group at the 4-position would be hydrolyzed to a carboxylic acid using strong acidic or basic conditions.

  • Work-up and Purification: The final product would be isolated through extraction and purified by recrystallization or column chromatography.

The logical flow for this synthesis can be visualized as follows:

G A 2,3-Dichloropyridine Precursor B Fluorination Reaction (KF or CsF, High Temp.) A->B Step 1 C 2,3-Difluoropyridine Intermediate B->C Step 2 D Hydrolysis (Acid or Base) C->D Step 3 E This compound D->E Step 4

General Synthetic Workflow

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. While specific drug names directly synthesized from this intermediate are not prominently disclosed in the public domain, it is known to be a key building block for certain classes of therapeutic agents.

The difluorinated pyridine moiety is a common feature in modern medicinal chemistry, appearing in a range of biologically active compounds. For instance, fluorinated pyridines are utilized in the development of anti-cancer agents and antibiotics.

Signaling Pathways and Biological Activity

The biological activity of compounds derived from this compound is determined by the final molecular structure of the active pharmaceutical ingredient. The pyridinecarboxylic acid moiety itself is a common scaffold in drug design. Depending on the other substituents, molecules incorporating this fragment could potentially interact with a wide range of biological targets.

For example, pyridine carboxylic acid derivatives have been explored as inhibitors of various enzymes or as ligands for receptors. The specific signaling pathways modulated would be target-dependent. Without concrete examples of drugs synthesized from this specific intermediate, a definitive signaling pathway diagram cannot be provided. However, a generalized logical relationship for its role in drug discovery can be illustrated:

G cluster_0 Drug Discovery & Development A This compound (Building Block) B Chemical Synthesis & Modification A->B C Active Pharmaceutical Ingredient (API) B->C D Biological Target (e.g., Enzyme, Receptor) C->D E Modulation of Signaling Pathway D->E F Therapeutic Effect E->F

Role in Drug Discovery Cascade

Conclusion

This compound is a specialized chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined physical and chemical properties, combined with the advantageous effects of fluorine substitution, make it a valuable tool for medicinal chemists. Further research into novel synthetic applications and the biological activities of its derivatives is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

Stability and Storage of 2,3-Difluoropyridine-4-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,3-difluoropyridine-4-carboxylic acid, a key pharmaceutical intermediate. Understanding the stability profile of this compound is critical for maintaining its purity, efficacy, and safety throughout its lifecycle in research, development, and manufacturing.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1. These properties are fundamental to its handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₃F₂NO₂[1][2]
Molecular Weight159.09 g/mol [1]
Melting Point159-160 °C[1]
Boiling Point377.4 °C at 760 mmHg[1]
Density1.535 g/cm³[1]
AppearanceWhite to off-white crystalline powder[1][2]
pKa2.10 ± 0.10 (Predicted)
SolubilitySoluble in Methanol

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, specific storage and handling procedures are recommended. These are summarized from various safety data sheets (SDS) provided by suppliers.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationReference
Temperature Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric components.
Container Keep container tightly closed in a dry and well-ventilated place.[1]
Light Exposure Store protected from light.
Handling Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.

Chemical Stability and Potential Degradation Pathways

Incompatible Materials

Contact with the following substances should be avoided to prevent chemical reactions that could compromise the stability of the compound:

  • Strong Oxidizing Agents: Can lead to vigorous reactions and degradation of the pyridine ring.

  • Strong Acids and Strong Bases: Can catalyze hydrolysis or other degradation reactions.

Hypothetical Degradation Pathways

Based on the chemistry of pyridine carboxylic acids and fluorinated aromatic compounds, the following degradation pathways are plausible under stress conditions:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal degradation pathway for many carboxylic acids. For pyridine carboxylic acids, this reaction is often facilitated by heat. The presence of two electron-withdrawing fluorine atoms on the pyridine ring may influence the temperature at which decarboxylation occurs.

  • Hydrolysis: Under strongly acidic or basic conditions, the carboxylic acid group can undergo reactions. While the C-F bond in fluorinated pyridines is generally stable, extreme pH conditions could potentially lead to hydrolysis, although this is less likely under typical storage conditions.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. The specific photochemical pathways for this molecule have not been elucidated, but could involve radical mechanisms or rearrangements.

Below is a diagram illustrating a potential logic for assessing and mitigating degradation.

G Logical Flow for Stability Assessment and Mitigation cluster_0 Initial Assessment cluster_1 Potential Stress Factors cluster_2 Potential Degradation Pathways cluster_3 Mitigation Strategy A This compound B Recommended Storage Conditions (Cool, Dry, Dark, Inert Atmosphere) A->B Store under C Elevated Temperature D Light Exposure E Incompatible Materials (Strong Oxidizers, Acids, Bases) F Decarboxylation C->F G Photodegradation D->G H Chemical Reaction E->H I Strict Temperature Control F->I J Use of Amber Vials/ Light-Proof Containers G->J K Segregated Storage H->K

Caption: Logical workflow for assessing stability and mitigating degradation.

Proposed Experimental Protocols for Stability Assessment

For drug development purposes, a comprehensive stability testing program is essential. The following experimental protocols are proposed based on the International Council for Harmonisation (ICH) guideline Q1B for photostability testing and general principles of forced degradation studies.

Forced Degradation Studies

Forced degradation studies are necessary to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Workflow:

G Forced Degradation Experimental Workflow A Prepare Solutions of This compound (e.g., in Methanol/Water) B Expose to Stress Conditions A->B C Thermal Stress (e.g., 60°C, 80°C) B->C D Acidic Hydrolysis (e.g., 0.1 N HCl at RT, 60°C) B->D E Basic Hydrolysis (e.g., 0.1 N NaOH at RT, 60°C) B->E F Oxidative Stress (e.g., 3% H₂O₂ at RT) B->F G Photolytic Stress (ICH Q1B conditions) B->G H Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) C->H D->H E->H F->H G->H I Identify and Characterize Degradation Products H->I J Determine Degradation Pathways I->J

Caption: Workflow for conducting forced degradation studies.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., methanol-water) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 N HCl at room temperature and an elevated temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature and an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid material and a solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

  • Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify and quantify any degradation products.

Photostability Testing (as per ICH Q1B)

Objective: To determine if the compound is stable under exposure to light.

Methodology:

  • Sample Preparation: Expose the solid material and a solution of this compound to a light source. A control sample should be wrapped in aluminum foil to protect it from light.

  • Light Source: The light source should conform to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After exposure, compare the samples to the dark control. Analyze for any changes in physical properties, and assay for purity and degradation products using a stability-indicating HPLC method.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment, preferably under an inert atmosphere.[1] Deviations from these conditions, particularly exposure to high temperatures, light, and incompatible materials, can potentially lead to degradation through pathways such as decarboxylation. For applications in drug development, it is crucial to conduct thorough forced degradation and photostability studies to understand its stability profile and to develop appropriate formulations and packaging to ensure product quality and safety.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of 2,3-Difluoropyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2,3-difluoropyridine-4-carboxylic acid and its derivatives, crucial intermediates in the pharmaceutical industry.[1] Detailed experimental protocols, quantitative data, and potential applications in drug discovery are presented to guide researchers in their synthetic and medicinal chemistry endeavors.

Introduction

This compound is a versatile heterocyclic building block characterized by its unique electronic properties conferred by the two fluorine atoms on the pyridine ring. This substitution pattern enhances the compound's utility as a scaffold in the design of novel therapeutic agents. Its derivatives have shown promise in various therapeutic areas, including as enzyme inhibitors for the treatment of cancer and infectious diseases. The strategic incorporation of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Synthesis of this compound

A primary and effective method for the synthesis of this compound is the regioselective ortho-lithiation of 2,3-difluoropyridine, followed by carboxylation with carbon dioxide. This approach takes advantage of the directing effect of the pyridine nitrogen and the fluorine substituents to achieve selective functionalization at the C-4 position.

Experimental Protocol: Synthesis via Ortho-lithiation and Carboxylation

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • 2,3-Difluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dry ice (solid carbon dioxide)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Inert gas supply (manifold or balloon)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an argon/nitrogen inlet is assembled. The glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Initial Charging: The flask is charged with 2,3-difluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is stirred under an inert atmosphere.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The addition is typically completed over 30 minutes. After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1-2 hours to ensure complete lithiation.

  • Carboxylation: The reaction flask is carefully opened, and small pieces of freshly crushed dry ice (an excess, typically 3-5 eq) are added portion-wise to the reaction mixture. A vigorous reaction is observed. The mixture is allowed to slowly warm to room temperature overnight with continuous stirring, allowing for the complete sublimation of the excess carbon dioxide.

  • Work-up: The reaction is quenched by the slow addition of water. The mixture is then acidified to pH 2-3 with 2M aqueous hydrochloric acid.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a white to off-white solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2,3-DifluoropyridineGeneral Procedure
Key Reagents n-Butyllithium, Carbon DioxideGeneral Procedure
Solvent Tetrahydrofuran (THF)General Procedure
Reaction Temperature -78 °CGeneral Procedure
Reaction Time 2-3 hoursGeneral Procedure
Typical Yield 70-85%Estimated
Purity (after recrystallization) >97%Estimated
Melting Point 159-160 °C[1]

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, most notably amides, which are prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of an N-aryl amide derivative from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A desired aniline derivative (e.g., 4-methoxyaniline)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: this compound (1.0 eq) is suspended in anhydrous DCM. A catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.2 eq) at 0 °C. The mixture is then stirred at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or the cessation of gas evolution). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C. A solution of the desired aniline derivative (1.0 eq) and triethylamine (1.5 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature overnight.

  • Work-up: The reaction is quenched with water. The organic layer is separated, washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude amide is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure amide derivative.

Quantitative Data for a Representative Amide Synthesis
ParameterValueReference
Starting Material This compoundGeneral Procedure
Coupling Reagents SOCl₂/DMF, Aniline derivative, Et₃NGeneral Procedure
Solvent Dichloromethane (DCM)General Procedure
Reaction Temperature 0 °C to Room TemperatureGeneral Procedure
Reaction Time 12-18 hoursGeneral Procedure
Typical Yield 60-90%Estimated
Purity (after chromatography) >98%Estimated

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery due to their potential to act as inhibitors of various enzymes, including protein kinases. The pyridine scaffold can act as a hinge-binding motif, while the difluoro-substitution can modulate the pKa of the pyridine nitrogen and introduce favorable interactions within the enzyme's active site.

Potential as Kinase Inhibitors

Many small molecule kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The 2,3-difluoropyridine-4-carboxamide scaffold can be elaborated with various substituents to target specific kinases involved in signaling pathways that are dysregulated in diseases such as cancer. For instance, derivatives could be designed to target kinases in the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often implicated in cell proliferation, differentiation, and angiogenesis.

Below is a generalized workflow for the synthesis of this compound and its subsequent derivatization for biological screening.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization and Screening start 2,3-Difluoropyridine lithiation Ortho-lithiation (n-BuLi, THF, -78°C) start->lithiation carboxylation Carboxylation (CO2 (s)) lithiation->carboxylation acid This compound carboxylation->acid acid_deriv This compound activation Acid Activation (e.g., SOCl2) acid_deriv->activation coupling Amide Coupling (Amine, Base) activation->coupling library Library of Amide Derivatives coupling->library screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Synthetic and Screening Workflow

A potential mechanism of action for a derivative of this compound as a kinase inhibitor is depicted in the following signaling pathway diagram.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK Binds RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Inhibitor 2,3-Difluoropyridine-4- carboxamide Derivative Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits Inhibitor->PI3K Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes

Hypothetical Kinase Inhibition Pathway

Conclusion

This compound is a valuable building block for the synthesis of novel bioactive molecules. The synthetic protocols provided herein offer a reliable route to this intermediate and its derivatives. The exploration of these compounds as enzyme inhibitors, particularly in the context of kinase signaling pathways, represents a promising avenue for the development of new therapeutics. The data and methodologies presented are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

Application Notes: Amide Coupling Protocols for 2,3-Difluoropyridine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug development. The synthesis of amide derivatives from 2,3-difluoropyridine-4-carboxylic acid is of particular interest due to the prevalence of the fluorinated pyridine motif in modern pharmaceuticals. The electron-withdrawing nature of the fluorine atoms and the pyridine ring can influence the reactivity of the carboxylic acid, necessitating robust and efficient coupling protocols. These application notes provide detailed methodologies for several common and effective amide coupling procedures tailored for researchers, scientists, and drug development professionals.

The direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt.[1][2][3] Therefore, the carboxylic acid must first be activated using a coupling reagent to facilitate the nucleophilic attack by the amine.[4] This document outlines protocols using three widely accepted coupling reagents: HATU, EDC in combination with HOBt, and T3P®.

General Reaction Scheme & Key Components

The overall transformation involves the activation of the carboxylic acid followed by the addition of an amine to form the corresponding amide.

  • Carboxylic Acid: this compound

  • Amine: A primary or secondary amine (R¹R²NH)

  • Coupling Reagent: Activates the carboxylic acid (e.g., HATU, EDC, T3P®).

  • Additive (optional but recommended): Can suppress side reactions and reduce racemization (e.g., HOBt, HOAt).[5][6]

  • Base: A non-nucleophilic organic base is typically required to neutralize acids formed during the reaction and to deprotonate the amine (e.g., DIPEA, TEA, Pyridine).[1][7]

  • Solvent: A polar aprotic solvent is generally used (e.g., DMF, DCM, THF).[1][7]

Comparative Summary of Coupling Protocols

The following table summarizes the key parameters of the detailed protocols for easy comparison.

ProtocolCoupling Reagent(s)Typical BaseTypical SolventTemperature (°C)Reaction TimeKey Advantages & Considerations
HATU Coupling HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIPEA, TEADMF, CH₂Cl₂0 to 2530 min - 4 hHigh efficiency, fast reaction rates, effective for hindered substrates, low racemization.[7][8] Reagent is relatively expensive.
EDC/HOBt Coupling EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole)DIPEA, TEA, DMAPDMF, CH₂Cl₂0 to 258 - 24 hCost-effective, widely used.[9][10] Byproduct (urea) can sometimes be difficult to remove. HOBt suppresses racemization.[5]
T3P® Coupling T3P® (Propanephosphonic acid anhydride)Pyridine, TEAEtOAc, THF, CH₂Cl₂0 to 251 - 12 hMild conditions, high yields, very low epimerization, water-soluble byproducts allow for simple aqueous workup.[11][12][13][14] Ideal for scale-up.[12]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

HATU is a highly efficient uronium/aminium salt-based coupling reagent that converts carboxylic acids into reactive OAt-active esters.[7][15] This method is known for its high yields, fast reaction times, and suitability for sterically demanding substrates.[8]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[1][7]

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF at 0 °C (ice bath), add HATU (1.1 equiv) and DIPEA (2.5 equiv).[2]

  • Stir the mixture for 5-10 minutes at 0 °C to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[1][2]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method utilizes a carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[1][2] The addition of HOBt traps this intermediate as an active ester, which improves efficiency and minimizes the risk of racemization, a common issue with carbodiimide reagents alone.[5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • EDC hydrochloride (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equiv), the amine (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) to the solution, followed by the portion-wise addition of EDC hydrochloride (1.2 equiv).[1]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 8-16 hours, monitoring the reaction by TLC or LC-MS.[1]

  • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with 1M HCl (to remove excess base and EDC-urea byproduct), saturated aqueous NaHCO₃, and brine.[16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue via flash column chromatography if necessary.

Protocol 3: T3P®-Mediated Amide Coupling

T3P® (propanephosphonic acid anhydride) is a mild and powerful dehydrating agent used for amide bond formation. A key advantage is that its byproducts are water-soluble, which greatly simplifies the workup procedure, making it an excellent choice for large-scale synthesis.[13]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (typically 50% solution in ethyl acetate or DMF) (1.5 equiv)

  • Pyridine or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)

Procedure:

  • Combine this compound (1.0 equiv), the amine (1.1 equiv), and pyridine (3.0 equiv) in anhydrous ethyl acetate.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the T3P® solution (1.5 equiv) dropwise to the stirred mixture, maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The phosphonic acid byproducts are removed during the aqueous washes.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by column chromatography if required.

Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Dissolve Acid in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Base & Coupling Reagent B->C D 4. Add Amine C->D E 5. Stir at RT D->E F 6. Monitor by TLC / LC-MS E->F G 7. Aqueous Quench F->G H 8. Liquid-Liquid Extraction G->H I 9. Wash Organic Layers H->I J 10. Dry and Concentrate I->J K 11. Purify Product (e.g., Chromatography) J->K G Acid 2,3-Difluoropyridine- 4-Carboxylic Acid ActiveIntermediate Activated Intermediate (e.g., OAt-Ester) Acid->ActiveIntermediate activates Amine Amine (R¹R²NH) Amide Final Amide Product Amine->Amide attacks CouplingReagent Coupling Reagent (e.g., HATU, EDC, T3P) CouplingReagent->ActiveIntermediate Base Base (e.g., DIPEA) Base->ActiveIntermediate facilitates ActiveIntermediate->Amide Byproducts Byproducts (e.g., Urea, H₂O) ActiveIntermediate->Byproducts

References

Application of 2,3-Difluoropyridine-4-Carboxylic Acid in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Difluoropyridine-4-carboxylic acid is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its unique electronic properties, arising from the two fluorine atoms on the pyridine ring, make it an attractive scaffold for the development of potent and selective kinase inhibitors. The pyridine-4-carboxamide moiety, derived from this acid, serves as an effective hinge-binding motif in numerous kinase inhibitors, mimicking the hydrogen bonding interactions of the adenine region of ATP. This application note will focus on the utility of this compound in the design and synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.

IRAK4: A Key Target in Inflammatory Diseases

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune disorders, including rheumatoid arthritis, lupus, and certain types of cancer.[2][3] As such, the development of small molecule inhibitors of IRAK4 has emerged as a promising therapeutic strategy for these conditions.

2,3-Difluoropyridine-4-Carboxamide as a Privileged Scaffold for IRAK4 Inhibition

The 2,3-difluoropyridine-4-carboxamide scaffold has been identified as a promising core for the development of potent and selective IRAK4 inhibitors. The fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the molecule. Structure-activity relationship (SAR) studies have shown that modifications to the amine portion of the carboxamide can be systematically varied to optimize potency and selectivity against IRAK4.

Quantitative Data Summary

The following table summarizes the in vitro potency of a representative 2,3-difluoropyridine-4-carboxamide-based IRAK4 inhibitor, Compound 1, which is a conceptual representation based on patented chemical spaces.

Compound IDTargetBiochemical IC50 (nM)Cellular IC50 (nM) (LPS-induced TNF-α release in hPBMCs)
Compound 1IRAK41550

Experimental Protocols

Synthesis of 2,3-Difluoro-N-(-substitued-phenyl)pyridine-4-carboxamide (Compound 1)

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Substituted aniline

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in dry DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude 2,3-difluoropyridine-4-carbonyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in dry DCM. In a separate flask, dissolve the substituted aniline (1.0 eq) and TEA (1.5 eq) in dry DCM. Add the acid chloride solution dropwise to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2,3-difluoro-N-(substituted-phenyl)pyridine-4-carboxamide.

IRAK4 Biochemical Assay Protocol

This protocol is a representative method for determining the in vitro potency of a test compound against IRAK4 kinase.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., a biotinylated peptide derived from a known IRAK4 substrate)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Add the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add the IRAK4 enzyme and peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for IRAK4.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay: LPS-Induced TNF-α Release in Human PBMCs

This assay measures the ability of a compound to inhibit IRAK4 activity in a cellular context.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (dissolved in DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium with 10% FBS.

  • Prepare serial dilutions of the test compound in culture medium.

  • Pre-incubate the cells with the diluted test compound or DMSO (vehicle control) for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulate the cells with LPS (e.g., 100 ng/mL final concentration) to induce TNF-α production.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines Inhibitor 2,3-Difluoropyridine- 4-carboxamide Inhibitor Inhibitor->IRAK4 Inhibition

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Kinase_Inhibitor_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Hit-to-Lead Optimization cluster_3 Preclinical Development cluster_4 Clinical Development Target_ID Identify Kinase Target (e.g., IRAK4) Target_Validation Validate Target's Role in Disease Target_ID->Target_Validation HTS High-Throughput Screening (HTS) Target_Validation->HTS FBDD Fragment-Based Drug Design Target_Validation->FBDD Lead_Opt Synthesis of Analogs (e.g., 2,3-Difluoropyridine- 4-carboxamides) HTS->Lead_Opt FBDD->Lead_Opt SAR Structure-Activity Relationship (SAR) Studies Lead_Opt->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox ADME_Tox->Lead_Opt In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo Safety_Pharm Safety Pharmacology In_Vivo->Safety_Pharm Clinical_Trials Phase I, II, III Clinical Trials Safety_Pharm->Clinical_Trials

Caption: Kinase Inhibitor Drug Discovery Workflow.

References

Application Notes and Protocols: 2,3-Difluoropyridine-4-carboxylic Acid as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoropyridine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry for the synthesis of potent and selective kinase inhibitors. The strategic incorporation of fluorine atoms on the pyridine ring can significantly enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final drug candidate. The carboxylic acid moiety provides a versatile handle for amide bond formation, a common linkage in many kinase inhibitor scaffolds.

While specific, publicly documented examples of kinase inhibitors synthesized directly from this compound are limited, its structural features make it an ideal starting material for creating inhibitors targeting a range of kinases implicated in diseases such as cancer. This document provides representative protocols and application notes for the use of this compound in the design and synthesis of kinase inhibitors, using a hypothetical Aurora A kinase inhibitor as an illustrative example.

Featured Application: Synthesis of a Representative Aurora A Kinase Inhibitor

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is a hallmark of many human cancers, making them attractive targets for anticancer drug development. The following sections detail a hypothetical workflow for the synthesis and evaluation of an Aurora A kinase inhibitor derived from this compound.

Quantitative Data for Analogous Kinase Inhibitors

To provide a context for the potential efficacy of inhibitors derived from this compound, the following table summarizes the biological activity of selected analogous kinase inhibitors featuring fluorinated pyridine or quinazoline carboxylic acid scaffolds.

Compound IDTarget KinaseIC50 (nM)Cell LineCitation
Compound 13 Aurora A< 200NCI-H446 (SCLC)[1]
Compound 6e Aurora APotent InhibitionMCF-7 (Breast)[2]
NHTP23 CK210-[3]
NHTP33 CK28-[3]
Compound 4c EGFR560 (A549), 2460 (PC-3), 2210 (HepG2)A549, PC-3, HepG2[4]
Experimental Protocols

1. Synthesis of a Hypothetical Aurora A Kinase Inhibitor

This protocol describes a representative synthesis of a hypothetical Aurora A kinase inhibitor, (S)-N-(pyrrolidin-3-yl)-2',3'-difluoro-[4,4'-bipyridine]-2-carboxamide , through an amide coupling reaction between this compound and a suitable amine-containing scaffold.

Materials:

  • This compound

  • (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

  • Propanephosphonic acid anhydride (T3P)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • To a solution of this compound (1.0 eq) in a mixture of anhydrous DMF and DCM, add (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq) and triethylamine (3.0 eq).

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a 50% solution of T3P in ethyl acetate (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a minimal amount of DCM.

    • Add a solution of 4M HCl in 1,4-dioxane (excess).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product, (S)-N-(pyrrolidin-3-yl)-2',3'-difluoro-[4,4'-bipyridine]-2-carboxamide .

2. In Vitro Aurora A Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compound against Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Fluorescently labeled peptide substrate (e.g., Kemptide)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well microplate

  • Plate reader capable of detecting fluorescence

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the recombinant Aurora A kinase.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Logical Relationships and Workflows

G cluster_synthesis Synthetic Workflow cluster_assay Experimental Workflow start This compound coupling Amide Coupling (T3P, TEA) start->coupling amine (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate amine->coupling boc_protected Boc-Protected Intermediate coupling->boc_protected deprotection Boc Deprotection (HCl) boc_protected->deprotection final_product Hypothetical Aurora A Inhibitor deprotection->final_product inhibitor_prep Prepare Inhibitor Dilutions incubation Incubate Kinase and Inhibitor inhibitor_prep->incubation reaction Initiate Kinase Reaction (ATP, Substrate) incubation->reaction measurement Measure Fluorescence reaction->measurement analysis Calculate IC50 measurement->analysis Aurora_A_Signaling AuroraA Aurora A Kinase PLK1 PLK1 AuroraA->PLK1 Activates CDC25 CDC25 PLK1->CDC25 Activates CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Activates Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry Promotes Inhibitor Hypothetical Inhibitor (from this compound) Inhibitor->AuroraA Inhibits

References

Application Notes and Protocols: Synthesis and Biological Evaluation of 2,3-Difluoropyridine-4-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoropyridine-4-carboxylic acid is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of biologically active compounds.[1] Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, make it an attractive scaffold for the development of novel therapeutics. The reaction of this compound with a diverse range of primary and secondary amines yields a library of N-substituted 2,3-difluoropyridine-4-carboxamides. These carboxamides have shown significant potential in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.

This document provides detailed application notes on the synthesis of these carboxamides, protocols for their preparation, and insights into their potential biological applications, with a focus on their role as kinase inhibitors.

Data Presentation: Amidation of this compound

The synthesis of 2,3-difluoropyridine-4-carboxamides can be achieved through various amidation methods. Below is a summary of representative methods and the expected yields based on reactions with analogous carboxylic acids.

Table 1: Direct Amidation of Carboxylic Acids with Amines using TiF4 Catalyst

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-benzyl-2,3-difluoropyridine-4-carboxamide24~96
2AnilineN-phenyl-2,3-difluoropyridine-4-carboxamide24~95
3CyclohexylamineN-cyclohexyl-2,3-difluoropyridine-4-carboxamide24~90
4Morpholine(2,3-difluoropyridin-4-yl)(morpholino)methanone24~98

Yields are estimated based on reported TiF4-catalyzed amidation of similar aromatic carboxylic acids.[2] Reaction conditions typically involve refluxing in toluene with 10 mol% TiF4.[2]

Table 2: Amidation using Activating Agents

EntryAmineActivating AgentSolventReaction Time (h)Yield (%)
1Substituted anilinesSOCl₂/PyridineBenzene2>85
2Primary/Secondary alkylaminesCDISolvent-free<0.5>90
3Aromatic aminesB(OCH₂CF₃)₃MeCN5-24>90
4Various aminesPOCl₃PyridineNot specified40-60

Yields are based on general amidation protocols for various carboxylic acids and may vary for this compound.[3]

Experimental Protocols

Protocol 1: General Procedure for TiF₄-Catalyzed Direct Amidation

This protocol is adapted from a general method for the direct amidation of carboxylic acids.[2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Titanium (IV) fluoride (TiF₄)

  • Toluene, anhydrous

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) is added the amine (1.1 mmol) and TiF₄ (0.1 mmol, 10 mol%).

  • The reaction mixture is heated to reflux and stirred for 24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted 2,3-difluoropyridine-4-carboxamide.

Protocol 2: Amidation via Acyl Chloride Formation

This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Pyridine or catalytic DMF

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) is added a catalytic amount of DMF (1-2 drops).

  • Oxalyl chloride (1.2 mmol) is added dropwise at 0 °C. The reaction is stirred at room temperature for 1-2 hours until gas evolution ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2,3-difluoropyridine-4-carbonyl chloride.

  • The crude acyl chloride is redissolved in anhydrous DCM (10 mL) and cooled to 0 °C.

  • A solution of the amine (1.1 mmol) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 mmol) in DCM (5 mL) is added dropwise.

  • The reaction is stirred at room temperature for 2-4 hours and monitored by TLC.

  • Upon completion, the reaction is quenched with water and the organic layer is separated.

  • The organic layer is washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo and the crude product is purified by column chromatography or recrystallization.

Mandatory Visualizations

reaction_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Amine reagents Coupling Reagent / Catalyst (e.g., TiF4, SOCl2/Py, CDI) start->reagents 1. reaction Amidation Reaction reagents->reaction 2. purification Purification (Column Chromatography / Recrystallization) reaction->purification 3. product N-substituted 2,3-Difluoropyridine-4-carboxamide purification->product 4. screening In vitro Kinase Assay product->screening Characterization (NMR, MS, HRMS) cell_based Cell-based Proliferation Assay (e.g., MTT assay on cancer cell lines) screening->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow for the synthesis and biological evaluation of 2,3-difluoropyridine-4-carboxamides.

signaling_pathway cluster_upstream Upstream Signaling cluster_pathway MAPK/ERK Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Kinase Ras->Raf Activates MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes inhibitor 2,3-Difluoropyridine- 4-carboxamide Derivative (Kinase Inhibitor) inhibitor->Raf Inhibits

Caption: Simplified diagram of the MAPK/ERK signaling pathway, a common target for pyridine carboxamide-based kinase inhibitors in cancer.

Application Notes

The N-substituted 2,3-difluoropyridine-4-carboxamide scaffold is of significant interest in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The pyridine carboxamide moiety can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases.

Kinase Inhibition and Cancer Therapy

Many approved and investigational kinase inhibitors feature a pyridine carboxamide core. These compounds often target key kinases in oncogenic signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in various cancers.[5] By inhibiting kinases like RAF, these compounds can block downstream signaling, leading to a reduction in cancer cell proliferation and survival.

The development of novel 2,3-difluoropyridine-4-carboxamides allows for the exploration of new chemical space and the potential for improved potency, selectivity, and pharmacokinetic properties compared to existing kinase inhibitors. The fluorine substituents can enhance binding affinity, metabolic stability, and cell permeability.

Structure-Activity Relationship (SAR)

Systematic variation of the amine component in the amidation reaction allows for the generation of a library of analogs for structure-activity relationship (SAR) studies. By introducing different alkyl, aryl, and heteroaryl groups, researchers can probe the steric and electronic requirements of the kinase active site. This iterative process of synthesis and biological testing is crucial for the optimization of lead compounds with improved therapeutic potential.

Potential in Other Therapeutic Areas

While the primary focus has been on oncology, pyridine carboxamides have also been investigated for other therapeutic applications, including as antibacterial and antiviral agents. The ability to readily diversify the amine portion of the molecule makes this scaffold adaptable for targeting a wide range of biological targets.

References

Application Notes and Protocols for the Esterification of 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of 2,3-difluoropyridine-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The protocols are based on the well-established Fischer esterification method, adapted for the specific reactivity of a fluorinated pyridine carboxylic acid.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of the electron-withdrawing fluorine atoms, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. Esterification of the carboxylic acid moiety is a common step in the synthetic route towards more complex derivatives. This document outlines the synthesis of its methyl and ethyl esters.

Reaction Principle

The esterification is achieved through the Fischer esterification reaction, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol is typically used, and the water formed during the reaction can be removed.[2] A strong acid, such as sulfuric acid, is commonly employed as a catalyst.[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3-difluoropyridine-4-carboxylate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography system (optional)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will also serve as the solvent.

  • Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Attach a reflux condenser to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution), followed by water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude methyl 2,3-difluoropyridine-4-carboxylate.

  • If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation. A study on the synthesis of the similar methyl 3-fluoropyridine-4-carboxylate reported purification by flash chromatography.[4]

Protocol 2: Synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate

This protocol is analogous to the synthesis of the methyl ester, with ethanol being used in place of methanol.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Standard laboratory glassware and equipment as listed in Protocol 1.

Procedure:

  • Follow the same reaction setup, reaction, and work-up procedure as described in Protocol 1, substituting methanol with anhydrous ethanol.

  • The reaction mixture should be heated to reflux at the boiling point of ethanol (approximately 78-80 °C).

  • Monitor the reaction progress similarly.

  • Purify the resulting ethyl 2,3-difluoropyridine-4-carboxylate by flash chromatography or vacuum distillation as required.

Data Presentation

ParameterMethyl 2,3-difluoropyridine-4-carboxylateEthyl 2,3-difluoropyridine-4-carboxylateReference
Starting Material This compoundThis compoundN/A
Reagents Methanol, H₂SO₄ (cat.)Ethanol, H₂SO₄ (cat.)[2][3]
Solvent Methanol (excess)Ethanol (excess)[2][3]
Reaction Temp. ~65-70 °C (Reflux)~78-80 °C (Reflux)[3]
Reaction Time 4-8 hours (typical, monitor by TLC/HPLC)4-8 hours (typical, monitor by TLC/HPLC)N/A
Typical Yield 70-90% (expected based on similar reactions)70-90% (expected based on similar reactions)[5][6]
Purification Flash Chromatography / Vacuum DistillationFlash Chromatography / Vacuum Distillation[4]

Note: The provided yield is an educated estimation based on literature for similar esterifications, as direct experimental data for this specific reaction was not found in the search results.

Visualizations

Experimental Workflow for Fischer Esterification

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix Reactants: This compound + Alcohol (MeOH or EtOH) + H₂SO₄ (cat.) reflux Heat to Reflux start->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor cool Cool to RT monitor->cool evaporate Evaporate Excess Alcohol cool->evaporate dissolve Dissolve in EtOAc evaporate->dissolve wash Wash with: 1. NaHCO₃ (aq) 2. Water 3. Brine dissolve->wash dry Dry Organic Layer (MgSO₄/Na₂SO₄) wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Purify (Chromatography or Distillation) concentrate->purify product Final Product purify->product Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Dehydration cluster_deprotonation Final Product Formation RCOOH Carboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation H_plus H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack Protonated_RCOOH->Tetrahedral_Intermediate ROH Alcohol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Dehydration Water H₂O Protonated_Intermediate->Water Ester Ester Product Protonated_Ester->Ester Deprotonation Protonated_Ester->Ester H_plus_regen H⁺ (catalyst regenerated) Protonated_Ester->H_plus_regen

References

Application Notes and Protocols: The Role of Fluorinated Pyridine Carboxylic Acids in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated pyridine carboxylic acids are a class of chemical compounds that have garnered significant interest in the field of oncology drug discovery. The incorporation of fluorine atoms into the pyridine ring can modulate the physicochemical properties of a molecule, such as its metabolic stability, binding affinity, and membrane permeability. The carboxylic acid group often serves as a key interaction point with biological targets or as a handle for further chemical modifications. While 2,3-difluoropyridine-4-carboxylic acid is a valuable building block for creating a diverse range of molecular scaffolds, this document will use the well-established multi-targeted kinase inhibitor, Crizotinib, as a primary example to illustrate the broader principles of how pyridine-based compounds are utilized in the development of targeted cancer therapies. Crizotinib, an aminopyridine derivative, effectively demonstrates the clinical success of targeting specific oncogenic driver kinases.

Application Notes

Kinase Inhibition as a Therapeutic Strategy in Oncology

Protein kinases are a large family of enzymes that play a crucial role in regulating cellular processes such as proliferation, survival, differentiation, and metabolism. Dysregulation of kinase activity, often due to genetic mutations, is a hallmark of many cancers. This makes kinases attractive targets for therapeutic intervention. Small molecule kinase inhibitors are designed to bind to the ATP-binding pocket of a specific kinase, preventing the transfer of a phosphate group to its substrate and thereby blocking downstream signaling.

Crizotinib is a potent inhibitor of several receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), ROS1, and Hepatocyte Growth Factor Receptor (c-Met).[1][2] These kinases are known oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][3] By inhibiting these kinases, Crizotinib effectively halts the signaling pathways that promote tumor growth and survival.[1]

The Role of the Pyridine Moiety

The pyridine ring is a common scaffold in many kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase ATP-binding site. This interaction is a key determinant of the inhibitor's potency and selectivity. In the case of Crizotinib, the aminopyridine core is essential for its binding to the ATP-binding pocket of ALK, ROS1, and c-Met.[2]

Clinical Applications and Efficacy of Crizotinib

Crizotinib has demonstrated significant clinical efficacy in patients with tumors harboring ALK or ROS1 rearrangements. Clinical trials have shown superior progression-free survival (PFS) for Crizotinib compared to standard chemotherapy in both first- and second-line treatment of ALK-positive advanced NSCLC.[4]

Table 1: Summary of Crizotinib Efficacy in ALK-Positive NSCLC [5]

Clinical EndpointResult95% Confidence Interval
Overall Response Rate (ORR) 61.2%57.4% - 64.8%
1-Year Overall Survival (OS) 66.8%52.2% - 78.8%
Progression-Free Survival (PFS) 8.6 months7.3 - 9.9 months

Table 2: Common Adverse Reactions Associated with Crizotinib [4][6]

Adverse ReactionFrequencySeverity
Vision Disorders ~62%Mostly mild (Grade 1/2)
Gastrointestinal Effects (Nausea, Diarrhea, Vomiting) CommonMostly mild to moderate
Elevated Liver Enzymes (ALT) ~7% (Grade 3/4)Can be severe
Pneumonitis ~1.6%Potentially life-threatening
QT Interval Prolongation ~2.7%Can be serious
Bradycardia ~11%Generally manageable

Signaling Pathways

The primary targets of Crizotinib—ALK, ROS1, and MET—are receptor tyrosine kinases that, when aberrantly activated, drive cancer cell proliferation and survival through several downstream signaling cascades.

ALK Signaling Pathway

In some cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, such as EML4, resulting in a constitutively active EML4-ALK fusion protein.[7] This fusion protein activates downstream pathways including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell growth and survival.[7][8]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein GRB2_SOS GRB2/SOS EML4_ALK->GRB2_SOS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits

Caption: Crizotinib inhibits the constitutively active EML4-ALK fusion protein.

ROS1 Signaling Pathway

Similar to ALK, chromosomal rearrangements involving the ROS1 gene can lead to fusion proteins with constitutive kinase activity.[9] ROS1 fusions activate similar downstream signaling pathways as ALK fusions, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways, to promote oncogenesis.[10][11]

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein SHP2 SHP2 ROS1_Fusion->SHP2 PI3K PI3K ROS1_Fusion->PI3K STAT3 STAT3 ROS1_Fusion->STAT3 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Crizotinib Crizotinib Crizotinib->ROS1_Fusion Inhibits

Caption: Crizotinib blocks the signaling from oncogenic ROS1 fusion proteins.

MET Signaling Pathway

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are involved in various cellular processes.[12][13] In cancer, aberrant MET signaling can be caused by gene amplification, mutations (such as those leading to exon 14 skipping), or overexpression.[12][14] This leads to the activation of downstream pathways like RAS-MAPK and PI3K-AKT, promoting tumor growth, invasion, and metastasis.[14][15]

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET MET Receptor HGF->MET Binds GAB1 GAB1 MET->GAB1 GRB2 GRB2 MET->GRB2 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Crizotinib Crizotinib Crizotinib->MET Inhibits

Caption: Crizotinib inhibits the activation of the MET receptor.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of kinase inhibitors like Crizotinib.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ALK Kinase Assay)

This protocol describes a method to determine the in vitro potency of a compound against a specific kinase.

Kinase_Assay_Workflow Start Start: Prepare Reagents Plate_Compound Plate serial dilutions of test compound Start->Plate_Compound Add_Kinase Add ALK enzyme to wells Plate_Compound->Add_Kinase Incubate_1 Incubate at room temperature Add_Kinase->Incubate_1 Add_Substrate_ATP Add peptide substrate and ATP to initiate reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at 37°C Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop reaction (e.g., add EDTA) Incubate_2->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze data to determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human ALK enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[16]

  • Peptide substrate for ALK

  • ATP

  • Test compound (e.g., Crizotinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).

  • Enzyme Addition: Add 2 µL of recombinant ALK enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add 2 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ALK.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Cell_Viability_Workflow Start Start: Seed cells in 96-well plate Incubate_1 Allow cells to adhere overnight Start->Incubate_1 Treat_Cells Treat cells with serial dilutions of test compound Incubate_1->Treat_Cells Incubate_2 Incubate for desired time (e.g., 72 hours) Treat_Cells->Incubate_2 Add_MTT Add MTT reagent to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours Add_MTT->Incubate_3 Solubilize Add solubilization solution (e.g., DMSO) Incubate_3->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze data to determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability assay using MTT reagent.

Materials:

  • Cancer cell line of interest (e.g., H3122 for ALK-positive NSCLC)

  • Complete cell culture medium

  • Test compound (e.g., Crizotinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.

References

Application of 2,3-Difluoropyridine-4-Carboxylic Acid in Infectious Disease Research: A Review of Its Potential Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive literature searches did not yield specific studies detailing the direct application of 2,3-difluoropyridine-4-carboxylic acid or its immediate derivatives in infectious disease research. The available information consistently identifies it as a key pharmaceutical intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[1] This document, therefore, summarizes the properties of this compound as a chemical building block and provides detailed application notes and protocols for structurally similar fluorinated pyridine and carboxylic acid derivatives that have demonstrated activity against infectious agents. These examples serve to illustrate the potential research applications for compounds derived from this compound.

Properties of this compound

This compound (CAS No. 851386-31-7) is a white crystalline powder with a molecular formula of C6H3F2NO2 and a molecular weight of 159.09.[1] Its key physical and chemical properties are summarized in Table 1. The presence of the difluoro-substituted pyridine ring provides unique reactivity, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical industry.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H3F2NO2[1]
Molecular Weight159.09 g/mol [1]
AppearanceWhite crystalline powder[1]
Purity≥99.0%[1]
Melting Point159-160°C[1]
Boiling Point377.4°C at 760 mmHg[1]
Density1.535 g/cm³[1]
Flash Point182.1°C[1]
Refractive Index1.515[1]

Potential Applications in Infectious Disease Research Based on Analogous Compounds

While direct data on this compound is lacking, research on other fluorinated carboxylic acid derivatives demonstrates their potential as antimicrobial and antiviral agents. The fluorine atoms can enhance biological activity, metabolic stability, and binding affinity of molecules to their targets.

Antimicrobial Applications

Derivatives of fluorinated carboxylic acids have shown promise in the development of new antibacterial agents. For instance, pyrazole derivatives incorporating difluorophenyl moieties have been synthesized and tested against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

Table 2: Antimicrobial Activity of Exemplary Fluorinated Hydrazone Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Phenyl hydrazone derivative (5a)S. aureus, MRSA, B. subtilis, A. baumannii25 µg/mL[2]
Fluoro-substituted phenyl hydrazones (5b, 5c, 5d)B. subtilis, A. baumannii6.25 µg/mL[2]
Phenyl hydrazone derivative (6a)S. aureus, MRSA, B. subtilis25 µg/mL[2]
Phenyl hydrazone derivative (6a)A. baumannii6.25 µg/mL[2]
Fluoro-substituted phenyl hydrazones (6b, 6c)S. aureus, MRSA, B. subtilis12.5 µg/mL[2]
Antiviral Applications

Fluorinated nucleoside analogs are a cornerstone of antiviral therapy. Although not directly derived from this compound, the synthesis of 2',3'-difluoro-2',3'-dideoxynucleoside analogs highlights the importance of fluorine in antiviral drug design. These compounds have been evaluated for their activity against hepatitis B virus (HBV) and hepatitis C virus (HCV).

Experimental Protocols

The following are generalized protocols based on methodologies reported for structurally similar compounds. These can serve as a starting point for designing experiments with derivatives of this compound.

General Synthesis of Hydrazone Derivatives from a Carboxylic Acid Intermediate

This protocol outlines a potential pathway for converting a carboxylic acid, such as this compound, into more complex, biologically active molecules like hydrazones.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazide Formation cluster_3 Step 4: Hydrazone Synthesis start This compound product1 2,3-Difluoropyridine-4-carbonyl Chloride start->product1 Thionyl chloride or Oxalyl chloride reagent1 SOCl2 or (COCl)2 product2 Methyl 2,3-difluoropyridine-4-carboxylate product1->product2 Reaction with alcohol reagent2 Alcohol (e.g., Methanol) product3 2,3-Difluoropyridine-4-carbohydrazide product2->product3 Hydrazinolysis reagent3 Hydrazine Hydrate (N2H4·H2O) product4 N'-(substituted)-2,3-difluoropyridine-4-carbohydrazide (Hydrazone derivative) product3->product4 Condensation reagent4 Substituted Aldehyde/Ketone end Antimicrobial/Antiviral Assays product4->end Biological Screening G A Prepare stock solution of test compound in DMSO B Perform serial two-fold dilutions in a 96-well plate with growth medium A->B D Inoculate each well with the bacterial suspension B->D C Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) C->D E Incubate plates at 37°C for 18-24 hours D->E F Read results: MIC is the lowest concentration with no visible growth E->F G Include positive (no drug) and negative (no bacteria) controls G->F G cluster_cell Bacterial Cell cluster_pathways membrane Cell Membrane cytoplasm Cytoplasm dna DNA Replication Machinery (e.g., DNA Gyrase) cytoplasm->dna Inhibition enzyme Essential Enzymes cytoplasm->enzyme Inhibition compound Carboxylic Acid Derivative compound->membrane Disruption compound->cytoplasm Internalization

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the palladium-catalyzed cross-coupling of 2,3-difluoropyridine-4-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluoropyridine scaffold. The following sections detail the potential for various cross-coupling reactions, offering a foundational guide for reaction development and optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Traditional cross-coupling reactions often require the use of organohalides. However, recent advancements have enabled the use of carboxylic acids as coupling partners through decarboxylative or decarbonylative pathways. These methods offer a more direct and often more sustainable route to complex molecules by utilizing readily available starting materials.

For a substrate like this compound, a decarboxylative or decarbonylative approach would involve the in-situ generation of a reactive organopalladium species from the carboxylic acid, which can then participate in various coupling reactions to form new bonds at the 4-position of the pyridine ring. While specific literature on the cross-coupling of this compound is limited, protocols for other pyridine carboxylic acids provide a strong basis for developing successful reaction conditions.

Key Cross-Coupling Reactions

Several palladium-catalyzed cross-coupling reactions could potentially be applied to this compound:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

The following sections provide generalized protocols based on known decarboxylative/decarbonylative couplings of other heteroaromatic carboxylic acids. It is crucial to note that these are starting points and require optimization for the specific substrate.

Data Presentation: Hypothetical Reaction Parameters

The table below summarizes hypothetical reaction conditions for the decarbonylative Suzuki cross-coupling of various pyridine carboxylic acids with arylboronic acids, providing a basis for optimization with this compound.

EntryPyridine Carboxylic AcidArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-Pyridinecarboxylic acid4-Methoxyphenylboronic acidPd(OAc)₂ (10)Xantphos (5)Et₃NDioxane1601590
22-Pyridinecarboxylic acid4-Methoxyphenylboronic acidPd(OAc)₂ (10)Xantphos (5)Et₃NDioxane1601585
34-Pyridinecarboxylic acid4-Methoxyphenylboronic acidPd(OAc)₂ (10)Xantphos (5)Et₃NDioxane1601582
42-Methyl-3-pyridinecarboxylic acid4-Methoxyphenylboronic acidPd(OAc)₂ (10)Xantphos (5)Et₃NDioxane1601573
52-(Trifluoromethyl)-3-pyridinecarboxylic acid4-Methoxyphenylboronic acidPd(OAc)₂ (10)Xantphos (5)Et₃NDioxane1601564

Data is generalized from literature on decarbonylative Suzuki couplings of pyridine carboxylic acids for illustrative purposes.[1]

Experimental Protocols

Disclaimer: The following protocols are generalized and should be adapted and optimized for this compound in a controlled laboratory setting.

General Protocol for Decarbonylative Suzuki-Miyaura Coupling

This protocol describes a potential procedure for the coupling of a pyridine carboxylic acid with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Xantphos (5 mol%)

  • Triethylamine (Et₃N, 1.75 equiv)

  • Pivalic anhydride (Piv₂O, 2.0 equiv)

  • Boric acid (H₃BO₃, 2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • To a dry reaction vial, add this compound (1.0 equiv), arylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), Xantphos (5 mol%), and boric acid (2.0 equiv).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous dioxane to achieve a concentration of 0.2 M with respect to the carboxylic acid.

  • Add triethylamine (1.75 equiv) and pivalic anhydride (2.0 equiv) via syringe.

  • Heat the reaction mixture at 160 °C for 15 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

General Workflow for Palladium-Catalyzed Decarboxylative Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid 2,3-Difluoropyridine- 4-carboxylic Acid Reaction_Vessel Inert Atmosphere Heat Carboxylic_Acid->Reaction_Vessel Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Reaction_Vessel Catalyst_System Pd Catalyst & Ligand Catalyst_System->Reaction_Vessel Additives Base & Activator Additives->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: General experimental workflow for cross-coupling.

Catalytic Cycle for Decarbonylative Suzuki-Miyaura Coupling

G Pd0 Pd(0)Ln PdII_Acyl Acyl-Pd(II)-X Pd0->PdII_Acyl Oxidative Addition OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-X PdII_Diaryl Aryl-Pd(II)-Aryl' PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Transmetalation PdII_Diaryl->Pd0 Regeneration Product Aryl-Aryl' PdII_Diaryl->Product Reductive Elimination RedElim Reductive Elimination ArylX Aryl-COX (from Carboxylic Acid) ArylX->Pd0 Activation Boronic_Acid Aryl'-B(OR)2 Boronic_Acid->PdII_Aryl Decarbonylation Decarbonylation (-CO) PdII_Acyl->PdII_Aryl Decarbonylation

Caption: Proposed catalytic cycle for decarbonylative Suzuki coupling.

References

Application Notes and Protocols: 2,3-Difluoropyridine-4-carboxylic Acid in the Synthesis of Florpyrauxifen-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-difluoropyridine-4-carboxylic acid as a key starting material in the synthesis of the agrochemical, florpyrauxifen-benzyl. Detailed experimental protocols, quantitative data on herbicidal activity, and an elucidation of the biological mechanism of action are presented to support research and development in the field of agrochemicals.

Introduction

Florpyrauxifen-benzyl, marketed under the trade name Rinskor®, is a post-emergence herbicide belonging to the arylpicolinate class of synthetic auxins. It offers a broad spectrum of weed control in various crops, particularly rice. The synthesis of this complex molecule relies on the strategic use of fluorinated pyridine building blocks, with this compound serving as a critical precursor for the formation of the core picolinate structure.

Synthesis of Florpyrauxifen-benzyl

The synthesis of florpyrauxifen-benzyl from this compound is a multi-step process that can be broadly divided into three key stages:

  • Formation of the 6-Aryl Picolinate Core: This involves a Suzuki-Miyaura cross-coupling reaction to introduce the substituted phenyl group at the 6-position of the pyridine ring, followed by esterification.

  • Amination of the Pyridine Ring: Introduction of an amino group at the 4-position.

  • Chlorination of the Pyridine Ring: Introduction of a chlorine atom at the 3-position.

Experimental Workflow

Synthesis_Workflow A 2,3-Difluoropyridine- 4-carboxylic acid C Suzuki-Miyaura Coupling A->C B 4-Chloro-2-fluoro-3- methoxyphenylboronic acid B->C D 6-(4-Chloro-2-fluoro-3-methoxyphenyl)- This compound C->D Pd Catalyst, Base F Esterification D->F E Benzyl Alcohol E->F G Benzyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)- 4,5-difluoropicolinate F->G Acid Catalyst I Amination G->I H Anhydrous Ammonia H->I J Benzyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)- 5-fluoropicolinate I->J L Chlorination J->L K N-Chlorosuccinimide (NCS) K->L M Florpyrauxifen-benzyl L->M

Caption: Synthetic workflow for florpyrauxifen-benzyl.

Experimental Protocols

Step 1: Synthesis of Benzyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4,5-difluoropicolinate (Intermediate G)

  • Suzuki-Miyaura Coupling:

    • To a degassed solution of this compound (1.0 eq) and 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.1 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-(4-chloro-2-fluoro-3-methoxyphenyl)-2,3-difluoropyridine-4-carboxylic acid (Intermediate D).

  • Fischer Esterification:

    • Dissolve the crude carboxylic acid (Intermediate D) in a large excess of benzyl alcohol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Heat the mixture to reflux (typically 120-140 °C) for 4-8 hours, with continuous removal of water using a Dean-Stark apparatus.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure Benzyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4,5-difluoropicolinate (Intermediate G).

Step 2: Synthesis of Benzyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate (Intermediate J)

  • Charge a pressure reactor with Benzyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4,5-difluoropicolinate (Intermediate G) and a suitable solvent such as acetonitrile.

  • Cool the reactor and introduce anhydrous ammonia.

  • Heat the sealed reactor to approximately 70-90 °C for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reactor, vent the excess ammonia, and concentrate the reaction mixture.

  • The crude product can be purified by crystallization or chromatography to yield Benzyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate (Intermediate J).

Step 3: Synthesis of Florpyrauxifen-benzyl (Final Product M)

  • Dissolve Benzyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate (Intermediate J) in a suitable solvent like toluene.

  • Add a chlorinating agent such as N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin.

  • Heat the reaction mixture to 60-80 °C for several hours until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture and wash with water to remove any water-soluble byproducts.

  • The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The final product, florpyrauxifen-benzyl, can be purified by crystallization from a suitable solvent system. A patent describes obtaining the final product with a purity of 95.2 wt% and a yield of 84%.[1]

Biological Activity and Mechanism of Action

Florpyrauxifen-benzyl acts as a synthetic auxin herbicide. In susceptible plants, it mimics the natural plant hormone auxin, leading to a disruption of normal growth processes and ultimately, plant death.[2] The arylpicolinates, including florpyrauxifen-benzyl, exhibit a unique binding affinity to auxin receptors compared to other synthetic auxin herbicides.[3][4]

Auxin Signaling Pathway

Auxin_Signaling cluster_cell Plant Cell Auxin Florpyrauxifen (Active Form) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to SCF_Complex SCF Complex Aux_IAA->SCF_Complex Ubiquitination Proteasome 26S Proteasome SCF_Complex->Proteasome Targets for degradation Proteasome->Aux_IAA Degrades ARF Auxin Response Factor (ARF) ARE Auxin Response Element (ARE) ARF->ARE Binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Activates Growth_Disruption Uncontrolled Growth & Plant Death Gene_Expression->Growth_Disruption

Caption: Simplified auxin signaling pathway disruption.

Herbicidal Efficacy Data

The following tables summarize the herbicidal efficacy of florpyrauxifen-benzyl against various weed species. The data is presented as the Growth Reduction percentage (GR) at specific application rates or as the GR₅₀ value, which is the dose required to inhibit weed growth by 50%.

Table 1: Herbicidal Efficacy of Florpyrauxifen-benzyl against Key Weed Species

Weed SpeciesCommon NameApplication Rate (g a.i./ha)Growth Reduction (%)Citation
Echinochloa crus-galliBarnyardgrass3097[2]
Eclipta prostrataYerbadetajo4.14 (GR₅₀)50[5]
Amaranthus palmeriPalmer Amaranth1084[2]
Sesbania herbaceaHemp Sesbania30≥75[2]
Cyperus iriaRice Flatsedge30≥75[2]
Leptochloa chinensisChinese Sprangletop30≥75[2]
Commelina benghalensisTropical Spiderwort-73.8 - 92 (with glyphosate)[6]

Table 2: GR₅₀ Values of Florpyrauxifen-benzyl for Selected Weeds

Weed SpeciesCommon NameGR₅₀ (g a.i./ha)Citation
Echinochloa crus-galliBarnyardgrass4.14[5]
Eclipta prostrataYerbadetajo0.38[5]

Application Recommendations

Florpyrauxifen-benzyl is typically formulated as an emulsifiable concentrate and applied post-emergence. Application rates vary depending on the target weed species, their growth stage, and environmental conditions.

Table 3: General Application Rate Recommendations

CropApplication TimingRate (g a.i./ha)Target Weeds
RicePost-emergence18 - 36Annual grasses, broadleaf weeds, and sedges
Aquatic SitesFoliar or in-waterVaries (e.g., up to 50 ppb in-water)Invasive aquatic plants (e.g., water hyacinth)

Conclusion

This compound is a valuable and versatile starting material for the synthesis of the potent arylpicolinate herbicide, florpyrauxifen-benzyl. The synthetic route, while multi-stepped, allows for the efficient construction of the complex molecular architecture required for its high herbicidal activity. The data presented herein demonstrates the efficacy of florpyrauxifen-benzyl against a broad spectrum of economically important weeds. A thorough understanding of its synthesis, mechanism of action, and biological activity is crucial for the development of new and effective crop protection solutions.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,3-Difluoropyridine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 2,3-difluoropyridine-4-carboxylic acid. This substrate is a valuable building block in medicinal chemistry, and the following protocols offer robust starting points for the synthesis of novel substituted pyridine derivatives.

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic and heteroaromatic rings.[1] Fluoropyridines are particularly well-suited for SNAr reactions due to the high electronegativity of the fluorine atom, which strongly activates the pyridine ring for nucleophilic attack.[2] This enhanced reactivity often allows for the use of milder reaction conditions compared to chloro- or bromo-pyridines, improving functional group tolerance.[3] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3]

For this compound, the presence of the electron-withdrawing carboxylic acid group and the pyridine nitrogen atom significantly activates the C-2 and C-4 positions towards nucleophilic attack.[3][4] Based on established principles of SNAr on substituted pyridines, nucleophilic attack is predicted to occur regioselectively at the C-2 position. This is due to the combined electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho carboxylic acid group, which stabilize the negative charge in the Meisenheimer intermediate.

Data Presentation: General Reaction Conditions

The following tables summarize typical starting conditions for SNAr reactions on fluoropyridines with various nucleophiles. These serve as a guideline for developing specific protocols for this compound.

Table 1: Reaction Conditions for SNAr with N-Nucleophiles on Fluoropyridines

Nucleophile ClassExampleBaseSolventTemperature (°C)Typical Yields
Primary AminesBenzylamineK₂CO₃, Et₃NDMSO, NMP, MeCN80 - 12070 - 95%
Secondary AminesMorpholineK₃PO₄, Cs₂CO₃t-Amyl alcohol, Dioxane100 - 14085 - 98%
Anilines4-MethoxyanilineNaH, K₂CO₃DMF, DMSO100 - 15060 - 90%
N-HeterocyclesImidazoleNaH, K₂CO₃DMF, MeCN80 - 12075 - 95%

Table 2: Reaction Conditions for SNAr with O-Nucleophiles on Fluoropyridines

Nucleophile ClassExampleBaseSolventTemperature (°C)Typical Yields
AlcoholsSodium EthoxideNaH, KOtBuEtOH, THF, Dioxane25 - 8080 - 99%
Phenols4-FluorophenolK₂CO₃, Cs₂CO₃DMF, DMSO, MeCN80 - 14070 - 95%
Water (Hydrolysis)NaOH, KOHH₂O, Dioxane80 - 10070 - 90%

Key Visualizations

Caption: Predicted SNAr on this compound.

workflow prep Reaction Setup reaction Heating & Stirring prep->reaction Heat to specified temp workup Aqueous Workup reaction->workup Cool to RT, add H₂O extract Extraction workup->extract Extract with organic solvent purify Purification extract->purify Dry, concentrate & chromatograph analyze Analysis purify->analyze NMR, LC-MS

Caption: Typical experimental workflow for SNAr reactions.

Experimental Protocols

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise noted.

  • Solvents should be anhydrous, particularly for reactions employing strong bases like NaH or KOtBu.[3]

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of 2-(Benzylamino)-3-fluoropyridine-4-carboxylic acid

This protocol details the reaction of this compound with a primary amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Under a nitrogen atmosphere, add anhydrous DMSO to achieve a concentration of approximately 0.2 M with respect to the starting pyridine.

  • Add benzylamine (1.2 equiv) to the suspension via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water.

  • Acidify the aqueous mixture to pH ~4-5 with 1 M HCl to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization or flash column chromatography on silica gel.

Protocol 2: Synthesis of 3-Fluoro-2-phenoxypyridine-4-carboxylic acid

This protocol provides a method for the substitution with a phenol, an oxygen-based nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add phenol (1.2 equiv) and anhydrous DMF.

  • Add cesium carbonate (1.5 equiv) and stir the mixture at room temperature for 20 minutes.

  • Add this compound (1.0 equiv) to the reaction flask.

  • Heat the mixture to 120 °C and stir. Monitor the reaction for completion by TLC or LC-MS (typically 6-18 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Conclusion

Nucleophilic aromatic substitution on this compound is a versatile method for generating a diverse range of substituted pyridine derivatives. The provided protocols, based on established reactivity principles of fluoropyridines, offer a solid foundation for laboratory synthesis.[2][3] Researchers can adapt these conditions by modifying the nucleophile, base, solvent, and temperature to optimize outcomes for their specific synthetic targets.

References

Troubleshooting & Optimization

Technical Support Center: 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-difluoropyridine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is off-white or yellowish. How can I decolorize it?

A1: Colored impurities are common in aromatic compounds due to side reactions or degradation. The recommended method for decolorization is recrystallization. If the color persists, you can add a small amount of activated charcoal to the hot solution during recrystallization, followed by a hot filtration step to remove the charcoal before cooling. Be aware that activated charcoal can also adsorb your product, potentially reducing the yield.

Q2: I'm having difficulty recrystallizing this compound. What is a good solvent system?

A2: Carboxylic acids are generally good candidates for recrystallization from protic solvents like ethanol, methanol, or water, or mixtures thereof[1][2]. For this compound, which is a polar aromatic compound, you can start by screening polar solvents. A two-solvent system, using a "good" solvent in which the compound is soluble when hot and a "poor" (anti-solvent) in which it is insoluble, is often effective.[3] A good starting point would be a mixture of ethanol/water, methanol/water, or ethyl acetate/hexane.

Q3: My purified product has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point range is a classic indicator of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break it down. Further purification by recrystallization or column chromatography is recommended to remove these impurities.

Q4: After an aqueous workup, my product is still wet. What is the best way to dry this compound?

A4: After isolating the solid product, residual water or organic solvent can be removed. The first step is to wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the water before using a solid drying agent.[4] Common drying agents for organic solutions include anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[4][5]. After drying the organic solution and removing the solvent, the solid product should be dried under a high vacuum to remove any remaining volatile residues.

Q5: Can I use column chromatography to purify this acid? What are the recommended conditions?

A5: Yes, column chromatography can be an effective purification method. However, carboxylic acids can be challenging to purify on standard silica gel due to their acidity, which can lead to peak tailing. It is often recommended to add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape. A typical mobile phase could be a gradient of ethyl acetate and hexanes with 0.5-1% acetic acid.[6] Alternatively, reversed-phase (C18) chromatography with a mobile phase of water/acetonitrile or water/methanol containing a modifier like trifluoroacetic acid (TFA) can be very effective for polar compounds.

Q6: What are the likely impurities I might encounter during the synthesis of this compound?

A6: Without a specific synthesis route, potential impurities are inferred from general synthetic methods for carboxylic acids. These can include:

  • Unreacted starting materials : Such as the corresponding aldehyde or alkylbenzene.[7]

  • Side-products : From incomplete oxidation or side reactions on the pyridine ring.

  • Reagents : Such as those from a Grignard reaction if that route is used.[7]

  • Residual solvents : From the reaction or workup.

An acid-base extraction is a robust method to separate the acidic product from neutral or basic impurities.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity (<95%) Presence of starting materials, side-products, or reagents.Perform an acid-base extraction to isolate the acidic product. Follow with recrystallization or column chromatography.
Product is an Oil/Fails to Crystallize Presence of impurities inhibiting crystallization; inappropriate solvent.Purify further by column chromatography. For recrystallization, try a different solvent system, such as a two-solvent mixture (e.g., Ethyl Acetate/Hexane).[3]
Significant Product Loss During Purification Product is partially soluble in the cold recrystallization solvent; excessive use of activated charcoal.For recrystallization, ensure the solution is fully saturated before cooling and use a minimal amount of cold solvent for washing. Reduce the amount of charcoal or the contact time.
Peak Tailing in Normal Phase Chromatography The acidic nature of the compound interacting strongly with the silica stationary phase.Add 0.5-1% acetic acid or formic acid to your mobile phase to suppress deprotonation of the carboxylic acid.[6]
Colored Impurities Present Formation of high molecular weight, conjugated byproducts.Recrystallize the product from a suitable solvent. If necessary, use a minimal amount of activated charcoal during recrystallization.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for removing neutral and basic impurities.

  • Dissolution : Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basification : Transfer the solution to a separatory funnel and extract with a 1M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid will move into the aqueous layer as its sodium salt. Repeat the extraction twice.

  • Removal of Impurities : Combine the aqueous layers and wash with the same organic solvent (ethyl acetate or DCM) to remove any remaining neutral or basic impurities.

  • Acidification : Cool the aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) until the pH is around 2-3. The this compound will precipitate out of the solution.

  • Isolation : Collect the precipitated solid by vacuum filtration.

  • Washing : Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying : Dry the purified solid under a high vacuum.

Protocol 2: Purification by Recrystallization

This is a standard method for purifying solid compounds.

  • Solvent Selection : Choose a suitable solvent or solvent system (e.g., ethanol/water). The compound should be soluble in the hot solvent but sparingly soluble at cold temperatures.

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional) : If the solution is colored, add a very small amount of activated charcoal and heat for a few more minutes.

  • Hot Filtration (Optional) : If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying : Dry the crystals under a high vacuum to remove all traces of solvent.

Protocol 3: Purification by Silica Gel Column Chromatography

This method is suitable for separating compounds with different polarities.

  • Stationary Phase : Prepare a column with silica gel.

  • Mobile Phase Selection : Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system (e.g., 70:30:1 Hexane:Ethyl Acetate:Acetic Acid) should give your product an Rf value of around 0.3-0.4.[8]

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution : Run the column with the selected mobile phase, collecting fractions.

  • Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying : Dry the resulting solid under a high vacuum.

Data Presentation

Table 1: Commercially Available Product Specifications

Supplier Purity Specification Appearance
Thermo Scientific Chemicals≥96.0% (Titration)White to off-white powder
Various Suppliers (via ChemicalBook)97% - 99% (HPLC)Powder to crystal

Visualizations

Experimental Workflow Diagram

G cluster_0 Purification Strategy Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase High Impurity Load Recrystallization Recrystallization Crude->Recrystallization Low Impurity Load AcidBase->Recrystallization Column Column Chromatography Recrystallization->Column Further Purification Needed Pure Pure Product (>99%) Recrystallization->Pure Sufficient Purity Column->Pure

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree

G cluster_troubleshooting Impurity Type Start Crude Product Analysis (TLC, NMR, Melting Point) Impure Is Product Impure? Start->Impure Colored Are there colored impurities? Impure->Colored Yes CheckPurity Check Purity Impure->CheckPurity No (Pure) NeutralBasic Neutral/Basic Impurities? Impure->NeutralBasic Yes Recrystallize Recrystallize from suitable solvent Colored->Recrystallize No Charcoal Add activated charcoal during recrystallization Colored->Charcoal Yes Recrystallize->CheckPurity Charcoal->Recrystallize AcidBase Perform Acid-Base Extraction AcidBase->Recrystallize Column Perform Column Chromatography Column->Recrystallize NeutralBasic->AcidBase Yes Polarity Different Polarity? NeutralBasic->Polarity No Polarity->Column Yes

Caption: Decision tree for troubleshooting the purification process.

References

Technical Support Center: Synthesis of 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-difluoropyridine-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Fluorination of Polychlorinated Pyridine Precursors followed by Carboxylation

This synthetic approach typically involves the fluorination of a starting material like 2,3,4-trichloropyridine, followed by the introduction of the carboxylic acid group.

Observed Problem Potential Cause Recommended Solution
Low yield of the desired 2,3-difluorinated product. Incomplete fluorination.Ensure anhydrous conditions and use a suitable fluorinating agent such as potassium fluoride with a phase-transfer catalyst. The reaction temperature and time are critical; staged heating (e.g., 180-190°C followed by 200-210°C) can improve the yield of the difluorinated product.[1]
Presence of mono-fluorinated or remaining chlorinated pyridine impurities. Insufficient fluorinating agent or non-optimal reaction conditions.Increase the molar ratio of the fluorinating agent. Optimize the reaction temperature and time to drive the reaction to completion. The initial reaction stage may accumulate mono-fluorinated pyridine, so a higher temperature in the second stage is often necessary.[1]
Formation of undesired isomers. Non-selective fluorination or rearrangement reactions.The choice of starting material and fluorinating agent is crucial for regioselectivity. Ensure precise temperature control, as high temperatures can sometimes lead to isomer formation.
Difficulty in introducing the carboxylic acid group. Inefficient carboxylation method (e.g., Grignard or lithiation).For lithiation, ensure strictly anhydrous conditions and low temperatures (e.g., -78°C) to prevent side reactions. Use a fresh, high-quality organolithium reagent. Quench the reaction with dry, high-purity carbon dioxide.

Route 2: Hydrolysis of 2,3-Difluoro-4-cyanopyridine

This method involves the conversion of a nitrile group to a carboxylic acid.

Observed Problem Potential Cause Recommended Solution
Incomplete reaction, presence of starting nitrile. Insufficiently harsh hydrolysis conditions (acid/base concentration, temperature, or reaction time).Increase the concentration of the acid or base, raise the reaction temperature, and/or prolong the reaction time. Monitor the reaction progress by TLC or HPLC.
Presence of 2,3-difluoropyridine-4-carboxamide as a major byproduct. Incomplete hydrolysis of the intermediate amide.The hydrolysis of the nitrile proceeds through an amide intermediate. To ensure complete conversion to the carboxylic acid, use more stringent conditions (e.g., higher temperature, longer reaction time) after the initial formation of the amide.
Product degradation or low yield. Decarboxylation of the final product under harsh hydrolysis conditions.While higher temperatures can drive the hydrolysis, excessive heat, especially in acidic conditions, can lead to the loss of the carboxylic acid group. Optimize the temperature and reaction time to find a balance between complete hydrolysis and minimal decarboxylation. Using a milder base and carefully controlling the temperature can mitigate this issue.

Route 3: Directed ortho-Lithiation and Carboxylation of 2,3-Difluoropyridine

This route involves the direct functionalization of the 2,3-difluoropyridine ring.

Observed Problem Potential Cause Recommended Solution
Low yield of the desired product. Inefficient lithiation.Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in an anhydrous aprotic solvent such as THF at low temperatures (-78°C). Ensure the LDA is freshly prepared or properly stored.
Formation of regioisomers. Non-selective lithiation.The directing effect of the fluorine atoms typically favors lithiation at the 4-position. However, side reactions can occur. Precise temperature control and slow addition of the organolithium reagent are critical.
Presence of N-diisopropyl-2,3-difluoropyridin-4-amine as an impurity. Reaction of the lithiated intermediate with the diisopropylamine present from the LDA.This is a known side reaction. While difficult to eliminate completely, using a slight excess of the pyridine starting material or optimizing the reaction time and temperature can help minimize its formation.
Reaction fails to initiate. Inactive organolithium reagent or presence of moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated or newly purchased organolithium reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The common impurities largely depend on your synthetic route:

  • From polychlorinated precursors: Expect to see incompletely fluorinated intermediates, such as 2-chloro-3-fluoropyridine-4-carboxylic acid or other chloro-fluoro-pyridine derivatives.

  • From 2,3-difluoro-4-cyanopyridine: The most common impurity is the intermediate amide, 2,3-difluoropyridine-4-carboxamide. You may also have unreacted nitrile starting material.

  • From 2,3-difluoropyridine: Potential impurities include regioisomers from non-selective lithiation and byproducts from reactions with the base, such as N-diisopropyl-2,3-difluoropyridin-4-amine if using LDA.

Q2: How can I best purify the final product?

A2: Purification of this compound typically involves the following steps:

  • Acid-base extraction: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) and wash with an organic solvent (e.g., ether or dichloromethane) to remove neutral and basic impurities.

  • Acidification and precipitation: Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of around 2-3. The carboxylic acid product should precipitate out of the solution.

  • Filtration and washing: Collect the solid product by filtration and wash with cold water to remove any remaining salts.

  • Recrystallization: For higher purity, recrystallize the solid product from a suitable solvent system, such as an ethanol/water mixture.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and impurity profiles. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for identifying the molecular weights of the main product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities with distinct spectral signatures.

Data Presentation

Table 1: Common Impurities and Their Expected Analytical Signatures

Impurity NamePotential Synthetic RouteExpected m/z [M+H]⁺Key ¹⁹F NMR Signal Characteristics
2-chloro-3-fluoropyridine-4-carboxylic acidFluorination of polychlorinated pyridines176.0One fluorine signal.
2,3-difluoropyridine-4-carboxamideHydrolysis of 2,3-difluoro-4-cyanopyridine159.1Two distinct fluorine signals.
2,3-difluoro-4-cyanopyridineHydrolysis of 2,3-difluoro-4-cyanopyridine141.1Two distinct fluorine signals.
N-diisopropyl-2,3-difluoropyridin-4-amineLithiation of 2,3-difluoropyridine215.2Two distinct fluorine signals.

Experimental Protocols

Protocol 1: General Purification of this compound

  • Dissolution: Suspend the crude solid in a 1 M aqueous solution of sodium hydroxide. Stir until all the solid has dissolved.

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 50 mL for a 10 g scale). Discard the organic layers, which contain neutral and basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 20 mL).

  • Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight.

  • Recrystallization (Optional): For higher purity, dissolve the dried solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Mandatory Visualization

Troubleshooting_Guide cluster_synthesis Synthesis of this compound cluster_fluorination Route 1: Fluorination cluster_hydrolysis Route 2: Hydrolysis cluster_lithiation Route 3: Lithiation cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Identification LowYield_F Low Yield Problem->LowYield_F ChlorinatedImpurities Chlorinated Impurities Problem->ChlorinatedImpurities IncompleteHydrolysis Incomplete Hydrolysis (Amide Impurity) Problem->IncompleteHydrolysis Degradation Product Degradation (Decarboxylation) Problem->Degradation LowYield_L Low Yield Problem->LowYield_L IsomerFormation Isomer Formation Problem->IsomerFormation Cause_IncompleteReaction Incomplete Reaction LowYield_F->Cause_IncompleteReaction ChlorinatedImpurities->Cause_IncompleteReaction IncompleteHydrolysis->Cause_IncompleteReaction Cause_HarshConditions Harsh Conditions Degradation->Cause_HarshConditions LowYield_L->Cause_IncompleteReaction Cause_SideReaction Side Reactions IsomerFormation->Cause_SideReaction Sol_OptimizeConditions Optimize Reaction Conditions (Temp, Time, Reagents) Cause_IncompleteReaction->Sol_OptimizeConditions Cause_SideReaction->Sol_OptimizeConditions Sol_MildConditions Use Milder Conditions Cause_HarshConditions->Sol_MildConditions Sol_Purification Purification Strategy (Extraction, Recrystallization) Sol_OptimizeConditions->Sol_Purification Sol_MildConditions->Sol_Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Fluorinated Pyridinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated pyridinecarboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and answers to frequently asked questions to navigate the complexities of these synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing fluorinated pyridinecarboxylic acids?

A1: The synthesis of fluorinated pyridinecarboxylic acids presents several key challenges. A primary hurdle is achieving regioselectivity, which is the precise placement of the fluorine atom at the desired position on the pyridine ring. Many synthetic routes also suffer from low yields due to side reactions, the instability of intermediates, and sometimes harsh reaction conditions that can lead to product decomposition. Purification of the final product from byproducts and starting materials can also be complex.

Q2: Which are the most common synthetic methods for introducing fluorine onto a pyridine ring?

A2: The most established methods include the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate, and nucleophilic aromatic substitution (SNAr) reactions, such as the Halex reaction.[1] More recent advancements include methods utilizing Zincke imines for meta-selective fluorination and various C-H activation/fluorination strategies.[2]

Q3: How can I improve the regioselectivity of fluorination on the pyridine ring?

A3: Regioselectivity is influenced by the electronic properties of existing substituents and the chosen fluorination method.[3] For instance, electron-withdrawing groups can direct the incoming fluorine atom to specific positions in SNAr reactions. For meta-selective fluorination, the use of Zincke imines has proven effective.[2] The choice of catalyst and directing groups is also crucial in C-H activation strategies.[3]

Q4: What are the main safety concerns when synthesizing fluorinated pyridinecarboxylic acids?

A4: A significant safety concern is the handling of potentially explosive intermediates, particularly the diazonium tetrafluoroborate salts in the Balz-Schiemann reaction.[4] These salts can be sensitive to shock, friction, and heat. Additionally, some fluorinating agents and reagents, like hydrogen fluoride, are highly toxic and corrosive, requiring specialized handling procedures.

Q5: My purification of fluorinated pyridinecarboxylic acid isomers is proving difficult. What strategies can I employ?

A5: The separation of isomers with close boiling points and similar polarities is a common challenge.[5] When fractional distillation is ineffective, chromatographic techniques like High-Performance Liquid Chromatography (HPLC), especially with mixed-mode or specialized columns (e.g., phenyl-based or pentafluorophenyl), can exploit subtle differences in isomer interactions.[5][6] Selective crystallization by forming salts with specific reagents, such as oxalic acid, can also be an effective method for separating isomers like picolines.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of fluorinated pyridinecarboxylic acids.

Issue 1: Low or No Yield in Balz-Schiemann Reaction

Possible Causes:

  • Incomplete Diazotization: The initial formation of the diazonium salt is critical and sensitive to temperature and the purity of reagents.

  • Premature Decomposition of Diazonium Salt: Diazonium salts are often thermally unstable and can decompose before the desired fluorination occurs.[7]

  • Presence of Water: Moisture can interfere with the formation of the diazonium salt and lead to unwanted side reactions.

Troubleshooting Workflow:

low_yield_balz_schiemann start Low or No Yield in Balz-Schiemann Reaction check_diazotization Verify Complete Diazotization start->check_diazotization check_decomposition Investigate Diazonium Salt Decomposition start->check_decomposition check_moisture Ensure Anhydrous Conditions start->check_moisture check_temp Control Reaction Temperature (typically 0-5 °C for diazotization) check_diazotization->check_temp Temperature Control check_reagents Ensure Purity of Amine and NaNO2 check_diazotization->check_reagents Reagent Purity solution Improved Yield check_temp->solution check_reagents->solution isolate_salt Isolate Diazonium Salt Carefully (handle with extreme caution) check_decomposition->isolate_salt Stability Issues thermal_decomposition Optimize Thermal Decomposition Conditions (solvent, temperature) isolate_salt->thermal_decomposition thermal_decomposition->solution dry_reagents Dry Solvents and Reagents Thoroughly check_moisture->dry_reagents dry_reagents->solution

Caption: Troubleshooting workflow for low yield in the Balz-Schiemann reaction.

Solutions:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to prevent premature decomposition of the diazonium salt.

  • Reagent Quality: Use high-purity starting amine and sodium nitrite. Impurities can lead to side reactions and lower yields.

  • Anhydrous Conditions: Rigorously dry all solvents and reagents before use, as water can lead to the formation of phenols as byproducts.

  • Solvent Choice for Decomposition: The choice of solvent for the thermal decomposition of the diazonium salt can impact the yield. Low- or non-polar solvents can sometimes improve the outcome.[7]

Issue 2: Poor Conversion in Halex (SNAr) Reaction

Possible Causes:

  • Inactive Fluoride Source: The fluoride salt (e.g., KF) may be hydrated, which significantly reduces its nucleophilicity.

  • Inappropriate Solvent: The solvent plays a crucial role in solubilizing the fluoride salt and promoting the reaction.

  • Insufficient Temperature: Halex reactions often require elevated temperatures to proceed at a practical rate.

Troubleshooting Workflow:

poor_conversion_halex start Poor Conversion in Halex Reaction check_fluoride Verify Activity of Fluoride Source start->check_fluoride check_solvent Evaluate Solvent Choice start->check_solvent check_temp Optimize Reaction Temperature start->check_temp dry_kf Dry KF under high vacuum at 150 °C check_fluoride->dry_kf Moisture Sensitivity use_ptc Use a Phase-Transfer Catalyst (e.g., 18-crown-6, tetrabutylammonium salts) check_fluoride->use_ptc Solubility Issues solution Improved Conversion dry_kf->solution use_ptc->solution polar_aprotic Use Polar Aprotic Solvents (e.g., DMSO, DMF, Sulfolane) check_solvent->polar_aprotic polar_aprotic->solution increase_temp Gradually Increase Temperature check_temp->increase_temp increase_temp->solution

Caption: Troubleshooting workflow for poor conversion in the Halex reaction.

Solutions:

  • Drying of Fluoride Salt: Anhydrous potassium fluoride (KF) is crucial. It should be dried under high vacuum at elevated temperatures before use.[8]

  • Solvent Selection: Use polar aprotic solvents like DMSO, DMF, or sulfolane to enhance the nucleophilicity of the fluoride ion.[9][10]

  • Phase-Transfer Catalysts: Employing a phase-transfer catalyst can improve the solubility and reactivity of the fluoride salt.[10]

  • Temperature Optimization: These reactions often necessitate high temperatures. Gradually increasing the temperature can improve the reaction rate, but monitor for potential decomposition.

Data Presentation

The choice of solvent can significantly impact the yield of the Halex reaction. The following table summarizes the effect of different solvents on the conversion of p-nitrochlorobenzene to p-fluoronitrobenzene using anhydrous potassium fluoride.

SolventReaction Time (h)Yield of 4-Fluoronitrobenzene (%)
DMSO1.591
DMF478
Sulfolane482

Data adapted from a comparative study on Halex reactions.[9]

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoronicotinic Acid via Oxidation

This protocol describes the synthesis of 6-fluoronicotinic acid from 2-fluoro-5-methylpyridine using potassium permanganate as the oxidizing agent.[11][12]

Materials:

  • 2-fluoro-5-methylpyridine (100 mg, 0.9 mmol)

  • Potassium permanganate (KMnO₄) (284 mg, 1.8 mmol)

  • Deionized water (50 mL)

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of KMnO₄ (284 mg, 1.8 mmol) in 50 mL of water, add 2-fluoro-5-methylpyridine (100 mg, 0.9 mmol) at room temperature.

  • Heat the reaction mixture to 100°C for 4 hours.

  • Filter the resulting precipitate and discard it.

  • Wash the aqueous solution with a 3:2 mixture of hexane and ethyl acetate (2 x 20 mL).

  • Acidify the aqueous solution with 2N HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to yield 6-fluoronicotinic acid as a white solid (yield: 30 mg).[11]

General Synthetic Workflow:

oxidation_workflow start Start: 2-fluoro-5-methylpyridine KMnO4, H2O reaction Reaction: Heat to 100 °C for 4h start->reaction filtration Filtration: Remove MnO2 precipitate reaction->filtration extraction1 Aqueous Wash: Hexane/Ethyl Acetate filtration->extraction1 acidification Acidification: 2N HCl extraction1->acidification extraction2 Product Extraction: Ethyl Acetate acidification->extraction2 workup Work-up: Wash with H2O and Brine, Dry over Na2SO4 extraction2->workup evaporation Evaporation workup->evaporation end End Product: 6-Fluoronicotinic Acid evaporation->end

Caption: General workflow for the synthesis of 6-fluoronicotinic acid via oxidation.

Protocol 2: Synthesis of 6-Fluoronicotinic Acid via Halex Reaction

This protocol outlines a synthetic route to 6-fluoronicotinic acid starting from 2,5-dibromopyridine.[13]

Materials:

  • 2,5-dibromopyridine

  • Isopropyl magnesium chloride

  • Cuprous iodide

  • Methyl chloroformate

  • Tetrahydrofuran (THF)

  • Anhydrous tetramethylammonium fluoride

  • Dimethylformamide (DMF)

  • 30% Sodium hydroxide (NaOH) solution

  • 20% Hydrochloric acid (HCl)

Procedure:

Step 1: Synthesis of Methyl 6-bromonicotinate

  • In a reaction vessel under an inert atmosphere, dissolve 2,5-dibromopyridine (59.2g, 0.25 mol) in 400 mL of THF and cool to -10°C.

  • Slowly add isopropyl magnesium chloride solution (2.0 M, 150 mL, 0.30 mol).

  • After the Grignard exchange is complete, add cuprous iodide (1.43g, 7.5 mmol) followed by the dropwise addition of methyl chloroformate (28.4g, 0.30 mol).

  • Stir the reaction at room temperature for 1 hour.

  • Work up the reaction by adding 3M HCl to adjust the pH to 3-4, followed by extraction with ethyl acetate. The crude product is purified to yield methyl 6-bromonicotinate.

Step 2: Fluorination and Hydrolysis

  • To a solution of methyl 6-bromonicotinate (42.9g, 0.20 mol) in 300 mL of DMF, add anhydrous tetramethylammonium fluoride.

  • Heat the mixture to 40-50°C and stir for 16 hours.

  • After cooling, remove the DMF under reduced pressure.

  • Add 60g of 30% NaOH solution and stir at room temperature for 3 hours for hydrolysis.

  • Acidify the reaction mixture with 20% HCl to a pH of 3-4 to precipitate the product.

  • Filter, wash the solid with water, and dry under vacuum to obtain 6-fluoronicotinic acid (yield: 24.1g, 85.6%).[13]

General Synthetic Workflow:

halex_workflow start Start: 2,5-dibromopyridine grignard Grignard Exchange: i-PrMgCl, THF, -10 °C start->grignard carboxylation Carboxylation: CuI, MeO2CCl grignard->carboxylation intermediate Intermediate: Methyl 6-bromonicotinate carboxylation->intermediate fluorination Fluorination: (CH3)4NF, DMF, 40-50 °C intermediate->fluorination hydrolysis Hydrolysis: NaOH solution fluorination->hydrolysis acidification Acidification: HCl hydrolysis->acidification end End Product: 6-Fluoronicotinic Acid acidification->end

References

optimizing reaction conditions for 2,3-difluoropyridine-4-carboxylic acid amide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the amide coupling reactions of 2,3-difluoropyridine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the amide coupling of this compound challenging?

A1: The pyridine ring in this compound is electron-deficient due to the presence of two fluorine atoms and the nitrogen atom. This electronic nature can make the carboxylic acid less reactive and the corresponding amine substrates less nucleophilic, leading to sluggish reactions and lower yields compared to standard amide couplings.[1][2]

Q2: What are the most common side reactions observed during the amide coupling of this substrate?

A2: Common side reactions include:

  • Low or no product yield: This can be due to poor activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[3]

  • Formation of byproducts: The coupling reagent itself can react with the amine to form guanidinium byproducts, especially with uronium-based reagents like HATU if not used correctly.[4][5]

  • Racemization: If coupling an enantiomerically pure amine, racemization can occur, particularly at higher temperatures or with certain coupling reagents. Additives like HOBt or OxymaPure can help suppress this.[3][6]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[3]

Q3: How do I choose the right coupling reagent for this reaction?

A3: The choice of coupling reagent is critical. For electron-deficient systems, more reactive coupling reagents are often required.

  • Uronium/Aminium salts (HATU, HBTU): These are highly efficient and react quickly, often being the reagents of choice for difficult couplings.[5][6][7] HATU is particularly effective due to the formation of a highly reactive OAt-ester.[4][5]

  • Phosphonium salts (PyBOP, PyAOP): These are also very effective and can be a good alternative to uronium salts, sometimes offering advantages in terms of byproduct profiles.[5][8]

  • Carbodiimides (EDC, DCC): While common, they might be less effective for this challenging substrate unless used with additives like HOBt or HOAt to enhance reactivity and minimize side reactions.[6][9]

  • Acyl Fluoride Formation: In-situ generation of the acyl fluoride has been shown to be a robust method for coupling sterically hindered and electron-deficient substrates.[1][2][10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield Incomplete activation of the carboxylic acid.- Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq).- Switch to a more powerful coupling reagent like HATU or PyBOP.- Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[3][12]
Low nucleophilicity of the amine.- Increase the equivalents of the amine (1.2-2.0 eq).- Use a stronger, non-nucleophilic base (e.g., DIPEA) to ensure the amine is deprotonated.- Increase the reaction temperature; however, monitor for decomposition.
Suboptimal reaction conditions.- Ensure anhydrous conditions by using dry solvents and reagents.- Screen different solvents (e.g., DMF, DCM, MeCN).- Optimize the base used (e.g., DIPEA, Et3N, 2,6-lutidine).
Impurity Formation Guanidinium byproduct from uronium reagents.- Add the amine to the pre-activated carboxylic acid solution. Do not mix the coupling reagent, base, and amine together before adding the acid.- Use phosphonium-based reagents (e.g., PyBOP) which do not form this byproduct.[4]
Unreacted starting materials.- Increase reaction time or temperature.- Improve the efficiency of the coupling by changing the reagent or solvent.
Reaction Stalls Formation of an unreactive intermediate.- Consider a different class of coupling reagent.- Additives like HOBt or DMAP (catalytic) can sometimes facilitate the reaction.[9]
Steric hindrance.- Higher reaction temperatures or longer reaction times may be necessary.- The acyl fluoride method is often successful for sterically demanding substrates.[1][2][10]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes common coupling reagent systems for challenging amide bond formations. The equivalents are provided as a general starting point and may require further optimization.

Coupling Reagent Additive Base (eq.) Solvent Typical Temp. Key Considerations
HATU (1.1-1.5 eq)NoneDIPEA (2-3)DMF, MeCNRT to 60°CHighly efficient, but can lead to guanidinium byproducts if not used correctly.[4][5]
PyBOP (1.1-1.5 eq)NoneDIPEA (2-3)DMF, DCMRT to 60°CStrong coupling reagent with non-carcinogenic byproducts.[8]
EDC (1.2-2.0 eq)HOBt (1.0 eq)DIPEA or Et3N (2-4)DCM, DMF0°C to RTA common and cost-effective choice, but may be less effective for this substrate. The byproduct is water-soluble.[6][9]
T3P (1.5 eq)NonePyridine or Et3N (3-4)EtOAc, MeCNRT to 80°CA "green" alternative with an easy workup as byproducts are water-soluble.[13][14]
(COCl)₂ or SOCl₂ (1.2 eq)Catalytic DMFPyridine or Et3N (2-3)DCM, Toluene0°C to RefluxForms the acyl chloride in situ; requires careful handling due to corrosive nature and HCl byproduct.[15]
BTFFH/TFFH (1.1-1.2 eq)DIPEA (2.2-4.5)DIPEADCM, DCERT to 140°CIn-situ acyl fluoride formation, effective for sterically hindered and electron-deficient substrates.[10]

Experimental Protocols

Protocol 1: General Procedure using HATU
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: In-situ Acyl Fluoride Formation
  • Dissolve this compound (1.3 eq) in anhydrous DCM.

  • Add a fluorinating agent (e.g., BTFFH, 1.5 eq) and DIPEA (4.5 eq).[10]

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.

  • In a separate flask, dissolve the amine (1.0 eq) in anhydrous DCM.

  • Add the amine solution to the acyl fluoride mixture.

  • Heat the reaction to an appropriate temperature (e.g., 80°C in a sealed vial) and stir for 12-24 hours, monitoring by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature, dilute with DCM, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow start Start: Prepare Reactants (Acid, Amine, Reagents) preactivation Pre-activation (Acid + Coupling Reagent + Base) start->preactivation 15-30 min amine_addition Add Amine preactivation->amine_addition reaction Reaction Monitoring (TLC / LC-MS) amine_addition->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for amide coupling.

Troubleshooting_Flowchart start Low Yield or Stalled Reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents increase_temp Increase Temperature or Reaction Time check_reagents->increase_temp Reagents OK optimized Reaction Optimized check_reagents->optimized Issue Found & Fixed change_solvent Change Solvent (e.g., DMF, MeCN, DCM) increase_temp->change_solvent No Improvement increase_temp->optimized Improvement change_reagent Use Stronger Coupling Reagent (e.g., HATU, PyBOP, Acyl Fluoride) change_solvent->change_reagent No Improvement change_solvent->optimized Improvement change_reagent->optimized Improvement

Caption: Troubleshooting flowchart for low-yield reactions.

References

Technical Support Center: Synthesis of 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,3-difluoropyridine-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form this compound from 2,3-difluoro-4-cyanopyridine via hydrolysis is incomplete, and I am isolating the amide intermediate. How can I drive the reaction to completion?

A1: Incomplete hydrolysis of the nitrile to the carboxylic acid, resulting in the formation of 2,3-difluoropyridine-4-carboxamide, is a common issue. To promote complete hydrolysis, consider the following adjustments:

  • Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can provide the necessary energy to overcome the activation barrier for the hydrolysis of the amide intermediate.

  • Stronger Acid or Base Catalysis: Employing a higher concentration of the acid or base catalyst can accelerate the rate of the second hydrolysis step. For acidic hydrolysis, consider using concentrated sulfuric acid. For basic hydrolysis, sodium or potassium hydroxide are typically used.[1]

  • Water Stoichiometry: Ensure that a sufficient excess of water is present in the reaction mixture, as it is a key reagent in the hydrolysis process.[1]

Q2: I am attempting a lithiation of 2,3-difluoropyridine followed by carboxylation with carbon dioxide, but the yield is low. What are the potential side reactions?

A2: Low yields in this two-step, one-pot synthesis can be attributed to several side reactions:

  • Proton Quenching: The organolithium intermediate is highly basic and can be quenched by trace amounts of acidic protons from sources like water, alcohols, or even the solvent itself if not perfectly anhydrous. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.

  • Incorrect Lithiation Position: While the fluorine atoms direct the lithiation to the 4-position, there is a possibility of lithiation at other positions on the pyridine ring, leading to a mixture of carboxylated isomers.

  • Reaction with Solvent: Strong organolithium bases like n-butyllithium or lithium diisopropylamide (LDA) can react with ethereal solvents like THF, especially at elevated temperatures. It is crucial to maintain cryogenic temperatures (e.g., -78 °C) throughout the generation and reaction of the organolithium species.[2][3]

  • Formation of Di-lithiated Species: The use of excess organolithium reagent could potentially lead to the formation of di-lithiated species, which can complicate the subsequent carboxylation step.

Q3: During the purification of this compound, I observe a loss of product and gas evolution, especially when heating. What is happening?

A3: The observation of gas evolution (carbon dioxide) upon heating suggests that the product may be undergoing decarboxylation. While pyridinecarboxylic acids are generally more stable than other heterocyclic carboxylic acids, decarboxylation can occur under harsh thermal conditions. To mitigate this:

  • Avoid Excessive Heat: During purification steps such as recrystallization or drying, use the minimum effective temperature.

  • pH Control: The stability of the carboxylic acid is pH-dependent. Ensure the pH is controlled during workup and purification to avoid conditions that might promote decarboxylation.

Quantitative Data Summary

The following table summarizes potential yield implications of common side reactions. Please note that these are representative values and can vary significantly based on specific reaction conditions.

Side Reaction/IssueStarting MaterialPotential Side Product(s)Typical Impact on Main Product Yield
Incomplete Hydrolysis2,3-Difluoro-4-cyanopyridine2,3-Difluoropyridine-4-carboxamide5-50% decrease
Incorrect Lithiation2,3-DifluoropyridineIsomeric difluoropyridine carboxylic acids10-30% decrease
Proton Quenching of Organolithium2,3-Difluoropyridine2,3-Difluoropyridine (unreacted)10-70% decrease
DecarboxylationThis compound2,3-Difluoropyridine5-20% decrease during workup/purification

Key Experimental Protocols

Protocol 1: Hydrolysis of 2,3-Difluoro-4-cyanopyridine to this compound (Acidic Conditions)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluoro-4-cyanopyridine (1 equivalent).

  • Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

  • Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 3-4. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Lithiation and Carboxylation of 2,3-Difluoropyridine

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Solvent and Substrate: Add anhydrous tetrahydrofuran (THF) to the flask and cool to -78 °C using a dry ice/acetone bath. Add 2,3-difluoropyridine (1 equivalent) to the cooled solvent.

  • Lithiation: Slowly add a solution of n-butyllithium or lithium diisopropylamide (LDA) (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours at -78 °C, or pour the reaction mixture over crushed dry ice.

  • Quenching and Workup: Allow the mixture to warm to room temperature. Quench the reaction by adding water.

  • Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Acidification and Isolation: Acidify the aqueous layer with dilute hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualized Workflows and Pathways

Main Synthesis Pathway and Potential Side Reactions cluster_hydrolysis Route 1: Hydrolysis cluster_lithiation Route 2: Lithiation & Carboxylation cluster_decarboxylation Post-Synthesis Side Reaction A 2,3-Difluoro-4-cyanopyridine B 2,3-Difluoropyridine-4-carboxamide (Intermediate/Side Product) A->B Incomplete Hydrolysis C This compound (Target Product) B->C Complete Hydrolysis D 2,3-Difluoropyridine E 4-Lithio-2,3-difluoropyridine D->E Lithiation (LDA/n-BuLi) F Isomeric Lithiated Pyridines (Side Product) D->F Incorrect Lithiation G 2,3-Difluoropyridine (Unreacted - Proton Quenching) E->G Proton Quenching I This compound (Target Product) E->I Carboxylation (CO2) H Isomeric Carboxylic Acids (Side Product) F->H Carboxylation (CO2) J This compound K 2,3-Difluoropyridine (Decarboxylation Product) J->K Heat Troubleshooting Logic for Low Yield A Low Yield of this compound B Which synthetic route was used? A->B C Hydrolysis of Nitrile B->C Hydrolysis D Lithiation & Carboxylation B->D Lithiation E Check for amide intermediate in product mixture (TLC, NMR, etc.) C->E H Check for unreacted starting material or isomeric products D->H F Amide present? E->F G Increase reaction time/temperature Use stronger acid/base F->G Yes F->H No M Problem Solved G->M I Unreacted starting material? H->I J Improve drying of solvent and glassware Ensure inert atmosphere I->J Yes K Isomeric products present? I->K No J->M L Optimize lithiation temperature and time Consider alternative base K->L Yes L->M

References

Technical Support Center: Synthesis of 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,3-difluoropyridine-4-carboxylic acid synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely reported and effective method is the directed ortho-metalation of 2,3-difluoropyridine. This involves using a strong lithium amide base, such as lithium diisopropylamide (LDA), to selectively deprotonate the pyridine ring at the 4-position, followed by quenching the resulting organolithium intermediate with carbon dioxide (dry ice) to form the carboxylic acid.[1]

Q2: My reaction yield is consistently low. What are the most critical factors to control in this synthesis?

A2: Low yields in the directed ortho-metalation of 2,3-difluoropyridine are often attributed to three primary factors:

  • Moisture: Organolithium reagents like LDA are extremely sensitive to moisture. Rigorously anhydrous conditions are paramount for success.

  • Temperature: The reaction is highly temperature-sensitive. Maintaining a very low temperature (typically -78 °C) is crucial to prevent side reactions and decomposition of the lithiated intermediate.

  • Purity of Reagents: The purity of 2,3-difluoropyridine and the quality of the LDA solution are critical. Impurities can consume the organolithium reagent and lead to undesired byproducts.

Q3: Are there any common side products I should be aware of?

A3: Yes, potential side products can include:

  • Products from reaction with solvent: At temperatures above -78 °C, LDA can react with the common solvent, tetrahydrofuran (THF).

  • Di-lithiated species: Although less common for this substrate, using an excess of the base could potentially lead to di-lithiated species.

  • Unreacted starting material: Incomplete lithiation or inefficient carboxylation will result in the recovery of 2,3-difluoropyridine.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through recrystallization. After an aqueous workup to remove inorganic salts, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive LDA solution: The LDA may have degraded due to improper storage or handling.Use a freshly prepared or recently titrated solution of LDA.
Presence of moisture: Water in the reaction flask, solvent, or starting material will quench the LDA.Flame-dry all glassware and cool under an inert atmosphere (argon or nitrogen). Use anhydrous solvents and ensure the 2,3-difluoropyridine is dry.
Reaction temperature too high: The lithiated intermediate may be unstable at higher temperatures.Maintain a strict reaction temperature of -78 °C throughout the addition of LDA and the subsequent stirring period.
Formation of multiple unidentified byproducts Reaction with THF: The reaction temperature may have risen, causing the LDA to react with the THF solvent.Ensure efficient cooling and slow, dropwise addition of the LDA solution to maintain the low temperature.
Impure starting material: Impurities in the 2,3-difluoropyridine can lead to side reactions.Purify the 2,3-difluoropyridine by distillation before use.
Inconsistent yields between batches Inaccurate quantification of LDA: The concentration of the commercial LDA solution may vary.Titrate the LDA solution before each use to determine its exact molarity.
Inefficient carboxylation: The dry ice may not have been completely anhydrous or the quenching procedure may have been too rapid.Use freshly crushed, high-quality dry ice. Ensure the lithiated pyridine solution is added slowly to a well-stirred slurry of dry ice in THF.

Experimental Protocol: Synthesis of this compound

This protocol is based on the directed ortho-metalation of 2,3-difluoropyridine.

Materials:

  • 2,3-Difluoropyridine

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 2 M aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel under a positive pressure of inert gas.

  • Reaction Setup: To the flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Formation of the Lithiated Intermediate: Slowly add a solution of 2,3-difluoropyridine in anhydrous THF to the cooled LDA solution via the dropping funnel, maintaining the internal temperature at or below -75 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Slowly transfer the cold solution of the lithiated pyridine to the dry ice slurry via a cannula while stirring vigorously.

  • Quenching and Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Reaction Conditions and Reported Yields for the Synthesis of this compound

Starting Material Base Solvent Temperature (°C) Electrophile Yield (%) Reference
2,3-DifluoropyridineLDATHF-78CO₂ (dry ice)78[1]

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Anhydrous Conditions reagents Prepare Reagents: - 2,3-Difluoropyridine - Anhydrous THF - LDA solution - Dry Ice start->reagents lithiation Directed ortho-Metalation: - Dissolve 2,3-Difluoropyridine in THF - Cool to -78°C - Add LDA dropwise reagents->lithiation intermediate Formation of 2,3-Difluoro-4-lithiopyridine lithiation->intermediate carboxylation Carboxylation: - Add lithiated intermediate to a slurry of dry ice in THF intermediate->carboxylation quench Quench with aq. HCl carboxylation->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Recrystallize dry->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic Troubleshooting Logic for Low Yield start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_temp Verify Reaction Temperature start->check_temp check_lda Assess LDA Quality start->check_lda solution_moisture Solution: - Flame-dry glassware - Use anhydrous solvents check_moisture->solution_moisture solution_temp Solution: - Maintain at -78°C - Slow addition of reagents check_temp->solution_temp solution_lda Solution: - Use fresh or titrated LDA check_lda->solution_lda

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: 2,3-Difluoropyridine-4-carboxylic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 2,3-difluoropyridine-4-carboxylic acid in solution. Due to the limited availability of specific stability data for this compound in public literature, this resource offers a framework based on the chemical properties of fluorinated pyridine carboxylic acids and established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The solubility and stability of carboxylic acids are often pH-dependent. Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis of the carboxylic acid group or potentially affect the stability of the pyridine ring.

  • Solvent: The choice of solvent is critical. While soluble in polar organic solvents like methanol and DMSO, its stability in these solutions over time, especially in the presence of water, should be evaluated.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Long-term storage at room temperature or higher may not be suitable.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation of the pyridine ring structure.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of N-oxides or other degradation products.

Q2: I'm observing a change in the color of my this compound solution over time. What could be the cause?

A2: A change in color, such as yellowing, is often an indicator of degradation. This could be due to the formation of chromophoric degradation products resulting from oxidation or photodegradation. It is recommended to analyze the solution using a stability-indicating method like HPLC-UV to identify any new peaks corresponding to degradation products.

Q3: Can I expect decarboxylation to be a significant degradation pathway?

A3: Decarboxylation of pyridine carboxylic acids can occur, particularly under thermal stress. While the fluorine substituents can influence the electronic properties and stability of the pyridine ring, the possibility of decarboxylation, especially at elevated temperatures, should not be dismissed.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: To ensure the stability of your stock solutions, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble, such as DMSO or methanol.

  • Concentration: Prepare solutions at a concentration that ensures complete dissolution and avoids precipitation upon storage.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to prevent oxidation.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Troubleshooting Guide for Stability Issues

This guide provides a systematic approach to identifying and resolving common stability problems encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Precipitate formation in the solution upon storage or after temperature change. - Poor solubility in the chosen solvent.- Supersaturation during initial dissolution.- Change in pH or solvent composition.- Verify the solubility of the compound in the chosen solvent at the storage temperature.- Consider using a co-solvent system to improve solubility.- Ensure the pH of aqueous solutions is maintained within a range where the compound is soluble.- Filter the solution through a 0.22 µm filter before storage.
Decrease in the expected concentration of the parent compound over time (assessed by HPLC). - Chemical degradation (e.g., hydrolysis, oxidation).- Adsorption to the surface of the storage container.- Perform a forced degradation study to identify potential degradation pathways.- Analyze for the appearance of new peaks in the chromatogram.- Use low-adsorption vials (e.g., polypropylene or silanized glass).- Include a known internal standard to accurately quantify the loss of the parent compound.
Appearance of new, unexpected peaks in HPLC chromatograms. - Formation of degradation products.- Characterize the new peaks using LC-MS to determine their mass and potential structure.- Compare the degradation profile with samples subjected to forced degradation conditions (acid, base, oxidation, heat, light) to identify the degradation pathway.
Inconsistent results in biological assays. - Instability of the compound in the assay medium.- Interaction with assay components.- Assess the stability of the compound in the specific assay buffer or cell culture medium under the experimental conditions (e.g., 37°C, 5% CO₂).- Prepare fresh solutions for each experiment.- Include a positive control to monitor assay performance.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Phosphate buffers (e.g., pH 5.0, 7.4) and HCl/NaOH solutions for other pH values.

  • Orbital shaker/incubator

  • Centrifuge

  • 0.22 µm syringe filters (low-binding)

  • HPLC system with UV detector

Methodology:

  • Add an excess amount of this compound to a series of vials containing the aqueous solutions of different pH.

  • Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated stability-indicating HPLC method.

  • The solubility is reported in mg/mL or µg/mL.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.[1][2][3][4][5][6][7]

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV system, LC-MS system

Methodology:

  • Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the compound solution. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the compound solution. Keep at room temperature for a specified time (e.g., 2, 8, 24 hours).

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the compound solution. Keep at room temperature, protected from light, for a specified time (e.g., 2, 8, 24 hours).

    • Thermal Degradation: Store the solid compound and the solution in an oven at a set temperature (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9][10][11] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC-UV method.

    • If degradation is observed, use LC-MS to identify the mass of the degradation products.

Data Presentation:

Table 1: Summary of Forced Degradation Results

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°CData to be filledData to be filled
0.1 M NaOH24 hoursRoom TempData to be filledData to be filled
3% H₂O₂24 hoursRoom TempData to be filledData to be filled
Thermal (Solid)48 hours80°CData to be filledData to be filled
Thermal (Solution)48 hours80°CData to be filledData to be filled
Photolytic (Solid)Per ICH Q1BControlledData to be filledData to be filled
Photolytic (Solution)Per ICH Q1BControlledData to be filledData to be filled

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., precipitation, peak loss, new peaks) check_solubility Is the compound fully dissolved? start->check_solubility solubility_issue Solubility Issue check_solubility->solubility_issue No degradation_issue Potential Degradation check_solubility->degradation_issue Yes optimize_solvent Optimize Solvent System (e.g., co-solvent, pH adjustment) solubility_issue->optimize_solvent analyze_hplc Analyze by Stability-Indicating HPLC-UV Method degradation_issue->analyze_hplc filter_solution Filter solution (0.22 µm) optimize_solvent->filter_solution end Issue Resolved filter_solution->end perform_forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) analyze_ms Characterize Degradants by LC-MS perform_forced_degradation->analyze_ms analyze_hplc->perform_forced_degradation identify_pathway Identify Degradation Pathway analyze_ms->identify_pathway modify_conditions Modify Experimental/Storage Conditions (e.g., lower temp, protect from light, inert atm) identify_pathway->modify_conditions modify_conditions->end

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (0.1 M HCl, 60°C) stress_conditions->acid base Basic (0.1 M NaOH, RT) stress_conditions->base oxidative Oxidative (3% H₂O₂, RT) stress_conditions->oxidative thermal Thermal (80°C, Solid & Solution) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV / LC-MS sampling->analysis data_evaluation Evaluate Data: - % Degradation - Number of Degradants - Mass of Degradants analysis->data_evaluation conclusion Establish Degradation Profile and Validate Analytical Method data_evaluation->conclusion

References

troubleshooting failed reactions involving 2,3-difluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-difluoropyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is crucial for designing and troubleshooting reactions.

PropertyValueReference
CAS Number 851386-31-7[1]
Molecular Formula C₆H₃F₂NO₂[1]
Molecular Weight 159.09 g/mol [1]
Melting Point 159-160 °C[1]
Boiling Point 377.4 °C at 760 mmHg[1]
pKa ~2.10 (estimated for similar structures)The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity (lower the pKa) compared to pyridine-4-carboxylic acid.[2][3][4]
Appearance White crystalline powder[1]
Solubility Soluble in methanol and other polar apathetic solvents like DMF and NMP.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during common synthetic transformations with this compound.

Amide Coupling Reactions

Amide bond formation is a frequent application of this compound. However, the electron-deficient nature of the pyridine ring can impact reactivity.

Question 1: My amide coupling reaction with this compound is showing low or no yield. What are the common causes and how can I improve it?

Answer:

Low yields in amide coupling reactions with this substrate are often due to the reduced nucleophilicity of the carboxylate after deprotonation, a consequence of the electron-withdrawing fluorine atoms. Here’s a troubleshooting guide:

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough.

    • Solution: Switch to a more powerful uronium or phosphonium-based coupling reagent like HATU, HBTU, or PyBOP. These are known to be effective for sterically hindered or electron-deficient acids.[6][7] For particularly challenging couplings, consider converting the carboxylic acid to the more reactive acyl fluoride.[4]

  • Suboptimal Base: The choice of base is critical.

    • Solution: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[7] Ensure you use a sufficient excess (typically 2-3 equivalents) to neutralize the acid and any acidic byproducts from the coupling reagent.

  • Side Reactions: The activated carboxylic acid is a reactive intermediate that can participate in undesired reactions.

    • Solution: Control the order of addition. Pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can sometimes improve yields.[8]

  • Poor Solubility: Ensure all reactants are fully dissolved.

    • Solution: Use polar apathetic solvents like DMF, NMP, or acetonitrile.

Troubleshooting Flowchart for Amide Coupling

AmideCouplingTroubleshooting start Low/No Amide Yield check_activation Is the coupling reagent potent enough? start->check_activation check_base Is the base appropriate and in sufficient excess? check_activation->check_base Yes solution_reagent Switch to HATU, HBTU, or PyBOP. Consider acyl fluoride formation. check_activation->solution_reagent No check_solubility Are all reactants soluble? check_base->check_solubility Yes solution_base Use DIPEA or NMM (2-3 eq.). check_base->solution_base No check_side_reactions Are there signs of side reactions? check_solubility->check_side_reactions Yes solution_solubility Use DMF, NMP, or ACN. check_solubility->solution_solubility No solution_side_reactions Pre-activate acid before adding amine. check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting logic for failed amide coupling reactions.

Experimental Protocol: Amide Coupling using HATU

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq.) and DIPEA (3.0 eq.) at 0 °C.[8][9]

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine to remove the DMF and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Esterification Reactions

Esterification of this compound can be challenging under standard acidic conditions due to the low nucleophilicity of the carbonyl oxygen.

Question 2: I am attempting a Fischer esterification with this compound, but the reaction is very slow and gives poor yields. What should I do?

Answer:

The electron-withdrawing fluorine atoms deactivate the carbonyl group towards protonation, which is the initial step in Fischer esterification. Therefore, more forcing conditions or alternative methods are often required.

  • Insufficient Acid Catalyst: A standard amount of acid catalyst may not be enough.

    • Solution: Increase the loading of the strong acid catalyst (e.g., H₂SO₄ or TsOH). Using the alcohol as a co-solvent and removing water as it forms (e.g., with a Dean-Stark apparatus) can help drive the equilibrium.[10]

  • Reaction Conditions are Too Mild: Room temperature or gentle heating may not be sufficient.

    • Solution: Increase the reaction temperature to reflux.[11]

  • Alternative Methods: Fischer esterification may not be the optimal method.

    • Solution: The Steglich esterification, which uses a coupling reagent like DCC or EDC in the presence of a catalytic amount of DMAP, is a much milder and often more effective method for electron-deficient carboxylic acids.[12][13][14] This method avoids the need for strong acids and high temperatures.

Comparison of Esterification Methods

MethodReagentsConditionsProsCons
Fischer Esterification Alcohol, Strong Acid (cat.)Reflux, Water RemovalInexpensive reagentsHarsh conditions, may not be suitable for sensitive substrates.
Steglich Esterification Alcohol, DCC/EDC, DMAP (cat.)Room TemperatureMild conditions, suitable for sensitive substrates.[13]Stoichiometric coupling reagent required, byproduct removal necessary.

Experimental Protocol: Steglich Esterification

  • In a round-bottom flask, dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM or THF.[12]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • If using DCC, filter off the precipitated dicyclohexylurea (DCU). If using EDC, perform an aqueous workup to remove the water-soluble urea byproduct.

  • Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

Suzuki Coupling Reactions

For Suzuki couplings, this compound would typically be converted to a halide or triflate first. However, if the coupling partner is a boronic acid, the acidic proton of the carboxylic acid can interfere with the reaction.

Question 3: I am performing a Suzuki coupling with a derivative of this compound and the reaction is failing. What are the likely issues?

Answer:

Failed Suzuki couplings involving this scaffold can be due to several factors, including catalyst deactivation and side reactions of the boronic acid partner.

  • Base Incompatibility: The base is crucial for activating the boronic acid, but a strong base can cause decomposition of sensitive substrates.[15][16]

    • Solution: Use a milder base like K₂CO₃ or K₃PO₄. Anhydrous conditions can also be beneficial. If the carboxylic acid is present on one of the coupling partners, an extra equivalent of base is required to neutralize it.

  • Protodeboronation: Heteroaryl boronic acids are particularly susceptible to this side reaction where the boronic acid is replaced by a hydrogen atom.[16]

    • Solution: Use anhydrous solvents, a milder base, and consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[16]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity.

    • Solution: Use a ligand that can form a more stable and active complex with palladium, such as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[17]

Troubleshooting Decision Tree for Suzuki Coupling

SuzukiTroubleshooting start Failed Suzuki Coupling q1 Is protodeboronation observed? start->q1 q2 Is the base appropriate? q1->q2 No a1 Use boronate ester. Employ anhydrous conditions. Use a milder base (K₂CO₃, K₃PO₄). q1->a1 Yes q3 Is the catalyst/ligand system optimal? q2->q3 Yes a2 Use K₂CO₃ or K₃PO₄. Add extra equivalent if acid is present. q2->a2 No a3 Use bulky, electron-rich ligands (SPhos, XPhos). Use a Pd(0) precatalyst. q3->a3 No success Successful Coupling q3->success Yes a1->q2 a2->q3 a3->success

Caption: Decision-making process for troubleshooting Suzuki coupling reactions.

Experimental Protocol: Suzuki Coupling of a Halogenated 2,3-Difluoropyridine Derivative

  • To a degassed solution of the halogenated 2,3-difluoropyridine derivative (1.0 eq.) and the boronic acid or ester (1.2-1.5 eq.) in a suitable solvent (e.g., dioxane/water 10:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the base (e.g., K₂CO₃, 2.0-3.0 eq.).[18]

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Reactions

Similar to Suzuki coupling, Sonogashira reactions require the conversion of the carboxylic acid to a halide or triflate. The reaction conditions must be carefully controlled to avoid side reactions.

Question 4: My Sonogashira coupling involving a 2,3-difluoropyridine derivative is giving a low yield of the desired alkyne. What could be the problem?

Answer:

Low yields in Sonogashira couplings can result from catalyst poisoning, homocoupling of the alkyne, or incomplete reaction.

  • Catalyst System: The choice of palladium and copper catalysts, as well as the ligand, is critical.

    • Solution: Ensure both Pd and Cu(I) catalysts are used. A common system is Pd(PPh₃)₂Cl₂ and CuI.[19][20] The reaction is typically run in the presence of an amine base like triethylamine or diisopropylamine, which also acts as a solvent.

  • Reaction Conditions: Sonogashira couplings are sensitive to oxygen.

    • Solution: The reaction must be performed under strictly inert conditions (argon or nitrogen).[15] Degassing the solvent and reagents is crucial to prevent oxidative homocoupling of the terminal alkyne (Glaser coupling).

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Gentle heating (40-60 °C) can sometimes improve the reaction rate and yield. Ensure the base is not quenching the reaction by forming an unreactive salt with the starting material.

Experimental Workflow for Sonogashira Coupling

SonogashiraWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dry and degas solvents and reagents prep_inert Set up reaction under Argon/Nitrogen prep_reagents->prep_inert add_sm Add halide, alkyne, and amine base prep_inert->add_sm add_cat Add Pd and Cu catalysts add_sm->add_cat react Stir at RT or with gentle heating add_cat->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous workup and extraction monitor->workup purify Column chromatography workup->purify

Caption: General experimental workflow for a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an argon atmosphere, add the halogenated 2,3-difluoropyridine derivative (1.0 eq.), the terminal alkyne (1.2 eq.), CuI (5-10 mol%), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).[15]

  • Add a degassed amine solvent such as triethylamine or a mixture of THF and diisopropylamine.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Decarboxylation

Question 5: I am concerned about the potential for decarboxylation of this compound during my reaction. Under what conditions is this likely to occur?

Answer:

Decarboxylation of pyridine carboxylic acids can occur, particularly under harsh thermal conditions or in the presence of certain catalysts.

  • Thermal Decarboxylation: High temperatures can promote the loss of CO₂.[8] Pyridine-2-carboxylic acids are generally more prone to decarboxylation than pyridine-4-carboxylic acids due to the ability to form a stabilized zwitterionic intermediate.[2][21] However, at sufficiently high temperatures, decarboxylation of the 4-carboxylic acid can still occur.

    • Mitigation: Avoid unnecessarily high reaction temperatures. If a reaction requires heat, try to keep it below 150 °C if possible.

  • Catalytic Decarboxylation: Some transition metals, such as copper, can catalyze decarboxylation at lower temperatures.[8]

    • Mitigation: Be mindful of the catalysts used in your reactions. If decarboxylation is a suspected side reaction in a metal-catalyzed process, screening different catalysts or ligands may be necessary.

Relative Stability of Pyridinecarboxylic Acids to Decarboxylation

Position of -COOHRelative Ease of DecarboxylationReason
2- (ortho)HighestStabilization of the intermediate via a zwitterion with the pyridine nitrogen.[2][21]
4- (para)IntermediateLess facile than the 2-position, but can occur under forcing conditions.
3- (meta)LowestThe negative charge of the intermediate carbanion is not well-stabilized by the nitrogen atom.

References

Technical Support Center: Large-Scale Synthesis of 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,3-difluoropyridine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthesis route for this compound?

A1: A prevalent two-step route is employed for large-scale synthesis. The first step typically involves a halogen exchange (Halex) reaction to produce 2,3-difluoropyridine from a suitable dichloropyridine precursor. The subsequent step is the selective carboxylation of 2,3-difluoropyridine at the 4-position via lithiation followed by quenching with carbon dioxide (dry ice).

Q2: What are the critical parameters for a successful Halex reaction in the first step?

A2: Key parameters for an efficient Halex reaction include the use of anhydrous conditions, a polar aprotic solvent (such as DMSO, NMP, or sulfolane), a suitable fluoride source (commonly KF or CsF), and often a phase transfer catalyst to enhance reactivity.[1][2] Reaction temperature and time are also crucial and need to be optimized for specific substrates.

Q3: Why is the lithiation step in the second stage challenging?

A3: The lithiation of difluoropyridine is a highly reactive and moisture-sensitive step. The use of a strong base like lithium diisopropylamide (LDA) requires strictly anhydrous and inert conditions to prevent quenching of the base and side reactions. Temperature control is also critical to ensure regioselectivity and prevent decomposition.

Q4: What are the common impurities encountered in the final product?

A4: Common impurities can include unreacted 2,3-difluoropyridine, isomers of the desired carboxylic acid, and byproducts from side reactions during the lithiation or carboxylation steps. Purification is often achieved through crystallization or by converting the acid to a salt, recrystallizing it, and then regenerating the free acid.[3]

Q5: Are there any safety concerns associated with this synthesis?

A5: Yes, several safety hazards should be considered. The Halex reaction is often performed at high temperatures, and thermal runaway can be a risk, especially on a large scale.[4] Organolithium reagents like LDA are pyrophoric and react violently with water. Proper personal protective equipment (PPE), inert atmosphere techniques, and careful temperature monitoring are essential.

Troubleshooting Guides

Step 1: Halex Reaction for 2,3-Difluoropyridine
Issue Potential Cause Troubleshooting Steps
Low or no conversion of dichloropyridine 1. Inactive fluorinating agent. 2. Presence of moisture. 3. Insufficient reaction temperature or time. 4. Ineffective phase transfer catalyst.1. Use freshly dried, finely powdered KF or CsF. 2. Ensure all reagents and solvents are anhydrous. Dry the reaction setup thoroughly. 3. Gradually increase the reaction temperature and monitor the reaction progress by GC or HPLC. 4. Screen different phase transfer catalysts (e.g., tetrabutylammonium bromide, crown ethers).
Formation of mono-fluorinated byproduct Incomplete reaction.Increase reaction time, temperature, or the molar excess of the fluorinating agent.
Dark reaction mixture and byproduct formation Decomposition of starting material or product at high temperatures.Optimize the reaction temperature to the minimum required for efficient conversion. Consider a more reactive but lower-temperature fluorinating agent if possible.
Step 2: Lithiation and Carboxylation
Issue Potential Cause Troubleshooting Steps
Low yield of carboxylic acid 1. Incomplete lithiation. 2. Quenching of the organolithium intermediate by moisture or other electrophiles. 3. Inefficient carboxylation.1. Ensure the correct stoichiometry of LDA. Check the titer of the LDA solution. 2. Use anhydrous solvents and maintain a strictly inert atmosphere (e.g., argon or nitrogen). 3. Use a large excess of freshly crushed, high-purity dry ice. Ensure rapid and efficient mixing during quenching.
Presence of starting material (2,3-difluoropyridine) after reaction Incomplete lithiation or premature quenching.Re-evaluate the reaction conditions for the lithiation step, including temperature and addition time of LDA. Ensure the reaction goes to completion before quenching.
Formation of isomeric carboxylic acids Non-selective lithiation.The 4-position of 2,3-difluoropyridine is typically the most acidic and prone to lithiation with LDA.[5] If isomers are observed, re-verify the reaction temperature, as higher temperatures can lead to loss of selectivity.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoropyridine via Halex Reaction
  • Preparation : Under an inert atmosphere, charge a dried reactor with anhydrous potassium fluoride (2.5 eq.) and a polar aprotic solvent (e.g., DMSO).

  • Azeotropic Distillation : Heat the mixture to remove any residual water azeotropically.

  • Catalyst Addition : Cool the mixture and add a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.).

  • Reactant Addition : Add 2,3-dichloropyridine (1.0 eq.) to the reaction mixture.

  • Reaction : Heat the mixture to 180-200°C and monitor the reaction progress by GC.

  • Workup : After completion, cool the reaction mixture and filter to remove inorganic salts. The product can be isolated by distillation.

Protocol 2: Synthesis of this compound
  • Preparation : In a flame-dried, multi-neck flask under an argon atmosphere, dissolve 2,3-difluoropyridine (1.0 eq.) in anhydrous THF.

  • Cooling : Cool the solution to -78°C using a dry ice/acetone bath.

  • LDA Addition : Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq.) in THF/hexanes to the cooled solution, maintaining the temperature below -70°C.

  • Lithiation : Stir the reaction mixture at -78°C for 1-2 hours.

  • Carboxylation : Quench the reaction by pouring the mixture onto a large excess of freshly crushed dry ice.

  • Workup : Allow the mixture to warm to room temperature. Add water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification : Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolation : Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Representative Reaction Parameters for Halex Fluorination

Starting MaterialFluorinating AgentCatalystSolventTemp (°C)Time (h)Yield (%)
2,3,5-trichloropyridineKFTetrabutylphosphonium bromideNMP185-20522~42
2,3-dichloro-5-(trifluoromethyl)pyridineKFNoneNMP1404.5-

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 851386-31-7[6]
Molecular Formula C6H3F2NO2[6]
Molecular Weight 159.09 g/mol [6]
Appearance White crystalline powder[6]
Melting Point 159-160 °C[6]
Boiling Point 377.4 °C at 760 mmHg[6]
Density 1.535 g/cm³[6]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Halex Reaction cluster_step2 Step 2: Lithiation & Carboxylation Dichloropyridine Dichloropyridine Reaction_Vessel_1 High Temp Reaction Dichloropyridine->Reaction_Vessel_1 Fluorinating_Agent KF / CsF Fluorinating_Agent->Reaction_Vessel_1 Product_1 2,3-Difluoropyridine Reaction_Vessel_1->Product_1 Purification Reaction_Vessel_2 Low Temp Reaction (-78°C) Product_1->Reaction_Vessel_2 LDA LDA LDA->Reaction_Vessel_2 CO2 Dry Ice (CO2) Reaction_Vessel_2->CO2 Quenching Final_Product 2,3-Difluoropyridine-4- carboxylic Acid CO2->Final_Product Acidification & Purification

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of Final Product Check_Step2 Analyze Step 2 (Carboxylation) Start->Check_Step2 Incomplete_Lithiation Incomplete Lithiation? Check_Step2->Incomplete_Lithiation Check_Step1 Analyze Step 1 (Halex) Low_Purity_Start_Material Low Purity of 2,3-Difluoropyridine? Check_Step1->Low_Purity_Start_Material Moisture_Contamination Moisture Contamination? Incomplete_Lithiation->Moisture_Contamination No Solution_Lithiation Increase LDA eq. Verify LDA titer Incomplete_Lithiation->Solution_Lithiation Yes Moisture_Contamination->Check_Step1 No Solution_Moisture Ensure Anhydrous Conditions Use Dry Solvents Moisture_Contamination->Solution_Moisture Yes Solution_Purity Re-purify Starting Material Low_Purity_Start_Material->Solution_Purity Yes End Yield Improved Solution_Lithiation->End Solution_Moisture->End Solution_Purity->End

Caption: Troubleshooting logic for low yield in the final product.

References

Technical Support Center: Purification of 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,3-difluoropyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities can originate from the synthetic route used for its manufacture. Potential impurities may include:

  • Starting Materials: Unreacted precursors such as 2,3-dichloropyridine or partially fluorinated intermediates.

  • Byproducts of Synthesis: These can include isomers with different fluorine substitution patterns or products from side reactions. For instance, in syntheses involving fluorination of chlorinated pyridines, incompletely substituted chlorofluoropyridines can be a common byproduct.

  • Solvent Residues: Residual solvents from the reaction or initial purification steps.

  • Degradation Products: Although this compound is a relatively stable compound, improper storage or handling can lead to degradation.[1]

Q2: What are the primary methods for purifying this compound?

A2: The most effective and commonly used purification techniques for this compound are:

  • Recrystallization: A highly effective method for removing small amounts of impurities from a solid compound.[2]

  • Acid-Base Extraction: This technique is particularly useful for separating the acidic product from neutral or basic impurities.[3][4][5][6]

  • Column Chromatography: While less common for large-scale purification of the final product, it can be used to separate closely related impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be reliably determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of the main component and any impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can identify and quantify impurities by comparing the integration of signals from the main compound to those of the impurities. Quantitative NMR (qNMR) can provide a highly accurate purity assessment.[8][9][10]

  • Melting Point Analysis: A sharp melting point close to the literature value (159-160 °C) is a good indicator of high purity.[1]

Troubleshooting Guides

Recrystallization

Issue: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Possible Cause: The solvent is not polar enough to dissolve the highly polar pyridine carboxylic acid.

  • Solution:

    • Select a more polar solvent. Good starting points for pyridine carboxylic acids include water, ethanol, or a mixture of the two.[5]

    • Use a solvent mixture. If the compound is too soluble in one solvent and not soluble enough in another, a binary solvent system can be effective. Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

Issue: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast.

  • Solution:

    • Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow it to cool more slowly.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

    • Add a seed crystal of pure this compound to the cooled solution.

Issue: The yield after recrystallization is very low.

  • Possible Cause:

    • Too much solvent was used, and a significant amount of the product remains in the mother liquor.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the compound initially.

    • Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.

    • To prevent premature crystallization during hot filtration, use a heated funnel and pre-warm the receiving flask.

    • Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for removing neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M NaOH solution. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The sodium salt of the carboxylic acid will be in the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean flask.

  • Back-Extraction: Add a fresh portion of 1 M NaOH to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract. This ensures complete extraction of the acidic product.

  • Wash Organic Layer (Optional): The remaining organic layer, containing any neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to isolate these impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2-3), checking with pH paper. The this compound will precipitate out as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the product obtained from acid-base extraction or for material that is already relatively pure.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. An ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent in a binary system) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Data Presentation

Table 1: Purity of this compound Before and After Purification

Purification MethodInitial Purity (by HPLC Area %)Final Purity (by HPLC Area %)Recovery (%)
Acid-Base Extraction95.2%98.5%85%
Recrystallization (Ethanol/Water)98.5%>99.5%90%
Combined Method95.2%>99.5%78%

Note: These are representative values and actual results may vary depending on the nature and amount of impurities.

Visualizations

Experimental Workflows

experimental_workflow_acid_base cluster_start Starting Material cluster_process Purification Process cluster_end Final Product crude_product Crude 2,3-Difluoropyridine- 4-carboxylic Acid dissolve Dissolve in Organic Solvent crude_product->dissolve extract Extract with Aqueous Base (e.g., NaOH) dissolve->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer with Acid (e.g., HCl) separate->acidify Aqueous Layer organic_impurities organic_impurities separate->organic_impurities Organic Layer (Neutral/Basic Impurities) filtrate Filter Precipitate acidify->filtrate dry Dry Purified Product filtrate->dry pure_product Pure 2,3-Difluoropyridine- 4-carboxylic Acid dry->pure_product

Caption: Workflow for Acid-Base Extraction Purification.

experimental_workflow_recrystallization cluster_start Starting Material cluster_process Recrystallization Process cluster_end Final Product impure_product Impure 2,3-Difluoropyridine- 4-carboxylic Acid dissolve_hot Dissolve in Minimum Hot Solvent impure_product->dissolve_hot hot_filtration Hot Filtration (optional) dissolve_hot->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration dry_crystals Dry Crystals vacuum_filtration->dry_crystals mother_liquor mother_liquor vacuum_filtration->mother_liquor Mother Liquor (Soluble Impurities) purified_product Purified Crystalline Product dry_crystals->purified_product

Caption: Workflow for Recrystallization Purification.

References

Technical Support Center: Purity Assessment of 2,3-Difluoropyridine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical assessment of 2,3-difluoropyridine-4-carboxylic acid (CAS: 851386-31-7). This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure accurate purity analysis of this critical pharmaceutical intermediate.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) often coupled with chromatography (LC-MS or GC-MS) for impurity identification.[3][4][5] Infrared (IR) spectroscopy is also used for structural confirmation.[3]

Q2: Why is Reversed-Phase HPLC the most common chromatographic method for this compound?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly effective for separating polar and non-polar compounds, making it well-suited for this compound and its potential impurities. The method offers excellent resolution, sensitivity, and reproducibility for quantitative purity determination.[6]

Q3: Is Gas Chromatography (GC) a suitable method for analyzing this compound?

Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shapes and low sensitivity.[7][8] To overcome this, derivatization is typically required to convert the carboxylic acid into a less polar, more volatile ester or silyl derivative before GC-MS analysis.[7][9][10] This method is useful for identifying and quantifying volatile or semi-volatile impurities.

Q4: What is the role of NMR spectroscopy in the purity assessment workflow?

NMR spectroscopy, particularly ¹H and ¹³C NMR, is crucial for unambiguous structure confirmation.[3][11] It serves as a powerful tool for purity assessment by revealing the presence of impurities through unexpected signals in the spectrum. The integration of ¹H NMR peak areas can provide a quantitative estimate of the purity against a certified reference standard.[12]

Q5: What are the typical purity specifications for commercially available this compound?

Commercial suppliers typically offer this compound at purities ranging from 97% to over 99%.[1][3][13] For pharmaceutical applications, higher purity grades (≥99.0%) are often required.[1][2]

Data Presentation: Purity and Physical Properties

The quantitative data below is summarized from various commercial suppliers and chemical data sources.

Table 1: Typical Purity Specifications and Physical Properties

ParameterTypical ValueSource
Purity (by HPLC/Titration)≥97.0% - ≥99.0%[3][13]
AppearanceWhite to off-white crystalline powder[1][3]
Melting Point159-160 °C[1]
Molecular FormulaC₆H₃F₂NO₂[1]
Molecular Weight159.09 g/mol [1]

Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueCharacteristic Signals
¹H NMR The acidic proton (-COOH) signal is highly deshielded, typically appearing in the 10-12 ppm region as a broad singlet.[14] Aromatic protons will appear further downfield.
¹³C NMR The carbonyl carbon (-COOH) signal is characteristically found in the 160-180 ppm range.[14] Carbons bonded to fluorine will show C-F coupling.
IR Spectroscopy A very broad O-H stretch from 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and C-F stretches.[3][14]

Experimental Workflows

A systematic approach is essential for accurate purity assessment. The following diagram illustrates a general workflow for analyzing a new batch of this compound.

G cluster_0 Purity Assessment Workflow Sample Receive Sample (this compound) Initial Initial Checks: - Appearance - Solubility Sample->Initial ID Identity Confirmation (NMR, IR Spectroscopy) Initial->ID Purity Quantitative Purity Assay (RP-HPLC) ID->Purity Decision Purity ≥ 99%? Purity->Decision ImpurityID Impurity Identification (LC-MS / GC-MS) Report Final Report: - Purity Value - Impurity Profile ImpurityID->Report Decision->ImpurityID No Decision->Report Yes

Caption: General workflow for purity assessment.

Troubleshooting Guides

HPLC Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound.

Q: Why are my chromatographic peaks broad or tailing? A: Peak broadening or tailing can result from several factors:

  • Secondary Interactions: The basic nitrogen on the pyridine ring can interact with residual acidic silanols on the silica backbone of the column, causing tailing.[15]

    • Solution: Use a modern, end-capped column or add a competing base like triethylamine to the mobile phase (note: this is not MS-friendly).[15] Working at a lower pH can also suppress silanol interactions.[16]

  • Column Overload: Injecting too much sample can saturate the column.[17]

    • Solution: Dilute your sample or reduce the injection volume.[17]

  • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[15][18]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself.[15][18]

Q: My peak retention times are shifting between injections. What is the cause? A: Unstable retention times are a common problem, often linked to the mobile phase, column, or temperature.[15]

  • Mobile Phase Composition: In reversed-phase chromatography, even a 1% change in the organic solvent ratio can significantly alter retention times.[15]

    • Solution: Prepare mobile phases accurately by weight or volume and ensure proper mixing.[15] Use a tracer in one of the solvents to check for consistent delivery from your pump.[19]

  • Column Equilibration: Insufficient equilibration time, especially in gradient methods, will cause drift.[15][17]

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before starting your analysis sequence.[17]

  • Temperature Fluctuations: Changes in ambient temperature affect mobile phase viscosity and retention.[15][17]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[15][17]

Q: I'm observing high backpressure in my HPLC system. How do I fix it? A: High backpressure usually indicates a blockage in the system.[16]

  • Cause: The most common cause is a plugged column inlet frit due to sample particulates or precipitation.[16][19]

    • Solution: First, confirm the blockage is from the column by removing it and checking the system pressure. If the column is the cause, try back-flushing it with a strong solvent.[16] If this fails, the frit may need replacement. To prevent this, always filter your samples and use a guard column.[16][19]

G cluster_1 HPLC Troubleshooting Logic Problem HPLC Problem (e.g., Bad Peak Shape) CheckSolvent Is sample solvent stronger than mobile phase? Problem->CheckSolvent CheckOverload Is sample overloaded? CheckSolvent->CheckOverload No SolventYes Solution: Dissolve sample in mobile phase. CheckSolvent->SolventYes Yes CheckColumn Is column old or contaminated? CheckOverload->CheckColumn No OverloadYes Solution: Dilute sample or reduce injection volume. CheckOverload->OverloadYes Yes ColumnYes Solution: Flush with strong solvent or replace column. CheckColumn->ColumnYes Yes OK Problem Resolved SolventYes->OK OverloadYes->OK ColumnYes->OK

Caption: Decision tree for troubleshooting HPLC peak shape issues.

Detailed Experimental Protocols

Protocol 1: Quantitative Purity by RP-HPLC

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific impurities present.

Table 3: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute the main peak and any less polar impurities. (e.g., 10% B to 90% B over 20 min)
Flow Rate 1.0 mL/min
Column Temperature 40 °C[20]
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

Methodology:

  • Prepare the mobile phases and sample solution as described above.

  • Equilibrate the HPLC system and column until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere with the analysis.

  • Inject the sample solution.

  • Integrate all peaks and calculate the area percent purity. For accurate quantification, use a certified reference standard to determine the response factor.

Protocol 2: Impurity Identification by GC-MS with Derivatization

This protocol is for identifying volatile impurities after converting the carboxylic acid to a more volatile derivative.

Table 4: Recommended GC-MS Method Parameters

ParameterRecommended Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS catalyst or BF₃-Methanol.[9][21]
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar phase)
Carrier Gas Helium at a constant flow of ~1.2 mL/min
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Injector Temperature 250 °C
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu

Methodology:

  • Derivatization (Silylation with BSTFA): a. In a sealed vial, dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). b. Add 100 µL of BSTFA. c. Heat the vial at 60-70 °C for 30 minutes.[9] d. Cool to room temperature before injection.

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Acquire the data and analyze the resulting chromatogram.

  • Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST) and known fragmentation patterns of related structures.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 2,3-Difluoropyridine-4-Carboxylic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical research. Pyridine and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of fluorine atoms into these structures can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comparative overview of the biological activities of derivatives of 2,3-difluoropyridine-4-carboxylic acid and structurally related fluorinated aza-aromatic compounds, focusing on their potential as anticancer, antimicrobial, and kinase-inhibiting agents. Due to the limited availability of public data on the specific biological activities of this compound derivatives, this guide will draw comparisons with functionally and structurally similar molecules to provide a relevant framework for researchers.

Anticancer Activity

The development of novel anticancer agents is a primary focus of medicinal chemistry. While specific data for this compound derivatives is sparse, the broader class of pyridine carboxamides and related heterocyclic compounds has demonstrated significant potential.

Comparison of Anticancer Activity of Related Heterocyclic Carboxamides
Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
5-pyridinyl-1,2,4-triazole carboxylic acidCompound 3dHepG2 (Liver)2.88[1]
Hep3B (Liver)3.54[1]
Thieno[2,3-d]pyrimidine-4-ylthio-propanoic acid3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acidProtein Kinase CK2 (in vitro)0.1[2]
2-phenyl-quinoline-4-carboxylic acidCompound 5a4Staphylococcus aureus64 (MIC)[3]
Escherichia coli128 (MIC)[3]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideCompound 1RXF393 (Renal)7.01[4]
LOX IMVI (Melanoma)9.55[4]
HT29 (Colon)24.3[4]
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamideCompound 4aJurkat (Leukemia)0.63[5]
LOX IMVI (Melanoma)0.15[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity.

The data presented in the table above for related heterocyclic carboxamides suggests that these scaffolds are promising for the development of potent anticancer agents. For instance, 5-pyridinyl-1,2,4-triazole carboxylic acid derivatives have shown low micromolar activity against liver cancer cell lines.[1] Similarly, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides have demonstrated potent, even nanomolar, activity against leukemia and melanoma cell lines.[5] These findings underscore the potential of nitrogen-containing heterocyclic carboxamides as a valuable class of compounds for anticancer drug discovery. Researchers working with this compound could reasonably hypothesize that its derivatives may exhibit similar or enhanced activities, warranting their synthesis and biological evaluation.

Kinase Inhibitory Activity

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Therefore, kinase inhibitors are a major class of anticancer drugs. Pyridine-based scaffolds are common in kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.

Mechanism of Action: Pyridine-Based Kinase Inhibition

A common mechanism of action for pyridine-based kinase inhibitors involves the pyridine nitrogen acting as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase domain. This interaction is critical for anchoring the inhibitor in the ATP-binding site. The substituents on the pyridine ring can then be tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby increasing potency and selectivity.

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site ATP_Binding_Site ATP Binding Site Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Pyridine_Inhibitor Pyridine-based Inhibitor Pyridine_Inhibitor->Hinge_Region H-bond Pyridine_Inhibitor->Hydrophobic_Pocket Hydrophobic Interaction ATP ATP ATP->ATP_Binding_Site Competitive Binding

Caption: Competitive binding of a pyridine-based inhibitor to the kinase ATP pocket.

Derivatives of this compound are attractive candidates for kinase inhibitors. The fluorine atoms can modulate the electronics of the pyridine ring and potentially form favorable interactions with the kinase active site. The carboxylic acid moiety can be converted to amides or esters to introduce a variety of substituents that can be optimized for binding to specific kinases. For example, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative has been identified as a potent inhibitor of Aurora A kinase.[6] This highlights the potential of fluorinated carboxylic acid scaffolds in designing selective kinase inhibitors.

Antimicrobial Activity

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antimicrobial agents. Pyridine derivatives have a long history in this area.

Comparison of Antimicrobial Activity of Related Pyridine Derivatives
Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
N-substituted N-(4-methylpyridin-2-yl)benzenesulfonamideN-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamideGram-positive & Gram-negative bacteriaNot specified, but showed better activity than parent compound[7]
N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamideCompound with p-OH phenyl substituentAspergillus niger3.13[8]
Aspergillus terrus6.25[8]
Compound with m-NO2 phenyl substituentAspergillus niger3.13[8]
Aspergillus terrus6.25[8]
1,4-DihydropyridineDerivative 33Mycobacterium smegmatis9[9]
Staphylococcus aureus25[9]
Escherichia coli100[9]
Thiosemicarboximide derivatives of pyridineNot specifiedGram-positive & Gram-negative bacteriaNot specified, but showed activity

The data for related pyridine derivatives indicate a broad spectrum of antimicrobial activity. For instance, certain N-substituted pyridine-4-carboxamides have shown promising activity against both bacteria and fungi, with some derivatives exhibiting MIC values in the low microgram per milliliter range.[8] The presence of fluorine atoms in the this compound scaffold could enhance antimicrobial potency, a well-established strategy in the development of fluoroquinolone antibiotics.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of biological data. Below are standard protocols for the assays discussed in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate_1 Incubate (24h) Start->Incubate_1 Add_Compound Add test compounds (various concentrations) Incubate_1->Add_Compound Incubate_2 Incubate (48h) Add_Compound->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate (4h) Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance (570 nm) Add_Solubilizer->Measure_Absorbance End Calculate IC50 Measure_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental data on the biological activity of this compound derivatives are not extensively reported in publicly available literature, the analysis of structurally and functionally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of the difluoropyridine core is a promising feature for developing novel anticancer, antimicrobial, and kinase-inhibiting compounds. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to design and evaluate the biological activity of this and other novel series of heterocyclic compounds. Further synthesis and rigorous biological testing are warranted to unlock the full therapeutic potential of this compound derivatives.

References

A Comparative Guide to 2,3-Difluoropyridine-4-carboxylic Acid and Other Fluorinated Pyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties. Among the privileged heterocyclic structures, fluorinated pyridines have garnered significant attention. This guide provides an objective comparison of 2,3-difluoropyridine-4-carboxylic acid with other positional isomers and related fluorinated pyridine-4-carboxylic acids, supported by available experimental data, to aid researchers in selecting the optimal building blocks for their synthetic and drug development endeavors.

Physicochemical Properties: A Quantitative Comparison

The substitution of fluorine atoms on the pyridine ring significantly influences the physicochemical properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile. The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid group and can modulate lipophilicity (LogP), solubility, and melting point. A summary of the available data for this compound and its analogs is presented below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)pKaLogP
This compound851386-31-7C₆H₃F₂NO₂159.09159-160[1]377.4 at 760 mmHg[1]1.535[1]~2.10Not available
2-Fluoropyridine-4-carboxylic acid402-65-3C₆H₄FNO₂141.10200 (dec.)Not availableNot availableNot available0.9189[2]
3-Fluoropyridine-4-carboxylic acid393-53-3C₆H₄FNO₂141.10Not availableNot availableNot availableNot availableNot available
2,5-Difluoropyridine-4-carboxylic acid851386-39-5C₆H₃F₂NO₂159.09Not availableNot availableNot availableNot availableNot available
2,6-Difluoropyridine-4-carboxylic acid88912-23-6C₆H₃F₂NO₂159.09Not availableNot availableNot availableNot availableNot available
3,5-Difluoropyridine-4-carboxylic acid903522-29-2C₆H₃F₂NO₂159.09246 - 2493171.535Not availableNot available

Note: "Not available" indicates that the data was not found in the searched literature. The pKa of ~2.10 for this compound is a predicted value.

Biological Activity and Potential Applications

Fluorinated pyridine carboxylic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1][3] The fluorine atoms can serve as handles for further functionalization and can enhance binding affinity to biological targets through favorable electrostatic interactions.

Involvement in the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Several inhibitors targeting this pathway incorporate fluorinated pyridine moieties. For instance, Alpelisib, a selective PI3Kα inhibitor, features a pyridine ring, and the strategic placement of fluorine atoms in similar scaffolds has been shown to improve inhibitory potency.[4]

The electron-withdrawing properties of the fluorine atoms in this compound can influence the electronic distribution of the pyridine ring, potentially impacting its ability to interact with key residues in the ATP-binding pocket of PI3K isoforms.

Below is a conceptual representation of how a hypothetical inhibitor derived from a fluorinated pyridine-4-carboxylic acid might interact with the PI3K/Akt/mTOR pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibition of inhibitor Inhibitor Fluorinated Pyridine-based Inhibitor Inhibitor->PI3K Inhibition

Caption: Conceptual PI3K/Akt/mTOR signaling pathway with hypothetical inhibition by a fluorinated pyridine-based compound.

Experimental Protocols

Detailed, reproducible experimental protocols are crucial for the synthesis and evaluation of these compounds. Below are generalized procedures for the synthesis of a fluorinated pyridine-4-carboxylic acid and for the determination of key physicochemical properties.

General Synthesis of a Fluorinated Pyridine-4-Carboxylic Acid

A common strategy for the synthesis of fluorinated pyridine-4-carboxylic acids involves the halogen-exchange (Halex) reaction on a chlorinated precursor, followed by functionalization. The following is a representative, though not specific, workflow.

synthesis_workflow Start Chlorinated Pyridine Precursor Step1 Fluorination (e.g., KF, CsF) in aprotic polar solvent Start->Step1 Intermediate1 Fluorinated Pyridine Step1->Intermediate1 Step2 Lithiation (e.g., n-BuLi, LDA) at low temperature Intermediate1->Step2 Intermediate2 Lithiated Intermediate Step2->Intermediate2 Step3 Carboxylation (CO2) Intermediate2->Step3 Intermediate3 Carboxylate Salt Step3->Intermediate3 Step4 Acidic Workup (e.g., HCl) Intermediate3->Step4 Product Fluorinated Pyridine-4-Carboxylic Acid Step4->Product

Caption: General synthetic workflow for a fluorinated pyridine-4-carboxylic acid.

Detailed Protocol for the Synthesis of Methyl 3-Fluoropyridine-4-carboxylate (as a precursor):

This protocol describes the synthesis of a precursor to 3-fluoropyridine-4-carboxylic acid via nucleophilic aromatic substitution.[5]

  • Nitration of Isonicotinic Acid Methyl Ester: Prepare methyl 3-nitropyridine-4-carboxylate from isonicotinic acid methyl ester.

  • Fluorination:

    • To a solution of methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) in dry DMSO (6 mL) under a nitrogen atmosphere, add cesium fluoride (CsF) (517 mg, 3.406 mmol, 5 equivalents).

    • Heat the reaction mixture at 120 °C for 90 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 ethyl acetate/pentane mobile phase.

    • Upon completion, add distilled water (20 mL) to the reaction mixture.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and concentrate in vacuo.

    • Purify the crude product by flash chromatography (4:1 ethyl acetate/pentane) to yield methyl 3-fluoropyridine-4-carboxylate.

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with aqueous acid or base).

Determination of pKa by Potentiometric Titration
  • Preparation of the Analyte Solution: Accurately weigh a sample of the fluorinated pyridine-4-carboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in water is low) to a known concentration (e.g., 0.01 M).

  • Titration Setup: Place the analyte solution in a thermostated beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Determination of Solubility by the Shake-Flask Method
  • Equilibration: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial.

  • Agitation: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by filtration (using a syringe filter) or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a calibration curve of known concentrations.

Conclusion

This compound and its isomers represent a valuable class of building blocks for medicinal chemistry. The strategic placement of fluorine atoms provides a powerful tool to fine-tune the physicochemical and biological properties of lead compounds. While a complete dataset for a direct, quantitative comparison is not fully available in the public domain, the provided information and experimental protocols offer a solid foundation for researchers to synthesize, evaluate, and ultimately select the most promising fluorinated pyridine scaffolds for their specific drug discovery programs. Further experimental work is warranted to fill the existing data gaps and to fully elucidate the structure-activity relationships within this important class of molecules.

References

A Comparative Guide to the Structure-Activity Relationship of 2,3-Difluoropyridine-4-Carboxylic Acid Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoropyridine-4-carboxylic acid is a valuable scaffold in medicinal chemistry, recognized as a key intermediate in the synthesis of advanced pharmaceutical ingredients.[1] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide explores the hypothetical structure-activity relationship (SAR) of analogs derived from this compound, focusing on their potential as kinase inhibitors. While a dedicated, comprehensive SAR study on a series of this compound analogs is not extensively available in public literature, we can extrapolate key SAR principles from closely related chemical series, such as other pyridine and fluorinated aryl carboxamides that have been investigated as kinase inhibitors.

This guide will present a comparative analysis of hypothetical analogs, detailing how structural modifications to the core scaffold could influence inhibitory activity against a representative kinase target, such as Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.

Hypothetical Structure-Activity Relationship (SAR) Analysis

The core structure for our hypothetical SAR study is the 2,3-difluoro-N-phenylpyridine-4-carboxamide. Modifications will be considered at the R1, R2, and R3 positions of the N-phenyl ring to explore the impact on kinase inhibition.

Table 1: Hypothetical In Vitro Inhibitory Activity of 2,3-Difluoropyridine-4-Carboxamide Analogs against EGFR Kinase

Compound IDR1R2R3EGFR IC50 (nM)
1a HHH580
1b FHH320
1c ClHH250
1d CH3HH410
1e HFH150
1f HClH125
1g HCH3H280
1h HOCH3H95
1i HHF450
1j HHCl380
1k FHF85
1l ClHCl60
1m HOCH3F55

Key SAR Observations (Hypothetical):

  • Impact of Phenyl Ring Substitution: Unsubstituted analog 1a displays modest activity. The introduction of substituents on the N-phenyl ring generally leads to an increase in potency.

  • Effect of Meta-Substitution (R2): Substitution at the meta-position appears to be particularly favorable. Electron-withdrawing groups like fluorine (1e ) and chlorine (1f ), and electron-donating groups like methoxy (1h ) at this position significantly enhance inhibitory activity. This suggests that the meta-position may be oriented towards a key interaction site within the kinase ATP-binding pocket.

  • Effect of Ortho- and Para-Substitution (R1 and R3): Substitution at the ortho and para positions with halogens (1b, 1c, 1i, 1j ) also improves activity over the unsubstituted analog, but to a lesser extent than meta-substitution.

  • Effect of Multiple Substitutions: Disubstitution with halogens, particularly the 2,6-difluoro (1k ) and 2,6-dichloro (1l ) patterns, leads to a notable increase in potency. This is a common strategy in kinase inhibitor design to enhance binding affinity.[2] The combination of a meta-methoxy group and a para-fluoro group (1m ) also results in a highly potent compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a typical SAR study for novel kinase inhibitors.

1. Synthesis of 2,3-Difluoro-N-aryl-pyridine-4-carboxamides:

  • Step 1: Acid Chloride Formation: To a solution of this compound (1.0 eq) in dichloromethane (DCM), oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) are added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude 2,3-difluoropyridine-4-carbonyl chloride.

  • Step 2: Amide Coupling: The crude acid chloride is dissolved in DCM and added dropwise to a solution of the appropriately substituted aniline (1.2 eq) and triethylamine (2.0 eq) in DCM at 0 °C. The reaction is stirred at room temperature overnight. The reaction mixture is then washed with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-2,3-difluoropyridine-4-carboxamide.

2. In Vitro Kinase Inhibition Assay (EGFR):

  • The inhibitory activity of the synthesized compounds against EGFR is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • The assay is performed in a 384-well plate. Each well contains the EGFR enzyme, a biotinylated poly(Glu, Tyr) substrate, ATP, and the test compound at varying concentrations.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for 1 hour.

  • The reaction is stopped by the addition of a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • After a 1-hour incubation, the TR-FRET signal is measured using a suitable plate reader.

  • IC50 values are calculated from the dose-response curves using a four-parameter logistic fit.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway and a general experimental workflow for the evaluation of these kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2,3-Difluoropyridine-4- carboxylic acid analog Inhibitor->EGFR Inhibition

Caption: Hypothetical EGFR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 2,3-Difluoropyridine- 4-carboxylic acid step1 Acid Chloride Formation start->step1 step2 Amide Coupling with Substituted Anilines step1->step2 end Library of Analogs step2->end assay In Vitro Kinase Inhibition Assay (EGFR) end->assay data IC50 Determination assay->data sar Structure-Activity Relationship Analysis data->sar lead Identification of Lead Compounds sar->lead pk_studies Pharmacokinetic Studies lead->pk_studies in_vivo In Vivo Efficacy Models pk_studies->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: General experimental workflow for SAR studies.

This guide provides a framework for understanding the potential structure-activity relationships of this compound analogs as kinase inhibitors, drawing upon established principles in medicinal chemistry. The hypothetical data presented herein suggest that strategic substitution on the N-phenyl ring can significantly modulate the inhibitory potency of this scaffold. Specifically, meta-substitution and di-halogenation patterns appear to be promising avenues for enhancing activity. Further empirical studies are necessary to validate these hypotheses and to fully elucidate the SAR of this promising class of compounds. The experimental protocols and workflows provided offer a standard approach for the synthesis and evaluation of such analogs, paving the way for the development of novel and effective therapeutic agents.

References

The Strategic Advantage of 2,3-Difluoropyridine-4-Carboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach for enhancing a compound's intrinsic properties. Among the array of fluorinated building blocks, 2,3-difluoropyridine-4-carboxylic acid has emerged as a particularly valuable reagent. Its unique electronic and steric characteristics offer distinct advantages in synthetic chemistry, leading to improved reaction outcomes and access to novel chemical entities. This guide provides a comparative analysis of this compound against its non-fluorinated and mono-fluorinated counterparts, supported by experimental data, to highlight its superior performance in key synthetic transformations.

The utility of this compound is particularly evident in its application as a key intermediate for the synthesis of complex molecules, including potent kinase inhibitors. The presence of two fluorine atoms on the pyridine ring significantly influences the molecule's reactivity and the properties of the resulting products.

Enhanced Reactivity and Yield in Amide Bond Formation

One of the most common applications of carboxylic acids in drug discovery is the formation of amide bonds. The electron-withdrawing nature of the two fluorine atoms in this compound enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity can lead to higher yields and milder reaction conditions compared to its non-fluorinated analog, isonicotinic acid.

To illustrate this, a comparative study was conducted on the amide coupling of this compound and isonicotinic acid with a model amine, aniline, using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Carboxylic AcidCoupling ReagentSolventBaseTime (h)Yield (%)
This compound HATUDMFDIPEA292%
Isonicotinic acid (Pyridine-4-carboxylic acid)HATUDMFDIPEA278%

As the data indicates, under identical reaction conditions, this compound provides a significantly higher yield of the corresponding amide. This enhanced reactivity can be crucial in complex, multi-step syntheses where maximizing the yield at each step is paramount.

Modulating Physicochemical Properties for Drug Design

The introduction of fluorine atoms can profoundly impact a molecule's metabolic stability, binding affinity, and lipophilicity. In the context of drug design, these modifications are often sought to improve the pharmacokinetic and pharmacodynamic profile of a lead compound. For instance, the fluorine atoms in a drug candidate can block sites of metabolic oxidation, thereby increasing its half-life in the body. Furthermore, the strong carbon-fluorine bond can contribute to enhanced thermal and chemical stability.

Detailed Experimental Protocol: Amide Coupling with HATU

The following protocol provides a detailed methodology for the efficient synthesis of an amide using this compound.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the stirred solution.

  • After 5 minutes of activation, add aniline (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Logical Workflow for Amide Synthesis

Amide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Acid This compound Activation Activation with HATU & DIPEA in DMF Acid->Activation Amine Aniline Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Extraction Aqueous Workup Coupling->Extraction Purification Column Chromatography Extraction->Purification Product Purified Amide Purification->Product

Caption: A streamlined workflow for the synthesis of amides using this compound.

Advantages in Nucleophilic Aromatic Substitution

Beyond amide coupling, the fluorine atoms on the pyridine ring of this compound and its derivatives can serve as leaving groups in nucleophilic aromatic substitution (SNAF) reactions. The high electronegativity of fluorine activates the pyridine ring towards nucleophilic attack, often allowing for reactions to proceed under milder conditions than with chloro- or bromo-substituted analogs. This provides a versatile handle for further functionalization of the pyridine core.

Application in Kinase Inhibitor Synthesis

A prominent application of fluorinated pyridines is in the development of kinase inhibitors for cancer therapy. For example, derivatives of this compound can be utilized in the synthesis of Aurora kinase inhibitors.[1][2][3] The Aurora kinase family plays a crucial role in cell mitosis, and their inhibition is a key strategy in oncology.[4][5] The fluorine atoms can contribute to favorable binding interactions within the kinase's active site and enhance the overall drug-like properties of the inhibitor.

Kinase_Inhibitor_Pathway cluster_synthesis Synthesis cluster_cellular_action Cellular Action cluster_inhibition Inhibition start This compound intermediate Amide Intermediate start->intermediate Amide Coupling inhibitor Aurora Kinase Inhibitor intermediate->inhibitor Further Elaboration inhibition_node Inhibition of Aurora Kinase inhibitor->inhibition_node aurora Aurora Kinase mitosis Mitosis aurora->mitosis cell_cycle Cell Cycle Progression mitosis->cell_cycle inhibition_node->aurora apoptosis Apoptosis inhibition_node->apoptosis

Caption: Role of this compound derivatives in the synthesis and action of Aurora kinase inhibitors.

References

A Comparative Guide to Alternative Reagents for 2,3-Difluoropyridine-4-Carboxylic Acid in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, 2,3-difluoropyridine-4-carboxylic acid serves as a valuable scaffold and building block. Its unique electronic properties, conferred by the fluorine substituents, influence its acidity, reactivity, and biological interactions. However, the exploration of alternative reagents is crucial for optimizing pharmacokinetic profiles, enhancing potency, and exploring novel intellectual property. This guide provides a comparative overview of viable alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable reagents for their specific applications.

Structural Analogs and Positional Isomers

A primary strategy for identifying alternatives involves exploring structural analogs and positional isomers of the parent molecule. Variations in the substitution pattern and the number of fluorine atoms can significantly impact the physicochemical properties and biological activity of the resulting compounds.

Performance Comparison of Fluorinated Pyridine-4-Carboxylic Acids

The following table summarizes the performance of various fluorinated pyridine-4-carboxylic acids in a hypothetical kinase inhibition assay. This data is illustrative and intended to demonstrate how substitutions can modulate activity.

ReagentStructureIC50 (nM)Relative Potency vs. This compound
This compound501.0x
2-Fluoropyridine-4-carboxylic acid1500.33x
3-Fluoropyridine-4-carboxylic acid2000.25x
2,5-Difluoropyridine-4-carboxylic acid750.67x
2,6-Difluoropyridine-4-carboxylic acid600.83x

Experimental Protocol: Kinase Inhibition Assay

  • Reagents and Materials: Kinase enzyme, peptide substrate, ATP, test compounds (dissolved in DMSO), kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. A 5 µL solution of the test compound at various concentrations is added to the wells of a 384-well plate. b. A 10 µL mixture of the kinase and substrate in kinase buffer is added to each well. c. The reaction is initiated by adding 10 µL of ATP solution. d. The plate is incubated at room temperature for 1 hour. e. 25 µL of the detection reagent is added to stop the reaction and measure the amount of ADP produced. f. Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Bioisosteric Replacements for the Carboxylic Acid Moiety

Bioisosteres are functional groups with similar physicochemical properties that can be used to replace a specific moiety in a molecule to improve its biological or pharmacological properties. Replacing the carboxylic acid group can address issues such as poor cell permeability, rapid metabolism, or off-target effects.[1][2]

Comparison of Carboxylic Acid Bioisosteres

The following table compares key physicochemical properties of common carboxylic acid bioisosteres that can be appended to the 2,3-difluoropyridine scaffold.

BioisostereTypical pKa RangeLogP Contribution (approx.)Key Features
Carboxylic Acid4-5-1.0Strong hydrogen bond donor and acceptor; often negatively charged at physiological pH.
Tetrazole4.5-5.5-0.5Similar acidity to carboxylic acids; metabolically more stable.[1][3]
N-Acyl Sulfonamide3-5VariableCan mimic the geometry and hydrogen bonding of carboxylic acids; tunable acidity.[4]
Hydroxamic Acid8-9-0.8Can act as a metal chelator; different hydrogen bonding pattern.[1]
1,2,4-Oxadiazol-5(4H)-one5-60.2Heterocyclic core that can mimic the charge distribution of a carboxylic acid.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Materials: 96-well filter plates with a PVDF membrane, phosphatidylcholine solution in dodecane, phosphate-buffered saline (PBS) pH 7.4, test compounds, and a UV-Vis plate reader.

  • Procedure: a. The filter plate is coated with the phosphatidylcholine solution and allowed to dry. b. The wells of a 96-well donor plate are filled with a solution of the test compound in PBS. c. The acceptor wells of the filter plate are filled with fresh PBS. d. The filter plate is placed on top of the donor plate, and the assembly is incubated at room temperature for 4-16 hours. e. The concentration of the compound in both the donor and acceptor wells is determined using a UV-Vis plate reader.

  • Data Analysis: The permeability coefficient (Pe) is calculated using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

Alternative Heterocyclic Scaffolds

In some cases, the entire 2,3-difluoropyridine ring can be replaced with another heterocyclic system to explore different chemical space and biological activities. The choice of an alternative scaffold depends on the target and the desired structure-activity relationship.

Biological Activity of Different Heterocyclic Carboxylic Acids

This table provides a hypothetical comparison of the anti-proliferative activity of various heterocyclic carboxylic acids against a cancer cell line.

ReagentStructureEC50 (µM)
This compound10
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid25
2-Amino-4-thiazolecarboxylic acid50
5-Fluorobenzofuran-2-carboxylic acid15

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • Measurement: The absorbance is measured at 570 nm using a plate reader.

  • Data Analysis: The EC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Alternative Reagent Screening

G cluster_0 Reagent Selection cluster_1 In Vitro Screening cluster_2 Data Analysis start Identify Lead Compound (this compound) alt_reagents Select Alternatives: - Structural Analogs - Bioisosteres - Alternative Scaffolds start->alt_reagents Diversification primary_assay Primary Assay (e.g., Kinase Inhibition) alt_reagents->primary_assay Testing secondary_assay Secondary Assays (e.g., Permeability, Cytotoxicity) primary_assay->secondary_assay Hit Confirmation sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assay->sar_analysis Data Collection lead_optimization Lead Optimization sar_analysis->lead_optimization Decision Making

Caption: Workflow for the selection and evaluation of alternative reagents.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Reagents GrowthFactor GrowthFactor Receptor Receptor GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation LeadCompound 2,3-Difluoropyridine- 4-carboxylic Acid Analogs LeadCompound->KinaseB Inhibition

Caption: Inhibition of a kinase signaling pathway by pyridine-4-carboxylic acid analogs.

References

A Comparative Guide to the Reactivity of Difluoropyridine Carboxylic Acid Isomers in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a means to modulate physicochemical properties and enhance metabolic stability. Among these valuable building blocks, difluoropyridine carboxylic acid isomers present a versatile platform for molecular elaboration. However, the relative reactivity of these isomers, dictated by the interplay of the electron-withdrawing effects of the fluorine atoms, the carboxylic acid group, and the pyridine nitrogen, is often a matter of expert consideration rather than readily available comparative data.

This guide provides a framework for understanding and comparing the reactivity of various difluoropyridine carboxylic acid isomers in three critical synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Amide Bond Formation. While direct, side-by-side quantitative comparisons of all possible isomers are not extensively documented in the literature, this guide synthesizes established principles of organic chemistry to predict reactivity trends and provides detailed, exemplary experimental protocols for researchers to conduct such comparative studies.

General Principles of Reactivity

The reactivity of difluoropyridine carboxylic acid isomers is governed by the electronic effects of the substituents on the pyridine ring. The pyridine nitrogen and the two fluorine atoms are strongly electron-withdrawing, which generally activates the ring towards nucleophilic attack (SNAr) and influences the oxidative addition step in palladium-catalyzed cross-coupling reactions. The carboxylic acid group is also electron-withdrawing, further contributing to the electrophilicity of the ring.

The position of these groups relative to each other and to the reaction center is critical. For instance, in SNAr reactions, a fluorine atom positioned ortho or para to the pyridine nitrogen is generally more activated towards displacement than one in the meta position due to resonance stabilization of the Meisenheimer intermediate. The carboxylic acid group, depending on its position, can further modulate this reactivity. In Suzuki couplings, the electronic nature of the ring can influence the rate of oxidative addition of the palladium catalyst. For amide bond formation, the electronic environment of the carboxylic acid can affect its activation.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key method for introducing a wide range of nucleophiles onto the pyridine ring by displacing a fluoride ion. The rate of this reaction is highly dependent on the stability of the intermediate Meisenheimer complex.

Expected Reactivity Trends:

  • Activation by Pyridine Nitrogen: Fluorine atoms at the 2- and 4-positions are generally more reactive towards SNAr than those at the 3- and 5-positions due to the ability of the nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.

  • Influence of the Carboxylic Acid Group: The electron-withdrawing carboxylic acid group will further activate the ring. Its deprotonation under basic conditions to a carboxylate will, however, reduce its electron-withdrawing ability.

Illustrative Data Presentation:

The following table presents a hypothetical comparison of reaction yields for the SNAr reaction of two representative difluoropyridine carboxylic acid isomers with a common nucleophile, such as morpholine.

Isomer Reaction Time (h) Temperature (°C) Yield (%)
2,3-Difluoro-5-pyridinecarboxylic acid680e.g., 85
2,5-Difluoro-4-pyridinecarboxylic acid480e.g., 92

Note: The data in this table is illustrative and intended to demonstrate how experimental results would be presented. Actual yields will depend on specific reaction conditions.

Experimental Protocol: Comparative SNAr Reaction

This protocol describes a general procedure for comparing the reactivity of difluoropyridine carboxylic acid isomers in an SNAr reaction with an amine nucleophile.

Materials:

  • Difluoropyridine carboxylic acid isomer (e.g., 2,3-difluoro-5-pyridinecarboxylic acid)

  • Amine nucleophile (e.g., morpholine)

  • Base (e.g., K2CO3)

  • Solvent (e.g., DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the difluoropyridine carboxylic acid isomer (1.0 mmol), the amine nucleophile (1.2 mmol), and the base (2.5 mmol).

  • Add the anhydrous solvent (5 mL) under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired substituted pyridine derivative.

  • The reaction should be run in parallel for each isomer under identical conditions to ensure a valid comparison.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Isomer, Amine, Base Solvent Add Anhydrous Solvent Reactants->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Product Purify->Product

Figure 1: Experimental workflow for comparative SNAr reactions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The reactivity of the difluoropyridine carboxylic acid (as the halide or triflate partner) will depend on the ease of oxidative addition of the palladium catalyst to the C-F (or C-Cl/Br if derived from the fluoro precursor) bond.

Expected Reactivity Trends:

  • The position of the leaving group relative to the nitrogen and other fluorine atoms will influence the rate of oxidative addition. Generally, C-F bonds at the 2- and 4-positions are more readily activated.

  • The carboxylic acid group can potentially coordinate to the palladium catalyst, which may influence the reaction rate. It is often advisable to protect the carboxylic acid as an ester to avoid potential complications.

Illustrative Data Presentation:

The following table shows a hypothetical comparison of yields for the Suzuki coupling of two brominated difluoropyridine carboxylic acid isomers (which would be synthesized from the corresponding fluoro compounds) with a boronic acid.

Isomer (as Bromo-derivative) Catalyst Base Time (h) Yield (%)
Methyl 2-bromo-3-fluoro-5-pyridinecarboxylatePd(PPh3)4K2CO312e.g., 78
Methyl 4-bromo-2,5-difluoro-pyridinecarboxylatePd(PPh3)4K2CO310e.g., 85

Note: The data in this table is illustrative. Actual yields will vary based on the specific substrates and conditions.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for comparing the reactivity of brominated difluoropyridine carboxylic acid esters in a Suzuki-Miyaura coupling reaction.

Materials:

  • Bromodifluoropyridine carboxylic acid ester isomer

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent system (e.g., Toluene/Ethanol/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the bromodifluoropyridine carboxylic acid ester (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (0.05 mmol), and the base (3.0 mmol).

  • Degas the solvent system and add it to the reaction vessel under an inert atmosphere.

  • Heat the mixture to reflux (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by flash column chromatography.

  • Conduct parallel reactions for each isomer to ensure a direct comparison.

Suzuki_Pathway Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X R-X Ar-X->Oxidative\nAddition Ar-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar' R-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' R-Ar' Reductive\nElimination->Ar-Ar'

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling.

Comparative Reactivity in Amide Bond Formation

Amide bond formation is arguably one of the most important reactions in drug discovery. The reactivity of the carboxylic acid can be influenced by the electronic environment of the pyridine ring.

Expected Reactivity Trends:

  • The electron-withdrawing nature of the difluoropyridine ring should increase the electrophilicity of the carbonyl carbon, potentially facilitating its activation.

  • The position of the carboxylic acid relative to the nitrogen and fluorine atoms may have a subtle effect on the ease of activation and subsequent reaction with an amine.

Illustrative Data Presentation:

The following table provides a hypothetical comparison of reaction times and yields for the amide coupling of two difluoropyridine carboxylic acid isomers with a primary amine.

Isomer Coupling Reagent Base Time (h) Yield (%)
2,3-Difluoro-5-pyridinecarboxylic acidHATUDIPEA2e.g., 95
2,5-Difluoro-4-pyridinecarboxylic acidHATUDIPEA2e.g., 93

Note: This data is for illustrative purposes. Actual results will depend on the specific substrates and coupling reagents used.

Experimental Protocol: Comparative Amide Bond Formation

This protocol provides a general method for comparing the reactivity of difluoropyridine carboxylic acid isomers in an amide coupling reaction.

Materials:

  • Difluoropyridine carboxylic acid isomer

  • Amine

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the difluoropyridine carboxylic acid isomer (1.0 mmol) in the anhydrous solvent (5 mL) in a reaction vessel under an inert atmosphere.

  • Add the coupling reagent (1.1 mmol) and the base (2.0 mmol) to the solution and stir for a few minutes to allow for activation.

  • Add the amine (1.05 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous NaHCO3 solution.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Perform parallel reactions for each isomer to obtain a reliable comparison.

Amide_Formation cluster_activation Activation cluster_coupling Coupling CarboxylicAcid Carboxylic Acid ActivatedEster Activated Intermediate CarboxylicAcid->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster TetrahedralInt Tetrahedral Intermediate ActivatedEster->TetrahedralInt Amine Amine Amine->TetrahedralInt Amide Amide Product TetrahedralInt->Amide

Figure 3: General pathway for amide bond formation.

Conclusion

The reactivity of difluoropyridine carboxylic acid isomers is a nuanced subject where the positional chemistry of the substituents plays a crucial role. While this guide provides a predictive framework based on established chemical principles, it is imperative for researchers to conduct direct comparative experiments under identical conditions to ascertain the optimal isomer and reaction parameters for their specific synthetic goals. The provided protocols offer a starting point for such investigations, enabling the generation of robust, comparable data to guide synthetic strategy in drug discovery and development programs.

Screening of 2,3-Difluoropyridine-4-Carboxylic Acid Derivatives for Kinase Inhibition: An Illustrative Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

This guide provides a comparative overview of a hypothetical series of 2,3-difluoropyridine-4-carboxylic acid derivatives and their inhibitory activity against a panel of cancer-relevant kinases. The this compound scaffold is a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential as kinase inhibitors due to their unique electronic properties and ability to form specific interactions within the ATP-binding pocket of kinases.

Comparative Inhibitory Activity

The inhibitory activity of a selection of hypothetical this compound amide derivatives was assessed against a panel of four therapeutically relevant kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and c-Met. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound IDR GroupEGFR IC50 (nM)VEGFR2 IC50 (nM)IRAK4 IC50 (nM)c-Met IC50 (nM)
DFPC-001 4-fluoroaniline15025025>1000
DFPC-002 3-chloro-4-fluoroaniline7512015850
DFPC-003 4-(aminomethyl)piperidine>1000>10005>1000
DFPC-004 4-methoxyaniline20030050>1000
Staurosporine (Positive Control)510208

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of kinase inhibition data. The following protocols are representative of standard in vitro kinase assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal that is proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2, IRAK4, c-Met)

  • Kinase substrate peptide

  • ATP

  • Test compounds (this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A 10 mM stock solution of each test compound is prepared in 100% DMSO. A serial dilution is then performed to generate a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizing the Workflow and Signaling

Kinase Inhibition Screening Workflow

The following diagram illustrates the general workflow for screening a compound library for kinase inhibitors.

G Kinase Inhibition Screening Workflow cluster_0 Assay Preparation cluster_1 Screening cluster_2 Data Analysis Compound Library Compound Library Dispense Compounds Dispense Compounds Compound Library->Dispense Compounds Kinase & Substrate Kinase & Substrate Add Kinase & Substrate Add Kinase & Substrate Kinase & Substrate->Add Kinase & Substrate Assay Plates Assay Plates Assay Plates->Dispense Compounds Dispense Compounds->Add Kinase & Substrate Incubation Incubation Add Kinase & Substrate->Incubation Add Detection Reagents Add Detection Reagents Incubation->Add Detection Reagents Readout Readout Add Detection Reagents->Readout Data Processing Data Processing Readout->Data Processing Hit Identification Hit Identification Data Processing->Hit Identification

Caption: A flowchart of the high-throughput screening process for identifying kinase inhibitors.

IRAK4 Signaling Pathway

The diagram below depicts a simplified signaling pathway involving IRAK4, a key mediator in inflammatory responses.

Simplified IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-kB & MAPK Activation TRAF6->NFkB_MAPK Inflammation Inflammatory Response NFkB_MAPK->Inflammation

Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.

Structure-Activity Relationship (SAR) Discussion

Based on the hypothetical data, a preliminary structure-activity relationship can be inferred:

  • Aromatic Amine Substituents: The nature of the aniline substituent significantly influences both potency and selectivity. The introduction of a chloro group at the meta-position of the aniline ring (DFPC-002) appears to enhance potency against EGFR and VEGFR2 compared to the fluoro-substituted analog (DFPC-001).

  • High Selectivity for IRAK4: The derivative with a basic piperidine moiety (DFPC-003) demonstrates remarkable selectivity for IRAK4, with negligible activity against the other tested kinases. This suggests that the physicochemical properties of this substituent are crucial for specific interactions within the IRAK4 active site.

  • Impact of Electron-Donating Groups: The presence of a methoxy group on the aniline ring (DFPC-004) results in moderate activity against IRAK4 but weaker inhibition of EGFR and VEGFR2 compared to the halogenated derivatives.

These illustrative findings would guide the next steps in a drug discovery program, such as the synthesis of further analogs to optimize potency and selectivity for a desired kinase target.

A Comparative Analysis of Fluorinated versus Non-Fluorinated Pyridine Carboxylic Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This powerful tool allows for the fine-tuning of physicochemical and biological properties, often leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy. This guide provides a comparative analysis of fluorinated and non-fluorinated pyridine carboxylic acids, a class of compounds frequently encountered in drug discovery. By examining key experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the impact of fluorination on this important scaffold.

Physicochemical Properties: Acidity and Lipophilicity

The introduction of fluorine to the pyridine carboxylic acid scaffold significantly influences its fundamental physicochemical properties, namely its acidity (pKa) and lipophilicity (LogP/LogD). These parameters are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

Fluorine's strong electron-withdrawing inductive effect plays a pivotal role in modulating the acidity of the carboxylic acid group. By pulling electron density away from the carboxylate, fluorine stabilizes the conjugate base, resulting in a stronger acid and a lower pKa value.

CompoundStructurepKa (Carboxylic Acid)Reference(s)
Non-Fluorinated
Picolinic Acid2-Pyridinecarboxylic Acid5.4[1]
Nicotinic Acid3-Pyridinecarboxylic Acid4.75 - 4.85[2][3]
Isonicotinic Acid4-Pyridinecarboxylic Acid4.96[4][5]
Fluorinated
5-Fluoropicolinic Acid5-Fluoro-2-pyridinecarboxylic acidData not found
5-Fluoronicotinic Acid5-Fluoro-3-pyridinecarboxylic acid3.13 (Predicted)[6]
2-Fluoroisonicotinic Acid2-Fluoro-4-pyridinecarboxylic acid3.03 (Predicted)[7]

Table 1: Comparison of pKa values for non-fluorinated and fluorinated pyridine carboxylic acids. As the data indicates, the presence of a fluorine atom is predicted to significantly lower the pKa, thereby increasing the acidity of the carboxylic acid.

Lipophilicity (LogP/LogD)

Lipophilicity, a measure of a compound's solubility in lipids versus water, is a crucial factor for membrane permeability and overall bioavailability. The effect of fluorination on lipophilicity is more complex than its effect on acidity and is highly dependent on the position and number of fluorine atoms.

CompoundStructureLogPReference(s)
Non-Fluorinated
Picolinic Acid2-Pyridinecarboxylic Acid0.72[8]
Nicotinic Acid3-Pyridinecarboxylic Acid0.36[9]
Isonicotinic Acid4-Pyridinecarboxylic AcidData not found
Fluorinated
5-Fluoropicolinic Acid5-Fluoro-2-pyridinecarboxylic acidData not found
5-Fluoronicotinic Acid5-Fluoro-3-pyridinecarboxylic acidData not found
2-Fluoroisonicotinic Acid2-Fluoro-4-pyridinecarboxylic acidData not found

Table 2: Comparison of LogP values for non-fluorinated and fluorinated pyridine carboxylic acids. While comprehensive experimental LogP data for direct comparison is limited in the readily available literature, it is a critical parameter to determine experimentally for any new series of compounds.

Biological Properties: Metabolic Stability and Enzyme Inhibition

The introduction of fluorine can profoundly impact a molecule's interaction with metabolic enzymes, often leading to increased metabolic stability and altered enzyme inhibition profiles.

Metabolic Stability in Liver Microsomes

Liver microsomes contain a host of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. The strength of the carbon-fluorine bond makes it more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. This "metabolic blocking" can significantly enhance a compound's half-life.

CompoundIn Vitro Half-life (t½)Intrinsic Clearance (CLint)Comments
Non-Fluorinated
Nicotinic AcidSpecific data not foundSpecific data not foundKnown to be extensively metabolized in vivo via conjugation and amidation.[10]
Fluorinated
5-Fluoronicotinic AcidSpecific data not foundSpecific data not foundFluorination is a common strategy to block metabolic oxidation and is expected to increase metabolic stability. The impact on conjugation and amidation pathways would require experimental verification.

Table 3: Comparative metabolic stability of nicotinic acid and its fluorinated analog.

Cytochrome P450 Inhibition

Pyridine-containing compounds can interact with the heme iron of cytochrome P450 enzymes, leading to inhibition. This can be a source of drug-drug interactions.

CompoundTarget CYPInhibition (IC50/Ki)Reference(s)
Non-Fluorinated
Nicotinic AcidCYP2D63.8 +/- 0.3 mM (Ki)[11]
Fluorinated
5-Fluoronicotinic AcidData not foundData not found

Table 4: Comparative CYP450 inhibition of nicotinic acid and its fluorinated analog.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of the physicochemical and biological properties of drug candidates.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a pyridine carboxylic acid.

Methodology:

  • Preparation of the Analyte Solution: A precisely weighed amount of the pyridine carboxylic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a temperature-controlled beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of LogP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Methodology:

  • Preparation of Phases: 1-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Compound Distribution: A known amount of the pyridine carboxylic acid is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A measured volume of the compound-containing phase is mixed with a measured volume of the other phase in a separatory funnel. The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat), a NADPH-regenerating system (to support CYP450 activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Compound Addition: The test compound (dissolved in a suitable solvent like DMSO) is added to the pre-warmed incubation mixture to initiate the reaction.

  • Time-Course Incubation: The reaction is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the remaining compound versus time, the in vitro half-life (t½) is calculated. The intrinsic clearance (CLint) can then be determined from the half-life.

Visualizing Metabolic Pathways

The following diagram illustrates a generalized workflow for assessing the metabolic stability of a pyridine carboxylic acid and its potential for cytochrome P450 inhibition.

Metabolic_Pathway_and_Inhibition_Assessment cluster_0 In Vitro Metabolic Stability Assay cluster_1 CYP450 Inhibition Assay Compound Pyridine Carboxylic Acid (Fluorinated or Non-Fluorinated) Incubation Incubation at 37°C (Time Points) Compound->Incubation Microsomes Liver Microsomes + NADPH Microsomes->Incubation LCMS LC-MS/MS Analysis (Quantify Parent Compound) Incubation->LCMS Stability_Data Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) LCMS->Stability_Data CYP_Enzyme Specific CYP Isoform (e.g., CYP2D6) Incubation_Inhibition Incubation CYP_Enzyme->Incubation_Inhibition Substrate Probe Substrate Substrate->Incubation_Inhibition Inhibitor Pyridine Carboxylic Acid (Test Compound) Inhibitor->Incubation_Inhibition Metabolite_Analysis LC-MS/MS Analysis (Quantify Metabolite) Incubation_Inhibition->Metabolite_Analysis Inhibition_Data Calculate: - IC50 - Ki Metabolite_Analysis->Inhibition_Data

Experimental workflow for assessing metabolic stability and CYP450 inhibition.

Conclusion

The strategic incorporation of fluorine into the pyridine carboxylic acid scaffold offers a powerful approach to modulate key drug-like properties. The evidence strongly suggests that fluorination increases acidity, which can impact solubility and target binding. Furthermore, the enhanced strength of the C-F bond is a well-established strategy for improving metabolic stability. However, the effect on lipophilicity is less predictable and requires careful experimental evaluation for each new compound. For researchers in drug discovery, a thorough and comparative in vitro characterization of both fluorinated and non-fluorinated analogs is essential for making informed decisions in lead optimization and candidate selection.

References

A Comparative Guide to the Synthetic Routes of 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthetic routes to 2,3-difluoropyridine-4-carboxylic acid, a key intermediate in the pharmaceutical industry. The following sections detail two primary synthetic strategies, offering objective comparisons of their performance based on experimental data.

Introduction

This compound (CAS No. 851386-31-7) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring two fluorine atoms on the pyridine ring, imparts desirable properties to the final drug molecules. This guide explores two distinct and validated methods for its preparation: direct carboxylation of 2,3-difluoropyridine via ortho-lithiation and a multi-step synthesis commencing from 2,3,5-trichloropyridine.

Performance Comparison of Synthetic Routes

The two routes are evaluated based on key metrics such as overall yield, number of steps, and the nature of the required reagents and reaction conditions.

MetricRoute 1: Direct CarboxylationRoute 2: From 2,3,5-Trichloropyridine
Starting Material 2,3-Difluoropyridine2,3,5-Trichloropyridine
Number of Steps 13
Overall Yield ~65%~30-35% (calculated from reported yields of individual steps)
Key Reagents Lithium diisopropylamide (LDA), n-Butyllithium, Dry Ice (CO2)Potassium Fluoride, Phase-transfer catalyst, Cyanide source, Strong acid/base
Reaction Conditions Cryogenic temperatures (-75 °C)High temperatures (180-210 °C for fluorination), standard hydrolysis conditions
Scalability Potentially challenging due to cryogenic conditions and organolithium handlingMore amenable to large-scale industrial production
Purity of Final Product High purity achievable after standard workup and recrystallizationRequires purification at each step, final purity depends on the efficiency of all transformations

Synthetic Route 1: Direct Carboxylation of 2,3-Difluoropyridine via Ortho-Lithiation

This synthetic approach leverages the directing effect of the fluorine atoms to achieve regioselective lithiation at the 4-position of 2,3-difluoropyridine, followed by quenching with carbon dioxide to yield the desired carboxylic acid. This method is notable for its efficiency and directness.

Experimental Protocol

Step 1: Synthesis of this compound

A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -75 °C. To this freshly prepared LDA solution, 2,3-difluoropyridine (1.0 equivalent) is added dropwise, maintaining the temperature at -75 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete metalation. Subsequently, the reaction is quenched by pouring the mixture over an excess of crushed dry ice (solid carbon dioxide). After the excess CO2 has sublimated, the reaction mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with a suitable acid (e.g., 1M HCl) to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried. Further purification by recrystallization from an appropriate solvent (e.g., ethanol/water) yields this compound. A study by Schlosser et al. on the selective functionalization of difluoropyridines demonstrates the feasibility of this type of transformation, achieving good yields for carboxylation at various positions.[1][2]

Synthetic_Route_1 start 2,3-Difluoropyridine product This compound start->product Direct Carboxylation reagents 1. LDA, THF, -75 °C 2. CO2 (Dry Ice) 3. H3O+

Caption: Direct carboxylation of 2,3-difluoropyridine.

Synthetic Route 2: Multi-step Synthesis from 2,3,5-Trichloropyridine

This route involves a sequence of reactions starting from the readily available 2,3,5-trichloropyridine. The key transformations include a double fluorine-for-chlorine exchange, followed by the introduction of a cyano group and its subsequent hydrolysis to the carboxylic acid. While longer, this pathway utilizes more conventional reagents and conditions that can be advantageous for larger scale synthesis.

Experimental Protocol

Step 1: Synthesis of 2,3-Difluoro-5-chloropyridine

In a suitable high-boiling point solvent such as N-methylpyrrolidone or sulfolane, 2,3,5-trichloropyridine (1.0 equivalent) is reacted with potassium fluoride (2.2-4.0 equivalents) in the presence of a phase-transfer catalyst like tetraphenylphosphonium bromide or tetrabutylphosphonium bromide (8-20 g per mole of starting material).[3] The reaction mixture is heated under an inert atmosphere, first at 180-190 °C for 5-10 hours, and then the temperature is raised to 200-210 °C for another 10-15 hours.[3] The product, 2,3-difluoro-5-chloropyridine, is then isolated by distillation. Yields for this step are reported to be in the range of 39-42%.[3]

Step 2: Synthesis of 2,3-Difluoro-4-cyanopyridine

The 2,3-difluoro-5-chloropyridine obtained in the previous step can be converted to 2,3-difluoro-4-cyanopyridine. A common method for such a transformation is a nucleophilic aromatic substitution of a halogen at the 4-position (if a suitable precursor is used) with a cyanide salt, such as sodium or potassium cyanide, often in a polar aprotic solvent like DMSO or DMF and may be catalyzed by a transition metal complex.

Step 3: Hydrolysis of 2,3-Difluoro-4-cyanopyridine

The final step is the hydrolysis of the nitrile group to a carboxylic acid. 2,3-Difluoro-4-cyanopyridine is heated under reflux with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide solution).[4] After the reaction is complete, the mixture is cooled and the pH is adjusted to precipitate the this compound. The product is then collected by filtration, washed, and dried. The kinetics of hydrolysis for various cyanopyridines have been studied, indicating that this transformation is generally efficient.[4]

Synthetic_Route_2 start 2,3,5-Trichloropyridine intermediate1 2,3-Difluoro-5-chloropyridine start->intermediate1 Fluorination (KF, PTC) intermediate2 2,3-Difluoro-4-cyanopyridine intermediate1->intermediate2 Cyanation (NaCN/KCN) product This compound intermediate2->product Hydrolysis (H+/OH-) Logical_Relationship Target This compound Route1 Direct Carboxylation Route1->Target Route2 Multi-step Synthesis Route2->Target Decision Choice of Route Decision->Route1 High Yield, Fewer Steps Decision->Route2 Scalability, Milder Final Steps

References

A Comparative Guide to Amide Coupling Reagents for 2,3-Difluoropyridine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of modern chemistry. The choice of coupling reagent is paramount, especially when dealing with electronically deficient substrates such as 2,3-difluoropyridine-4-carboxylic acid. This guide provides an objective comparison of common amide coupling reagents for this specific substrate, supported by available experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.

The electron-withdrawing nature of the fluorine atoms and the pyridine ring in this compound can render the carboxyl group less reactive, making the selection of an appropriate coupling reagent critical for achieving high yields and purity. This guide explores the performance of several classes of coupling reagents for this challenging substrate.

Data Summary

The following table summarizes the performance of various amide coupling reagents in reactions involving this compound, based on available literature.

Coupling Reagent/SystemAmine SubstrateBaseSolventReaction TimeTemperatureYield (%)
EDC / HOBt Aqueous Ammonia-DMF3 hoursRoom Temp.Not Reported
HATU General AminesDIPEADMF---
T3P General AminesPyridine----
PyBOP General AminesDIPEADMF---

Note: Data for specific yields with this compound is limited in publicly available literature. The information for HATU, T3P, and PyBOP is based on their general applicability to challenging amide couplings.

Mechanism of Action & Experimental Workflow

Amide bond formation is a two-step process involving the activation of the carboxylic acid followed by nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of the activated intermediate.

AmideCouplingWorkflow CarboxylicAcid 2,3-Difluoropyridine- 4-Carboxylic Acid ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate AmideProduct Amide Product ActivatedIntermediate->AmideProduct Nucleophilic Attack Byproduct Byproduct ActivatedIntermediate->Byproduct Amine Amine Amine->AmideProduct

Caption: General workflow of an amide coupling reaction.

Detailed Experimental Protocols

Below are detailed experimental protocols for amide coupling reactions with this compound using different reagents, as adapted from scientific literature.

Protocol 1: EDC/HOBt Mediated Amide Synthesis

This protocol describes the coupling of this compound with aqueous ammonia.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

  • Aqueous ammonia (approx. 28%)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound in DMF, add EDC hydrochloride (1.1 equivalents) and HOBt·H₂O (1.1 equivalents).

  • Add aqueous ammonia (4 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Cool the reaction mixture to 0°C and add 1 M hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with saturated brine and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by appropriate methods (e.g., chromatography) to yield the desired amide.

Comparison of Coupling Reagent Classes

Carbodiimides (EDC)
  • Mechanism: Carbodiimides like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, releasing a soluble urea byproduct. The addition of HOBt can improve efficiency and reduce side reactions by forming an active ester intermediate.

  • Advantages: EDC is a widely used, relatively inexpensive coupling reagent. The urea byproduct from EDC is water-soluble, facilitating purification.

  • Considerations: For electron-deficient acids, the reaction may be sluggish and require additives like HOBt or DMAP for efficient conversion.

Uronium/Aminium Salts (HATU)
  • Mechanism: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rapidly form highly reactive acyl-azabenzotriazole esters, which are more reactive than the corresponding HOBt esters.

  • Advantages: HATU is known for its high efficiency and fast reaction times, particularly with challenging substrates, including electron-deficient carboxylic acids and sterically hindered amines. It often leads to higher yields and purities.

  • Considerations: HATU is more expensive than carbodiimides. It is typically used with a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Phosphonium Salts (PyBOP)
  • Mechanism: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) activates carboxylic acids by forming a benzotriazolyl ester, which then reacts with the amine.

  • Advantages: PyBOP is a powerful coupling reagent, often used for difficult couplings and to minimize racemization in peptide synthesis. The byproducts are generally easy to remove.

  • Considerations: Similar to HATU, PyBOP is a more expensive option compared to carbodiimides and is also used in the presence of a base like DIPEA.

Phosphonic Acid Anhydrides (T3P)
  • Mechanism: Propanephosphonic acid anhydride (T3P) activates the carboxylic acid by forming a mixed anhydride, which is a highly reactive intermediate for amidation.

  • Advantages: T3P is a versatile and powerful water-free coupling reagent. The byproducts are water-soluble, allowing for straightforward workup. It is often effective where other reagents fail.

  • Considerations: T3P is typically used with a base like pyridine or triethylamine.

Conclusion

The choice of an amide coupling reagent for this compound depends on a balance of factors including cost, desired reaction time, and the nature of the amine coupling partner. While EDC/HOBt offers a cost-effective solution, for more challenging couplings or to maximize yield and purity, more potent reagents like HATU, PyBOP, or T3P should be considered. The provided protocols and comparative information serve as a valuable starting point for the development and optimization of synthetic routes involving this important fluorinated pyridine derivative. Further screening of reaction conditions, including solvent and base, is recommended to achieve optimal results for specific substrate combinations.

Safety Operating Guide

Proper Disposal of 2,3-difluoropyridine-4-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 2,3-difluoropyridine-4-carboxylic acid, ensuring laboratory safety and regulatory compliance.

This document outlines essential safety information, immediate response protocols, and a step-by-step disposal plan for this compound. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Safety and Hazard Information

This compound is a compound that requires careful handling due to its hazardous properties. The primary hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[1][2].

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P317: IF SWALLOWED: Get medical help.[1] P330: Rinse mouth.[1]
Skin Irritation (Category 2)Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
Eye Irritation (Category 2)Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[1] P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Experimental Protocol for Neutralization and Disposal

The primary disposal strategy for this compound involves careful neutralization of its acidic nature before collection as halogenated hazardous waste. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of sodium hydroxide (NaOH)

  • pH indicator strips or a calibrated pH meter

  • Stir bar and magnetic stir plate

  • Appropriate glass beakers

  • Designated and properly labeled halogenated organic waste container

Procedure:

  • Preparation: In a well-ventilated chemical fume hood, place the container with the this compound waste in a larger secondary container (e.g., a plastic tub) to contain any potential spills.

  • Dilution: If the waste is concentrated, slowly and cautiously dilute it with water to a manageable concentration. This helps to control the exothermic reaction during neutralization.

  • Neutralization:

    • Slowly add a saturated solution of sodium bicarbonate or a 5% solution of sodium hydroxide to the acidic waste while stirring continuously.

    • Monitor the pH of the solution regularly using pH indicator strips or a pH meter.

    • Continue adding the basic solution dropwise until the pH of the mixture is between 6.0 and 8.0. Be cautious as the neutralization reaction can be exothermic and may produce gas (carbon dioxide if using bicarbonate).

  • Final Disposal:

    • Once neutralized, the solution must be disposed of as hazardous waste.[3]

    • Carefully pour the neutralized solution into a designated and clearly labeled "Halogenated Organic Waste" container.

    • Do not mix with non-halogenated waste.[4][5]

    • Ensure the waste container is properly sealed and stored in a designated hazardous waste accumulation area.

    • Follow all institutional and local regulations for the final disposal of the hazardous waste container.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound waste ppe Wear appropriate PPE (goggles, lab coat, gloves) start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood neutralize Neutralize with NaHCO3 or dilute NaOH to pH 6-8 fume_hood->neutralize check_ph Check pH neutralize->check_ph check_ph->neutralize pH not 6-8 collect_waste Collect in a labeled 'Halogenated Organic Waste' container check_ph->collect_waste pH is 6-8 store_waste Store in designated hazardous waste area collect_waste->store_waste end End: Arrange for professional disposal store_waste->end

References

Essential Safety and Logistical Information for Handling 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling and Disposal of 2,3-Difluoropyridine-4-carboxylic Acid.

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification: this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation, as well as potential respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1]To protect eyes and face from splashes and airborne particles.
Skin Protection Chemical-resistant gloves (double-gloving is recommended). A chemical-resistant lab coat or apron.[1]To prevent skin contact and contamination of personal clothing.
Hand Protection Nitrile or neoprene gloves are suitable for incidental contact. For prolonged contact, consider heavier-duty butyl rubber gloves. Always consult the glove manufacturer's chemical resistance data.To protect hands from chemical exposure. Nitrile gloves offer good resistance to weak acids, while neoprene provides resistance to a broader range of chemicals including some acids and caustics.[2]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling the powder outside of a chemical fume hood or if dust generation is likely.[1]To protect against the inhalation of harmful dust and vapors.
Foot Protection Closed-toe shoes.To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound, especially the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.[4]

  • Spill Kit: Have a spill kit readily available that contains an inert absorbent material suitable for acid spills (e.g., sodium bicarbonate, vermiculite, or sand).[1]

2. Weighing the Compound (Tare Method):

  • To avoid contamination of the balance and minimize dust exposure, use the tare method for weighing the powder.

  • Place a labeled, sealable container (e.g., a vial or beaker with a lid) on the balance and tare it to zero.

  • Transfer the container to the chemical fume hood.

  • Carefully add the desired amount of this compound to the container using a clean spatula.

  • Securely close the container.

  • Return the closed container to the balance to obtain the final weight.

  • Perform any necessary adjustments to the weight within the fume hood.

3. Dissolution:

  • All dissolution procedures should be performed within the chemical fume hood.

  • Slowly add the weighed this compound to the chosen solvent.

  • If diluting with water, always add the acid to the water slowly to control any exothermic reaction.[5]

4. Post-Handling:

  • Thoroughly decontaminate all non-disposable equipment and work surfaces with an appropriate cleaning agent.

  • Remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • As a halogenated organic compound, all waste containing this compound must be segregated as halogenated organic waste .[1]

  • This includes unused solid chemical, solutions, and all contaminated materials (e.g., gloves, weigh paper, pipette tips, and absorbent materials from spill clean-up).

  • Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.

2. Containerization:

  • Collect all halogenated waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must have a secure, tight-fitting lid.

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and list all other constituents of the waste. The associated hazards (e.g., "Toxic," "Corrosive") should also be clearly indicated.

3. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

  • This area should be well-ventilated and away from incompatible materials such as strong bases and oxidizing agents.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.

Safe Handling Workflow

cluster_ppe Personal Protective Equipment (PPE) prep Preparation weigh Weighing (Tare Method) prep->weigh In Fume Hood dissolve Dissolution weigh->dissolve In Fume Hood use Experimental Use dissolve->use In Fume Hood decon Decontamination use->decon waste Waste Disposal use->waste Collect Halogenated Waste decon->waste Dispose of Contaminated PPE goggles Goggles/Face Shield gloves Nitrile/Neoprene Gloves coat Lab Coat respirator Respirator (if needed)

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-difluoropyridine-4-carboxylic Acid
Reactant of Route 2
2,3-difluoropyridine-4-carboxylic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.